5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDCYOZPANZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676873 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954112-61-9 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Keystone Intermediate in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern medicinal chemistry, the strategic synthesis of complex molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast array of heterocyclic building blocks, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-chloro-7-azaindole-3-carbaldehyde, has emerged as a critical intermediate. Its significance is prominently highlighted by its role in the synthesis of Pexidartinib (Turalio®), an FDA-approved kinase inhibitor for the treatment of tenosynovial giant cell tumor (TGCT).[1][2] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a detailed and validated synthetic protocol, mechanistic insights, and its pivotal application in pharmaceutical manufacturing.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and safety characteristics is the foundation of its effective and safe utilization in a laboratory setting.
Core Properties
The fundamental properties of this compound are summarized below, providing essential data for handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| CAS Number | 954112-61-9 | [3][4][5] |
| Molecular Formula | C₈H₅ClN₂O | [5] |
| Molecular Weight | 180.59 g/mol | [3] |
| Appearance | Off-white to yellow solid | Inferred from typical appearance of similar compounds |
| Melting Point | 199-202 °C | [3] |
| Density (Predicted) | 1.521 ± 0.06 g/cm³ | [3] |
| Solubility | Varies with solvent; generally soluble in polar organic solvents like DMF, DMSO. | [5] |
| Storage Conditions | 2-8 °C, under an inert atmosphere. | [3] |
Safety & Handling
As with any active chemical reagent, adherence to strict safety protocols is mandatory. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Identification : While a specific GHS classification is not universally available, related compounds and general chemical principles suggest caution. The compound should be handled as a potential irritant.
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling : Avoid inhalation of dust. Avoid contact with skin and eyes. Do not ingest. Keep away from heat and ignition sources.
-
First Aid : In case of contact, flush the affected area with copious amounts of water. If inhalation occurs, move to fresh air. Seek immediate medical attention for any significant exposure.[6]
-
Synthesis and Mechanism: The Vilsmeier-Haack Formylation
The most reliable and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The causality behind this choice lies in the high electron density of the pyrrole ring within the 7-azaindole scaffold, which makes it highly susceptible to electrophilic substitution at the C3 position.
Reaction Scheme
Caption: Vilsmeier-Haack formylation of 5-chloro-7-azaindole.
Detailed Mechanistic Breakdown
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic dichloromethyliminium ion, commonly known as the Vilsmeier reagent. This species is the active formylating agent.
-
Electrophilic Attack : The electron-rich C3 position of the 5-chloro-1H-pyrrolo[2,3-b]pyridine attacks the carbon of the Vilsmeier reagent. The choice of the C3 position is dictated by the electronic properties of the 7-azaindole ring system, which favor electrophilic substitution at this site over others.
-
Aromatization and Hydrolysis : The resulting intermediate is rearomatized through the loss of a proton. Subsequent aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Field-Proven Experimental Protocol
The following protocol is a robust, self-validating procedure adapted from established methodologies for the formylation of electron-rich heterocycles.[5]
Materials:
-
5-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent)
-
N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF (approx. 10 mL per gram of starting material).
-
Formation of Vilsmeier Reagent : Cool the solution to 0 °C using an ice bath. Add phosphorus oxychloride (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products.
-
Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup - Quenching : Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice. Trustworthiness Note: This quenching step must be performed cautiously as the reaction of residual POCl₃ with water is highly exothermic.
-
Workup - Neutralization & Extraction : Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is approximately 7-8. The product often precipitates as a solid. Extract the aqueous mixture three times with ethyl acetate.
-
Workup - Washing & Drying : Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford the pure this compound.
Application in Drug Synthesis: The Path to Pexidartinib
The primary industrial application of this compound is its function as a pivotal precursor in the synthesis of Pexidartinib.[2] Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key driver of tumor-associated macrophages in TGCT.[1]
The synthesis proceeds via a reductive amination reaction, a powerful and common C-N bond-forming strategy in pharmaceutical chemistry.[9][10][11][12]
Caption: Synthetic workflow from the aldehyde to Pexidartinib.
In this key transformation, the aldehyde group of our title compound is reacted with the primary amine of the complementary fragment of Pexidartinib. This initially forms an imine intermediate, which is not isolated but is reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final secondary amine linkage present in the Pexidartinib molecule. The choice of a mild reducing agent is crucial to selectively reduce the imine without affecting other functional groups in the molecule.
Conclusion
This compound stands as a testament to the enabling power of well-designed heterocyclic intermediates. Its efficient synthesis via the Vilsmeier-Haack reaction and its strategic role in the construction of complex, high-value active pharmaceutical ingredients like Pexidartinib underscore its importance to the scientific community. This guide has provided a comprehensive, technically grounded overview intended to empower researchers in their synthetic endeavors and to reinforce the principles of rational design and procedural integrity in the laboratory.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. lumabasecoatings.com [lumabasecoatings.com]
- 3. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. growingscience.com [growingscience.com]
- 6. aaronchem.com [aaronchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
5-chloro-7-azaindole-3-carbaldehyde structural properties
An In-Depth Technical Guide to the Structural and Physicochemical Properties of 5-Chloro-7-Azaindole-3-Carbaldehyde
Abstract
5-Chloro-7-azaindole-3-carbaldehyde (5Cl7AICA) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a derivative of 7-azaindole, a well-established bioisostere of indole, this compound merges the unique electronic properties of the pyrrolopyridine core with the versatile reactivity of an aldehyde functional group. This guide provides a comprehensive analysis of its core structural properties, synthesis, and chemical reactivity, grounded in spectroscopic and crystallographic data. We delve into the causality behind its solid-state architecture, its characteristic spectral signatures, and its utility as a precursor for more complex molecular frameworks, offering field-proven insights for professionals in drug discovery and development.
Molecular and Crystal Structure: A Tale of Planarity and Hydrogen Bonding
The foundational structure of 5-chloro-7-azaindole-3-carbaldehyde is built upon the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The molecule's architecture is characterized by the fusion of a five-membered pyrrole ring and a six-membered pyridine ring. Key substitutions include a chlorine atom at the C5 position of the pyridine ring and a formyl (aldehyde) group at the C3 position of the pyrrole ring.
Crystallographic Analysis
Single-crystal X-ray diffraction analysis provides the most definitive insight into the molecule's three-dimensional structure and intermolecular interactions in the solid state.[1] 5Cl7AICA crystallizes in the monoclinic P2₁/c space group.[1][2]
X-ray analysis confirms that the fused bicyclic core and the appended carbaldehyde group are virtually coplanar. This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalized π-electron system across the azaindole ring. The C5-Cl bond length is approximately 1.732 Å, which is typical for chlorine atoms attached to an aromatic ring.[1]
The Supramolecular Dimer: A Dominant Structural Motif
A critical feature revealed by crystallography is the formation of a stable, centrosymmetric dimer in the crystal lattice. This dimer is formed through a pair of strong and nearly linear N1–H1···N7′ hydrogen bonds between two adjacent molecules.[1] This interaction, where the pyrrole N-H of one molecule donates its proton to the pyridine nitrogen (N7) of a second molecule, is a hallmark of 7-azaindole derivatives and is crucial for understanding the compound's physical properties, such as its relatively high melting point and its vibrational spectra.[3]
The diagram below illustrates this fundamental hydrogen-bonding interaction that defines the supramolecular assembly of 5Cl7AICA in the solid state.
Physicochemical and Spectroscopic Profile
The structural features of 5Cl7AICA directly influence its observable physicochemical and spectroscopic properties.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. Its high melting point is consistent with the stable, hydrogen-bonded dimer structure observed in the solid state. Solubility is generally limited in nonpolar solvents but increases in polar aprotic solvents.
| Property | Value | Source(s) |
| CAS Number | 954112-61-9 | [4][5] |
| Molecular Formula | C₈H₅ClN₂O | [5] |
| Molecular Weight | 180.59 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | 199-202 °C | [5] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols and chlorinated solvents. | Inferred |
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for the molecule, confirming its identity and providing insight into its electronic environment.
2.2.1. Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is particularly sensitive to the hydrogen bonding within the 5Cl7AICA dimer.
-
N-H Stretching: A prominent and characteristic feature in the IR spectrum is a very broad absorption band observed between 3300 and 2500 cm⁻¹. This is not a sharp peak, which is indicative of a strong hydrogen-bonded N-H oscillator. The specific N1-H stretching vibration is assigned to a band around 3098 cm⁻¹.[1]
-
C=O Stretching: The aldehyde carbonyl group (C=O) stretching vibration gives rise to a strong absorption in the IR spectrum, typically found in the region of 1650-1680 cm⁻¹, consistent with a conjugated aldehyde.[2]
2.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms. The expected signals in a solvent like DMSO-d₆ are:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N1-H | ~12.5 | Broad Singlet | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| H -C=O | ~10.0 | Singlet | Characteristic downfield signal for an aldehyde proton. |
| H 2 | ~8.5 | Singlet / Doublet | Proton on the pyrrole ring adjacent to the N-H. |
| H 4 | ~8.4 | Doublet | Aromatic proton on the pyridine ring. |
| H 6 | ~8.2 | Doublet | Aromatic proton on the pyridine ring. |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The values presented are representative for this class of compounds.[6][7]
2.2.3. Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. Under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, the spectrum will show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight, accounting for isotopic distribution of chlorine.
-
[M]⁺: m/z ≈ 180.01 (for ³⁵Cl) and 182.01 (for ³⁷Cl) in an approximate 3:1 ratio.
Synthesis and Chemical Reactivity
5-Chloro-7-azaindole-3-carbaldehyde is most commonly synthesized via electrophilic formylation of the corresponding 5-chloro-7-azaindole precursor.
Synthesis via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[8] The reaction involves two key stages: first, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). Second, the electron-rich 7-azaindole ring attacks this electrophile, followed by hydrolysis to yield the final aldehyde.[9]
Field-Proven Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative methodology based on standard procedures for formylating indole-like substrates.[10]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) in an ice-water bath (0-5 °C).
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5-chloro-7-azaindole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent slurry.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 30% w/v) until the pH is between 8-9, while keeping the mixture cool in an ice bath.
-
Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 5-chloro-7-azaindole-3-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The true value of 5Cl7AICA for a synthetic chemist lies in its versatile reactivity, which allows for extensive molecular elaboration. The aldehyde group is a synthetic linchpin for a variety of transformations.[11]
-
Condensation Reactions: Reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes.
-
Nucleophilic Addition: Undergoes addition of organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.
-
Reductive Amination: Serves as a key substrate for introducing substituted aminomethyl groups at the C3 position.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Allows for the conversion of the aldehyde into various alkenes, introducing carbon-carbon double bonds.
Applications in Drug Discovery
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and engage in crucial hydrogen-bonding interactions with biological targets.[3] Derivatives of 7-azaindole are widely investigated as:
-
Kinase Inhibitors: The scaffold serves as an effective hinge-binding motif in the ATP-binding pocket of many protein kinases.
-
Anticancer and Antiviral Agents: Many compounds incorporating this core have shown potent activity against various cancer cell lines and viruses.[1][12]
-
CNS-Active Agents: The scaffold is present in molecules designed to treat neurological disorders.
5-Chloro-7-azaindole-3-carbaldehyde serves as a critical starting material for the synthesis of complex libraries of such compounds, allowing for systematic exploration of the structure-activity relationship (SAR) by modifying the C3 position.
Conclusion
5-Chloro-7-azaindole-3-carbaldehyde is a compound of significant scientific interest, defined by a planar, electron-rich heterocyclic core and a reactive aldehyde handle. Its propensity to form strong intermolecular hydrogen-bonded dimers dictates its solid-state properties and provides a characteristic spectroscopic signature. Through well-established synthetic protocols like the Vilsmeier-Haack reaction, it is readily accessible and serves as a versatile platform for the development of novel therapeutics and functional materials. A thorough understanding of its structural properties, as detailed in this guide, is essential for its effective application in advanced chemical research.
References
- 1. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 954112-61-9 | 5-Chloro-7-azaindole-3-carboxaldehyde [synthonix.com]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. 5-Chloro-7-azaindole-3-carboxaldehyde(954112-61-9) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. growingscience.com [growingscience.com]
- 11. nbinno.com [nbinno.com]
- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 5-chloro-7-azaindole-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 5-chloro-7-azaindole-3-carbaldehyde
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its structural resemblance to the purine bases of DNA and its unique hydrogen-bonding capabilities, acting as both a donor (pyrrole N-H) and an acceptor (pyridine N7), make it a valuable building block for designing molecules that can interact with biological targets.[1] Derivatives of 7-azaindole exhibit a vast spectrum of biological activities, including kinase inhibition, and antiviral and anticancer properties.[1][2][3]
This guide focuses on a specific, functionalized derivative: 5-chloro-7-azaindole-3-carbaldehyde . The introduction of a chlorine atom at the 5-position and a carbaldehyde (formyl) group at the 3-position significantly modulates the electronic properties and reactivity of the parent scaffold. The aldehyde group, in particular, serves as a versatile chemical handle for further synthetic transformations, making this compound a critical intermediate in the development of novel therapeutic agents.[3] Understanding its fundamental physicochemical properties is therefore paramount for its effective utilization in research and drug discovery workflows.
PART 1: Molecular Identity and Structural Elucidation
A precise understanding of a molecule's structure is the foundation upon which all other chemical and biological investigations are built. This section details the fundamental identity and three-dimensional architecture of 5-chloro-7-azaindole-3-carbaldehyde.
Chemical Identity
| Property | Value | Source |
| Systematic Name | 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | N/A |
| Common Name | 5-chloro-7-azaindole-3-carboxaldehyde | [4][5][6][7] |
| CAS Number | 954112-61-9 | [4][6] |
| Molecular Formula | C₈H₅ClN₂O | [4][6] |
| Molecular Weight | 180.59 g/mol | [4][6] |
| SMILES | c1(c2c(ncc(c2)Cl)[nH]c1)C=O | [6][8] |
| InChIKey | NKTDCYOZPANZSE-UHFFFAOYSA-N | [8] |
Molecular Structure
The planar, bicyclic aromatic structure of 5-chloro-7-azaindole-3-carbaldehyde is a key determinant of its properties.
Caption: Chemical structure of 5-chloro-7-azaindole-3-carbaldehyde.
Crystallographic Analysis and Intermolecular Interactions
Single-crystal X-ray diffraction analysis provides definitive proof of structure and insight into the solid-state packing arrangement. For 5-chloro-7-azaindole-3-carbaldehyde (5Cl7AICA), this analysis reveals critical details about its intermolecular forces.[2][9]
-
Crystal System: The compound crystallizes in the monoclinic system with the space group P2₁/c.[2][9]
-
Lattice Parameters: a = 3.82810(12) Å, b = 12.7330(3) Å, c = 15.9167(5) Å, and β = 94.539(3)°.[2][9]
-
Molecular Planarity: The fused pyrrole and pyridine rings are coplanar, a characteristic feature of aromatic systems. The aldehyde group and the chlorine atom also lie in this plane, indicating a high degree of conjugation throughout the molecule.[2]
-
Hydrogen Bonding and Dimerization: In the crystal lattice, the most significant intermolecular interaction is the formation of a centrosymmetric dimer. This dimer is stabilized by a pair of strong N1–H1···N7′ hydrogen bonds between two molecules.[2][9] This classic 7-azaindole pairing is a dominant feature that influences many of the compound's physical properties, including its melting point and solubility. Additional weak intermolecular interactions, such as C–H···O, C–H···C, and C–H···Cl, further stabilize the crystal packing.[2]
References
- 1. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Synthonix, Inc > 954112-61-9 | 5-Chloro-7-azaindole-3-carboxaldehyde [synthonix.com]
- 7. 5-Chloro-7-azaindole-3-carboxaldehyde | CAS 954112-61-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 5-Chloro-7-azaindole-3-carboxaldehyde(954112-61-9) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in the field of drug discovery and development. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a "privileged structure" due to its prevalence in bioactive molecules and its ability to modulate various biological targets.[1][2] This guide details a robust and efficient two-step synthetic pathway, commencing with the construction of the 5-chloro-1H-pyrrolo[2,3-b]pyridine core, followed by a regioselective formylation at the C3 position. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present a thorough characterization of the target molecule and its precursor. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically rigorous resource for the preparation of this valuable synthetic intermediate.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry. Its structural resemblance to purines and indoles allows it to function as a bioisostere, effectively interacting with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3] The introduction of a chlorine atom at the 5-position and a carbaldehyde group at the 3-position of the 7-azaindole nucleus furnishes a highly versatile intermediate, this compound. The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for drug screening and the synthesis of complex target molecules. This guide will illuminate a reliable synthetic route to this important building block.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule, this compound (I), suggests a two-step approach. The formyl group at the C3 position can be installed via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, on the 5-chloro-1H-pyrrolo[2,3-b]pyridine (II) core. The synthesis of the 7-azaindole core itself can be achieved through various methods, with the Bartoli indole synthesis being a particularly effective strategy, starting from the readily available 2-amino-5-chloropyridine (III).
Caption: Retrosynthetic analysis of this compound.
Synthesis of the 5-chloro-1H-pyrrolo[2,3-b]pyridine Core
The construction of the 7-azaindole ring system is a pivotal step in the synthesis. While several methods exist for the synthesis of azaindoles, the Bartoli indole synthesis offers a direct and efficient route from ortho-substituted nitroarenes.[4][5][6][7][8] In this case, we adapt this methodology to start from the corresponding aminopyridine derivative.
Reaction Principle and Mechanism
The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine from 2-amino-5-chloropyridine can be achieved through a modified Bartoli indole synthesis. This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. For our purpose, a related pathway starting from the aminopyridine is employed, which proceeds through a sequence of nucleophilic addition, sigmatropic rearrangement, and cyclization. The steric hindrance provided by the ortho-substituent is often crucial for the success of the reaction.[4]
Caption: Simplified mechanism of the Bartoli indole synthesis.
Experimental Protocol: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established procedures for azaindole synthesis.[9][10]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Amino-5-chloropyridine | 1072-98-6 | 128.56 g/mol | 12.86 g | 0.1 |
| Nitrating Mixture (HNO₃/H₂SO₄) | - | - | As required | - |
| Vinylmagnesium Bromide (1M in THF) | 1826-67-1 | 131.25 g/mol | 300 mL | 0.3 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 500 mL | - |
| Ammonium Chloride (sat. aq. soln.) | 12125-02-9 | 53.49 g/mol | As required | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | As required | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As required | - |
Procedure:
-
Nitration of 2-Amino-5-chloropyridine: In a flask equipped with a stirrer and a dropping funnel, carefully add 2-amino-5-chloropyridine to a pre-cooled nitrating mixture (concentrated sulfuric acid and nitric acid) while maintaining the temperature below 10°C.[11] After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Work-up of Nitration: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., NaOH solution) until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain 5-chloro-2-nitropyridine.
-
Grignard Reaction: To a solution of 5-chloro-2-nitropyridine in anhydrous THF at -78°C under an inert atmosphere (e.g., argon), add vinylmagnesium bromide solution dropwise.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization of 5-chloro-1H-pyrrolo[2,3-b]pyridine
| Parameter | Data |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (d, J=2.0 Hz, 1H), 7.95 (d, J=2.0 Hz, 1H), 7.20 (dd, J=3.2, 2.4 Hz, 1H), 6.50 (dd, J=3.2, 1.6 Hz, 1H), NH proton is often broad and may not be observed. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 148.5, 144.0, 129.5, 128.0, 120.0, 116.5, 100.0 |
| Mass Spectrometry (ESI) | m/z 153.0 [M+H]⁺ |
Formylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine
The introduction of the carbaldehyde group at the C3 position is efficiently achieved through the Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic systems.[12][13][14][15]
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the 7-azaindole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the Vilsmeier-Haack formylation of indoles and related heterocycles.[12][16]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 5-chloro-1H-pyrrolo[2,3-b]pyridine | 41471-00-9 | 152.58 g/mol | 7.63 g | 0.05 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 50 mL | - |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 6.8 mL | 0.075 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 100 mL | - |
| Sodium Acetate | 127-09-3 | 82.03 g/mol | 20.5 g | 0.25 |
| Water | 7732-18-5 | 18.02 g/mol | As required | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As required | - |
| Brine | - | - | As required | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As required | - |
Procedure:
-
Preparation of Vilsmeier Reagent: In a flask under an inert atmosphere, cool anhydrous DMF to 0°C. Add phosphorus oxychloride dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes.
-
Addition of Substrate: Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Hydrolysis: Cool the reaction mixture to 0°C and carefully add a solution of sodium acetate in water. Stir vigorously for 1 hour.
-
Work-up and Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Characterization of this compound
| Parameter | Data |
| Appearance | Yellow to tan solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.5 (br s, 1H, NH), 9.95 (s, 1H, CHO), 8.40 (s, 1H), 8.35 (d, J=2.0 Hz, 1H), 8.15 (d, J=2.0 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 185.0, 149.0, 145.5, 135.0, 129.0, 121.0, 118.0, 115.0 |
| Mass Spectrometry (ESI) | m/z 181.0 [M+H]⁺ |
| Infrared (IR, KBr, cm⁻¹) | ~3200 (N-H), ~1650 (C=O) |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Grignard Reagents: Highly flammable and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
-
Nitrating Mixture: Extremely corrosive and a strong oxidizing agent. Handle with caution and avoid contact with organic materials.
-
Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. The two-step sequence, involving a modified Bartoli indole synthesis followed by a Vilsmeier-Haack formylation, provides an efficient route to this valuable building block from readily available starting materials. The detailed experimental protocols and characterization data provided herein are intended to serve as a practical resource for researchers in the field of medicinal chemistry and organic synthesis, facilitating the exploration of new chemical space and the development of novel therapeutic agents.
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
The Strategic Intermediate: A Technical Guide to 5-Chloro-7-Azaindole-3-Carbaldehyde for Advanced Drug Discovery
Introduction: The Significance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole core stands out as a "privileged scaffold." Its structural resemblance to the purine and indole systems allows it to serve as a bioisostere, effectively interacting with a multitude of biological targets, particularly the ATP-binding site of protein kinases.[1][2] The introduction of a nitrogen atom into the indole's six-membered ring uniquely modulates physicochemical properties such as solubility and hydrogen bonding capacity, which are critical for optimizing drug candidates.
This guide focuses on a key derivative, 5-chloro-7-azaindole-3-carbaldehyde . The strategic placement of a chloro group at the 5-position and a highly versatile carbaldehyde group at the 3-position transforms the basic azaindole scaffold into a powerful and adaptable building block for synthesizing complex, high-value molecules. The chloro substituent can influence binding pocket interactions and metabolic stability, while the aldehyde serves as a reactive handle for a vast array of subsequent chemical transformations.[3] This combination makes it an indispensable intermediate in the development of targeted therapeutics, including potent kinase inhibitors for oncology.[4][5] This document provides an in-depth examination of its properties, synthesis, reactivity, and application for researchers and scientists in drug development.
Physicochemical and Structural Characteristics
The fundamental properties of 5-chloro-7-azaindole-3-carbaldehyde are crucial for its handling, reaction setup, and characterization. These key quantitative data points are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClN₂O | |
| Molecular Weight | 180.59 g/mol | |
| CAS Number | 954112-61-9 | |
| Appearance | Solid | |
| Melting Point | 199-202 °C | |
| Synonym | 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Molecular Structure and Solid-State Conformation
The structural integrity of this intermediate is well-defined. X-ray diffraction studies have provided definitive insights into its solid-state conformation.
The molecule is fundamentally planar, a feature that facilitates its role in binding to planar aromatic regions within protein active sites. In its crystalline form, 5-chloro-7-azaindole-3-carbaldehyde molecules form distinct dimers. This association is driven by strong, dual N1–H1···N7′ hydrogen bonds between two molecules, a characteristic interaction pattern for 7-azaindole derivatives that influences their physical properties and can be relevant in understanding their binding modes with biological targets.
Synthesis and Purification: The Vilsmeier-Haack Approach
The introduction of a formyl (-CHO) group at the electron-rich C3 position of the 7-azaindole nucleus is most effectively achieved via the Vilsmeier-Haack reaction .[6][7][8][9] This classic and reliable formylation method is well-suited for electron-rich heterocyclic systems.
The causality behind this choice of reaction lies in the mechanism. First, a Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[7][9] This iminium salt is a moderately strong electrophile, which is crucial. It is electrophilic enough to attack the electron-rich pyrrole ring of the azaindole but not so reactive that it leads to uncontrolled side reactions. The subsequent electrophilic aromatic substitution occurs preferentially at the C3 position, followed by hydrolysis during aqueous workup to yield the final aldehyde.[6][9]
Caption: Workflow for Vilsmeier-Haack Formylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on the standard Vilsmeier-Haack reaction conditions and must be adapted and optimized with appropriate laboratory safety precautions.
-
Reagent Preparation (Inert Atmosphere): To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, ~3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane), add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise under a nitrogen atmosphere. The choice to add POCl₃ slowly to cooled DMF is critical to control the exothermic reaction that forms the Vilsmeier reagent.
-
Vilsmeier Reagent Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. During this time, the Vilsmeier reagent precipitates as a solid.
-
Substrate Addition: Add a solution of the starting material, 5-chloro-7-azaindole, in anhydrous solvent to the Vilsmeier reagent suspension.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours, monitoring by TLC or LC-MS until the starting material is consumed. The application of heat is necessary to drive the electrophilic substitution on the moderately activated azaindole ring.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and quench by carefully adding it to a stirred mixture of ice and aqueous sodium acetate or sodium hydroxide solution. This step serves two purposes: it hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction components. Vigorous stirring is essential for efficient hydrolysis.
-
Extraction and Purification: The resulting solid product can be collected by filtration. Alternatively, if the product remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield pure 5-chloro-7-azaindole-3-carbaldehyde.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 5-chloro-7-azaindole-3-carbaldehyde stems from the reactivity of its aldehyde group, which provides a gateway to a wide range of molecular complexity.[3] This versatility is paramount in constructing libraries of compounds for screening and lead optimization.
Caption: Key Reactions of the Aldehyde Moiety.
-
Reductive Amination: This is one of the most powerful reactions for drug discovery. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield a new amine. This is a cornerstone reaction for introducing diverse side chains and linking molecular fragments.
-
Condensation Reactions: The aldehyde readily condenses with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These products can be stable final compounds or can serve as intermediates for the construction of new heterocyclic rings (e.g., pyrazoles, oxadiazoles).[3]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions convert the aldehyde into an alkene, providing a robust method for creating carbon-carbon double bonds and extending the carbon skeleton, often used to link the azaindole core to another ring system.[3]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents. This acid is another key functional group, enabling the formation of amides, esters, and other acid derivatives.[3]
The ultimate application of this intermediate is in the synthesis of kinase inhibitors. The 7-azaindole core acts as an excellent "hinge-binder," forming two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP.[2] The substituents built out from the C3 position (via the aldehyde) then explore and occupy adjacent hydrophobic pockets, conferring potency and selectivity for the target kinase.[1][4]
Safety and Handling
While a specific safety data sheet for 5-chloro-7-azaindole-3-carbaldehyde is not universally available, data from closely related compounds like indole-3-carboxaldehyde provide a strong basis for safe handling procedures.
-
Hazard Classification: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. When handling the solid powder, a dust mask or respirator (e.g., N95) should be used to prevent inhalation.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust. Take precautionary measures against static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.
Conclusion
5-Chloro-7-azaindole-3-carbaldehyde is more than just a chemical intermediate; it is a strategically designed building block that leverages the biologically validated 7-azaindole scaffold. Its well-defined physicochemical properties, reliable synthesis via the Vilsmeier-Haack reaction, and the exceptional versatility of its aldehyde functional group make it a high-value component in the drug discovery pipeline. For researchers aiming to develop novel kinase inhibitors and other targeted therapeutics, a thorough understanding and proficient use of this molecule are essential for accelerating the journey from initial hit to clinical candidate.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
spectroscopic data for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Data of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a substituted azaindole, represents a significant scaffold in medicinal chemistry and drug discovery. Its structural features, including the pyrrolopyridine core, a reactive aldehyde group, and a strategically positioned chlorine atom, make it a versatile intermediate for the synthesis of a diverse range of bioactive molecules.[1] This guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into its structural confirmation and purity assessment. Understanding the nuances of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra is crucial for researchers engaged in the synthesis and development of novel therapeutics based on this privileged heterocyclic system.
Introduction: The Significance of this compound in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a prominent feature in numerous compounds with a wide array of biological activities. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it an attractive framework for targeting various enzymes and receptors. The introduction of a chlorine atom at the 5-position and a carbaldehyde group at the 3-position further enhances the synthetic utility of this scaffold.
The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The chlorine atom, on the other hand, can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to further elaborate the core structure. This synthetic tractability has positioned this compound as a key building block in the development of kinase inhibitors, antivirals, and other therapeutic agents.
Synthesis and Spectroscopic Characterization
A definitive synthesis of this compound with detailed spectroscopic characterization is essential for its application in research and development. While various synthetic strategies for substituted azaindoles exist, a common approach involves the Vilsmeier-Haack formylation of a suitable 5-chloro-1H-pyrrolo[2,3-b]pyridine precursor.
Below is a logical workflow for the synthesis and subsequent spectroscopic analysis:
References
discovery and history of substituted 7-azaindoles
An In-depth Technical Guide to the Discovery and History of Substituted 7-Azaindoles
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique electronic and hydrogen-bonding properties have established it as a critical bioisostere for both indole and purine systems. This guide provides a comprehensive exploration of the 7-azaindole core, tracing its history from the initial, challenging synthetic endeavors to the sophisticated, transition-metal-catalyzed methodologies that define its current accessibility. We will examine the causal factors behind its widespread adoption, particularly in kinase inhibition, and detail the key synthetic protocols that have enabled its journey from a chemical curiosity to a component of FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital heterocyclic system.
The Genesis of a Privileged Scaffold: Early History and Synthetic Hurdles
The 7-azaindole framework, while structurally simple, presents a significant synthetic challenge due to the electronic nature of its fused ring system: a π-electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[1] This inherent dichotomy meant that many classical indole syntheses were often inefficient or failed entirely when applied to their aza-analogs.[2][3] Early synthetic chemists were therefore required to develop bespoke strategies to construct this valuable core.
The Fischer Synthesis: A Classic Method Adapted
One of the earliest and most fundamental approaches to the 7-azaindole core was an adaptation of the Fischer indole synthesis, discovered by Emil Fischer in 1883.[4] The Fischer azaindole synthesis involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is itself formed from the condensation of 2-pyridylhydrazine with an appropriate aldehyde or ketone.[1][5]
The reaction is typically catalyzed by strong Brønsted or Lewis acids, with polyphosphoric acid (PPA) being a common choice.[1][4] The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enehydrazine intermediate. A critical[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia, ultimately yields the aromatic 7-azaindole ring.[4][5]
Despite its historical significance, the Fischer synthesis often suffers from harsh reaction conditions, the need for specific starting materials, and sometimes low yields, particularly with certain substitution patterns.[5]
The Chichibabin Cyclization: A Base-Mediated Approach
An alternative early strategy is the Chichibabin-like cyclization, which builds the pyrrole ring onto a pyridine precursor through a base-mediated condensation. This reaction typically involves the metalation of a picoline (methylpyridine) derivative using a strong base, such as lithium diisopropylamide (LDA), to generate a potent nucleophile. This intermediate then attacks a nitrile, initiating a cyclization sequence that forms the 7-azaindole ring.[2][7]
A notable example is the condensation of 2-fluoro-3-picoline with benzonitrile. The use of a fluoro-substituted picoline is advantageous as the fluorine atom acts as a leaving group in the final cyclization step, avoiding the need for a separate oxidation step often required in traditional Chichibabin reactions.[7]
-
Preparation of LDA: A solution of n-butyllithium (2.1 equiv.) in hexanes is added to a solution of dry diisopropylamine (2.1 equiv.) in dry THF at -40 °C under an inert argon atmosphere. The solution is stirred for 5 minutes.
-
Metalation: 2-Fluoro-3-picoline (1.0 equiv.) is added to the LDA solution. The mixture is stirred for 60 minutes at -40 °C, during which a blood-red color develops, indicating the formation of the benzyllithium intermediate.
-
Condensation & Cyclization: Benzonitrile (1.2 equiv.) is added to the reaction mixture. Stirring is continued for 2 hours at -40 °C.
-
Workup: The reaction is warmed to 0 °C for 30 minutes and then quenched with water or wet THF. The solvent is removed under reduced pressure.
-
Purification: The resulting solid is redissolved in ethyl acetate, washed with aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated to yield the 2-phenyl-7-azaindole product. An inverse-addition protocol (adding the picoline to a pre-formed mixture of LDA and benzonitrile) can also be effective.[7]
A Star on the Rise: 7-Azaindole as a Bioisostere in Drug Discovery
The true ascent of 7-azaindole began when medicinal chemists recognized its profound potential as a bioisostere—a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. 7-Azaindole serves as an effective mimic for both indole and the purine system found in adenosine triphosphate (ATP).[8]
The strategic replacement of an indole ring with a 7-azaindole offers several distinct advantages:
-
Enhanced Target Binding: The nitrogen atom at the 7-position introduces a new hydrogen bond acceptor.[9] In many biological targets, particularly protein kinases, this allows for the formation of an additional hydrogen bond with the protein's "hinge region," significantly increasing binding affinity and potency.[9][10]
-
Modulated Physicochemical Properties: The introduction of the polar nitrogen atom can improve aqueous solubility and alter metabolic pathways, potentially leading to more favorable pharmacokinetic profiles.[11][12]
-
Novel Intellectual Property: As a distinct chemical entity, it allows for the creation of new chemical matter, providing a pathway to novel intellectual property.
The Kinase Inhibitor Revolution and Vemurafenib
The impact of 7-azaindole is most evident in the development of kinase inhibitors. Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the same site as ATP. The 7-azaindole scaffold is a near-perfect mimic of the adenine portion of ATP, with its pyridine nitrogen and pyrrole N-H group forming a bidentate hydrogen bond with the kinase hinge region.[9]
The quintessential success story is Vemurafenib (Zelboraf®) , a B-RAF kinase inhibitor approved by the FDA for the treatment of melanoma.[9] Vemurafenib was discovered using a Fragment-Based Drug Discovery (FBDD) approach. This strategy begins by screening small, low-complexity molecules ("fragments") for weak but efficient binding to the target. The 7-azaindole core itself was identified as a highly effective hinge-binding fragment. Through structure-guided growth, chemists elaborated on this simple core, adding substituents at its various positions to optimize potency and selectivity, ultimately leading to the development of Vemurafenib.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Foreword: The Strategic Role of Chlorine in a Privileged Scaffold
An In-depth Technical Guide to the Biological Potential of Chloro-Substituted Pyrrolopyridines
The pyrrolopyridine framework, a fusion of a pyrrole and a pyridine ring, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] These structures, also known as azaindoles, are present in numerous biologically active natural products and synthetic molecules.[1] Their structural resemblance to purines, particularly the deaza-isostere relationship with adenine, makes them ideal scaffolds for targeting ATP-binding sites in enzymes, most notably kinases.[2][3] This guide delves into the vast biological potential unlocked by the strategic introduction of chlorine atoms onto this privileged scaffold.
Chlorine, far from being a simple substituent, is a powerful tool in drug design. Its introduction can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and selectivity.[4][5] This whitepaper will explore the synthesis, multifaceted biological activities, and structure-activity relationships of chloro-substituted pyrrolopyridines, providing researchers and drug development professionals with a comprehensive overview of their potential in oncology, infectious diseases, and neurodegeneration.
The Chemical Foundation: Synthesis of Chloro-Substituted Pyrrolopyridines
The generation of diverse chloro-substituted pyrrolopyridine libraries is foundational to exploring their therapeutic potential. Synthetic strategies often involve building the heterocyclic core first, followed by chlorination, or using chlorinated starting materials. A prevalent and versatile method for creating C-C bonds to the pyrrolopyridine core is the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various aryl or heteroaryl groups, which is crucial for tuning the molecule's biological activity.[6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the arylation of a chloro-iodo-pyrrolopyridine intermediate, a common step in the synthesis of these compounds.[6]
Objective: To couple an arylboronic acid to the C-2 position of a 4-chloro-2-iodo-pyrrolopyridine scaffold.
Materials:
-
4-chloro-2-iodo-1-(SEM-protected)-1H-pyrrolo[2,3-b]pyridine (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane and Water (1:1 mixture), de-gassed
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware, nitrogen atmosphere setup, magnetic stirrer, and heating mantle.
Procedure:
-
To a round-bottom flask, add the 4-chloro-2-iodo-pyrrolopyridine intermediate, the arylboronic acid, Pd₂(dba)₃, and K₂CO₃.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the de-gassed 1,4-dioxane:water solvent mixture to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent in vacuo.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-aryl-4-chloro-pyrrolopyridine.
Anticancer Potential: Precision Targeting of Kinase Signaling
The most extensively explored application of chloro-substituted pyrrolopyridines is in cancer therapy, primarily as inhibitors of protein kinases.[2][3] Kinases are crucial regulators of cellular processes like growth, proliferation, and survival, and their aberrant activity is a hallmark of many cancers.[7] The pyrrolopyridine scaffold effectively mimics the adenine portion of ATP, allowing these compounds to sit in the kinase hinge region and block its function.[2]
Key Kinase Targets
-
Janus Kinases (JAKs): JAKs are non-receptor tyrosine kinases essential for cytokine signaling.[7] Overactivation of the JAK-STAT pathway is linked to autoimmune diseases and myeloproliferative neoplasms.[7][8] Chloro-substituted pyrrolopyridines have been designed as potent and selective JAK1 inhibitors, with the chloro-benzyl group often folding into a key hydrophobic pocket.[7]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. The presence of two chloro groups on a phenyl ring attached to a pyrazolopyridine scaffold was found to be crucial for activity against FGFR and for selectivity over other kinases like VEGFR2.[9]
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase where genetic alterations can drive cancers like non-small cell lung cancer (NSCLC). Pyrrolotriazine derivatives have shown potent ALK inhibition.[10]
-
c-Met and VEGFR-2: The c-Met receptor tyrosine kinase and Vascular Endothelial Growth Factor Receptor 2 are key drivers of tumor growth, metastasis, and angiogenesis. Chloro-substituted pyrrolotriazines have been developed as dual inhibitors of c-Met and VEGFR-2.[10]
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism for these compounds is competitive inhibition at the ATP-binding site of the target kinase. The pyrrolopyridine core forms critical hydrogen bonds with the "hinge region" of the kinase, while substituents, including the chloro-phenyl moiety, occupy adjacent hydrophobic pockets, conferring potency and selectivity.[7][11]
Quantitative Data: Anticancer Activity
The following table summarizes the activity of representative chloro-substituted pyrrolopyrimidine and related scaffolds against cancer targets.
| Compound Class | Target(s) | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pyrrolo[3,2-d]pyrimidines | Tubulin Polymerization | MDA-MB-435 | Submicromolar Potency | [12] |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR, VEGFR2 | Various | Potential complex formation | [13] |
| 1H-pyrazolo[3,4-b]pyridine | FGFR | - | Nanomolar range | [9] |
| Pyrrolo[1,2-f][1][12][14]triazines | c-Met, VEGFR-2 | BaF3-TPR-Met | 0.71 nM (c-Met) | [10] |
Anti-Infective Potential: A Broad-Spectrum Arsenal
Beyond cancer, chloro-substituted pyrrolopyridines have demonstrated significant promise in combating infectious diseases caused by bacteria, viruses, and parasites.
-
Antimycobacterial Activity: Several derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][14] Their mechanism involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][14] Certain 1-phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives exhibited IC₅₀ values in the range of 4.5–9.5 µM against the InhA enzyme.[14]
-
Antiviral Activity: Chloro-substituted pyrrolopyridines have been evaluated for activity against various viruses. Derivatives of 9b-(4-chlorophenyl)-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one were found to be active against Respiratory Syncytial Virus (RSV).[14] Furthermore, the broader class of pyrrolo[2,3-d]pyrimidines, often featuring chloro-substituents, has shown potential against Hepatitis C Virus (HCV).[15]
-
Antimalarial Activity: While direct studies on chloro-substituted pyrrolopyridines are less common, the related pyrrole scaffold is a known starting point for antimalarial drug discovery.[16][17] The introduction of chlorine is a common strategy to enhance the potency of antimalarial compounds, suggesting a promising avenue for future research.[18]
Emerging Roles in Neurodegenerative Disorders
The application of chloro-substituted pyrrolopyridines in neurodegenerative diseases (NDDs) like Alzheimer's and Parkinson's is an emerging and promising field.[19][20] The pathology of these diseases often involves aberrant kinase activity (e.g., GSK-3β, CDK5 in tau hyperphosphorylation), neuroinflammation, and oxidative stress, all of which are processes that can potentially be modulated by this class of compounds.[19][21]
While direct clinical candidates are still in early development, the established role of pyrrolopyridines as kinase inhibitors provides a strong rationale for their exploration in NDDs.[20][21] Furthermore, chlorinated solvents have been epidemiologically linked to neurodegenerative disease risk, highlighting the profound impact of chlorinated compounds on neuronal health and signaling pathways.[22]
Structure-Activity Relationships (SAR): The Impact of Chlorine
The biological activity of pyrrolopyridines is highly dependent on the substitution pattern, and the placement of the chlorine atom is critical.
-
Position is Key: Studies on indenopyridine analogs showed that the position of chlorine substitution (ortho, meta, or para) on phenyl rings significantly impacts cytotoxic activity against cancer cell lines.[4] For some antimycobacterial compounds, substitution at the meta position of a phenyl ring was most active, while ortho substitution abolished activity.[14]
-
Enhancing Selectivity: As seen with FGFR inhibitors, incorporating two chloro groups on a perpendicular phenyl ring was vital for selectivity over the closely related VEGFR2 kinase.[9]
-
Modulating Physicochemical Properties: Chlorine is a lipophilic, electron-withdrawing group. Its addition increases the molecule's lipophilicity, which can affect membrane permeability and protein binding.[1] It can also block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of the drug candidate.[9]
-
Synergy with Other Groups: The effect of chlorine is often synergistic with other substituents. SAR studies reveal that the combination of a halogen on one part of the molecule and, for example, a specific amine or alkyl group on another, is often required for maximal potency.[15][23]
Conclusion and Future Directions
Chloro-substituted pyrrolopyridines represent a versatile and powerful class of molecules with demonstrated potential across multiple therapeutic areas. Their success as kinase inhibitors in oncology is well-documented and continues to expand. Concurrently, their potent anti-infective properties and emerging applications in neurodegeneration highlight the broad utility of this scaffold.
Future research will likely focus on developing derivatives with even greater selectivity for their intended targets to minimize off-target effects. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in vitro potency into in vivo efficacy. As synthetic methodologies become more advanced, the ability to fine-tune the structure of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents for some of the most challenging human diseases.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of pyrrolone antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chlorinated solvents associated with neurodegenerative disease induce neurotoxicity and impair autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
An In-depth Technical Guide to 5-Chloro-7-Azaindole-3-Carbaldehyde: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
5-Chloro-7-azaindole-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, it serves as a bioisostere of indole, a core structure in numerous biologically active compounds. The strategic placement of a nitrogen atom in the six-membered ring and a chlorine atom on the pyrrole moiety imparts unique physicochemical properties that can enhance target binding, modulate metabolic stability, and improve pharmacokinetic profiles.[1] The aldehyde functional group at the 3-position is a versatile handle for a wide array of chemical transformations, making this compound a valuable starting material for the synthesis of complex molecules, particularly kinase inhibitors.[2][3] This guide provides a comprehensive overview of its commercial availability, synthesis, characterization, and applications, designed to empower researchers in their drug development endeavors.
Commercial Availability and Procurement
A critical first step in any research program is the reliable sourcing of starting materials. 5-Chloro-7-azaindole-3-carbaldehyde is available from a range of commercial suppliers, catering to both small-scale research and larger-scale development needs. When selecting a supplier, researchers should consider not only the cost but also the purity, availability of stock, and the supplier's ability to provide comprehensive analytical data, such as a Certificate of Analysis (CoA).
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Synthonix | 95+% | 954112-61-9 | C₈H₅ClN₂O | 180.59 |
| ChemicalBook Suppliers | Varies | 954112-61-9 | C₈H₅ClN₂O | 180.59 |
| Guidechem Suppliers | Varies | 954112-61-9 | C₈H₅ClN₂O | 180.59 |
| AChemBlock | 97% | 866546-07-8 (for 5-Chloro-7-azaindole) | C₇H₅ClN₂ (parent) | 152.58 (parent) |
Note: While AChemBlock lists the parent compound, they and other custom synthesis suppliers are often capable of providing the aldehyde derivative upon request.
Synthesis and Characterization: A Technical Deep Dive
The primary route for the synthesis of 5-chloro-7-azaindole-3-carbaldehyde is the Vilsmeier-Haack formylation of the parent heterocycle, 5-chloro-7-azaindole. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] The Vilsmeier reagent is a weak electrophile that readily reacts with electron-rich systems like the 7-azaindole ring. The reaction proceeds via an electrophilic aromatic substitution, followed by hydrolysis to yield the aldehyde.
Caption: The Vilsmeier-Haack reaction pathway.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Chloro-7-azaindole
The following is a representative, detailed protocol for the synthesis of 5-chloro-7-azaindole-3-carbaldehyde, adapted from general procedures for the Vilsmeier-Haack reaction on similar substrates.[6]
Materials:
-
5-Chloro-7-azaindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-7-azaindole (1.0 equivalent) in anhydrous DMF.
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Prepare a solution of sodium acetate (5-6 equivalents) in deionized water and add it slowly to the reaction mixture to quench the reaction and hydrolyze the intermediate.
-
Extraction: Dilute the mixture with water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield 5-chloro-7-azaindole-3-carbaldehyde.
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum provides key information about the structure. A representative ¹H NMR spectrum can be found on ChemicalBook.[7]
-
Vibrational Spectroscopy (IR and Raman): A recent study by M. Drozd et al. (2024) provides a detailed analysis of the infrared and Raman spectra of 5-chloro-7-azaindole-3-carbaldehyde.[8] The IR spectrum shows a prominent and broad band between 3300 and 2500 cm⁻¹, which is characteristic of the N-H stretching vibrations involved in strong intermolecular hydrogen bonding.[8][9]
-
Crystal Structure: The same study also reports the single-crystal X-ray diffraction analysis of the compound. It crystallizes in the monoclinic system, space group P2₁/c. In the crystal lattice, the molecules form dimers through strong N-H···N' hydrogen bonds.[8]
Safety, Handling, and Storage
Hazard Identification:
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3] The two nitrogen atoms in the bicyclic system can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.[1]
The introduction of a chlorine atom at the 5-position can provide additional hydrophobic interactions within the active site, potentially enhancing potency and selectivity.[11] The aldehyde at the 3-position serves as a crucial synthetic handle for introducing various side chains to further explore the structure-activity relationship (SAR) and optimize the inhibitor's properties.
Caption: Synthetic utility in kinase inhibitor development.
Derivatives of 7-azaindole have shown activity against a wide range of kinases, including:
-
Adaptor-associated kinase 1 (AAK1)
-
Anaplastic lymphoma kinase (ALK)
-
AXL receptor tyrosine kinase
-
Cell division cycle 7 (Cdc7)
-
Cyclin-dependent kinases (CDKs)
-
Phosphatidylinositol 3-kinase (PI3K)
-
Proviral insertion site in Moloney murine leukemia virus (PIM) kinases[3]
The versatility of 5-chloro-7-azaindole-3-carbaldehyde makes it an invaluable tool for researchers aiming to develop novel and potent kinase inhibitors for the treatment of cancer, inflammatory diseases, and other conditions.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. 5-Chloro-7-azaindole-3-carboxaldehyde(954112-61-9) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reductive Amination of 5-chloro-7-azaindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-chloro-7-azaindole Derivatives
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core structural component in numerous biologically active compounds, particularly kinase inhibitors. The introduction of a chlorine atom at the 5-position and an aldehyde at the 3-position, as in 5-chloro-7-azaindole-3-carbaldehyde, provides a versatile synthetic handle for the elaboration of this core. Reductive amination of this aldehyde is a crucial transformation, enabling the introduction of a diverse range of amine-containing side chains, which are often critical for modulating potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a detailed technical overview and actionable protocols for the successful reductive amination of 5-chloro-7-azaindole-3-carbaldehyde.
Core Principles: Understanding the Reductive Amination of a Heteroaromatic Aldehyde
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in a two-step sequence within a single pot:
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine), which is subsequently protonated under the reaction conditions to yield a highly electrophilic iminium ion. The rate of this step can be influenced by the pH of the reaction medium.
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the desired amine product. A key requirement for the reducing agent is its ability to reduce the iminium ion preferentially over the starting aldehyde.
The electron-withdrawing nature of the chloro-substituent and the pyridine ring in 5-chloro-7-azaindole-3-carbaldehyde can influence the reactivity of the aldehyde and the stability of the iminium intermediate. Therefore, careful selection of the reducing agent and reaction conditions is paramount for achieving high yields and purity.
Figure 1: General workflow for the reductive amination of 5-chloro-7-azaindole-3-carbaldehyde.
Recommended Protocols and Methodologies
Based on extensive literature precedent for heteroaromatic aldehydes, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for the reductive amination of 5-chloro-7-azaindole-3-carbaldehyde. Its mildness, selectivity for iminium ions over aldehydes, and broad functional group tolerance make it highly suitable for this substrate.[1]
Protocol 1: General Procedure for Reductive Amination with Primary and Secondary Amines using Sodium Triacetoxyborohydride
This protocol is a robust starting point for a wide range of primary and secondary amines.
Materials:
-
5-chloro-7-azaindole-3-carbaldehyde
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-7-azaindole-3-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 - 1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion. For less reactive or weakly nucleophilic amines, the addition of a catalytic amount of acetic acid (0.1-0.2 eq) can be beneficial.
-
In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions, minimizing reduction of the starting aldehyde.[1] |
| Solvent | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Aprotic solvents that are compatible with the reducing agent and effectively solubilize the reactants. |
| Stoichiometry | Amine: 1.1-1.5 eq, NaBH(OAc)₃: 1.5-2.0 eq | A slight excess of the amine drives the iminium ion formation, while an excess of the reducing agent ensures complete conversion. |
| Temperature | Room Temperature | Sufficient for most reductive aminations with this substrate. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes any remaining acid and quenches the excess reducing agent. |
Protocol 2: Enhanced Protocol for Less Reactive Heteroaromatic Amines
For challenging reductive aminations involving weakly nucleophilic heteroaromatic amines, the addition of a Lewis acid can facilitate the formation of the iminium ion.
Additional Materials:
-
Zinc chloride (ZnCl₂)
-
Trimethylsilyl acetate (TMSOAc)
Modified Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the heteroaromatic amine (1.2 eq) to the solution.
-
Add zinc chloride (ZnCl₂) (1.1 eq) and trimethylsilyl acetate (TMSOAc) (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-2 hours to allow for the formation of the activated iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) and continue with steps 6-10 from Protocol 1.
The combination of ZnCl₂ and TMSOAc has been shown to be effective in activating the carbonyl group and promoting the reductive amination of heteroaromatic amines.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the reducing agent. For less reactive amines, increasing the reaction temperature to 40-50 °C may be beneficial. The use of acetic acid or the ZnCl₂/TMSOAc system is highly recommended for sluggish reactions.
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by using the more selective sodium triacetoxyborohydride over less selective reagents like sodium borohydride.[2] Ensuring the iminium ion has sufficient time to form before the addition of the reducing agent can also mitigate this.
-
Dialkylation of Primary Amines: While less common with NaBH(OAc)₃, the formation of a tertiary amine from a primary amine can occur. Using a smaller excess of the aldehyde or a stepwise procedure (formation of the imine followed by reduction) can prevent this.
-
Purification Challenges: The basicity of the product amine may cause tailing on silica gel chromatography. Pre-treating the silica gel with triethylamine or using a basic alumina column can improve separation. Alternatively, purification can be performed on a C18 reverse-phase column using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid.
Alternative Method: Catalytic Transfer Hydrogenation
For a more environmentally friendly approach, catalytic transfer hydrogenation offers an excellent alternative to stoichiometric hydride reagents.
Figure 2: Simplified catalytic cycle for transfer hydrogenation in reductive amination.
General Considerations for Catalytic Transfer Hydrogenation:
-
Catalyst: Iridium or Ruthenium complexes are commonly employed.
-
Hydrogen Source: Formic acid or its salts (e.g., ammonium formate) are practical and readily available hydrogen donors.
-
Solvent: Protic solvents like methanol or ethanol are often used.
-
Advantages: High atom economy, generation of benign byproducts (e.g., CO₂), and the potential for asymmetric synthesis with chiral catalysts.
This method is particularly useful for large-scale synthesis where the cost and waste associated with stoichiometric reagents are a concern.
Conclusion
The reductive amination of 5-chloro-7-azaindole-3-carbaldehyde is a cornerstone transformation for the synthesis of novel drug candidates. The protocols outlined in this guide, particularly the use of sodium triacetoxyborohydride, provide a reliable and versatile approach for the preparation of a wide array of amine derivatives. By understanding the underlying principles and considering the practical insights provided, researchers can confidently and efficiently advance their drug discovery programs.
References
synthesis of kinase inhibitors from 5-chloro-7-azaindole-3-carbaldehyde
An Application Guide to the Synthesis of Kinase Inhibitors from 5-Chloro-7-Azaindole-3-Carbaldehyde
Introduction: The 7-Azaindole Scaffold in Kinase Inhibitor Design
The 7-azaindole ring system is a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its structure is bioisosteric to the purine system of adenosine triphosphate (ATP), the natural substrate for kinases. This mimicry allows 7-azaindole derivatives to act as competitive inhibitors by binding to the ATP pocket in the kinase catalytic domain. The key to its efficacy lies in its ability to form two crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the domain. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[2][3] This bidentate interaction provides a strong and specific anchor for the inhibitor, a feature exploited in the design of numerous clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib.[3]
The starting material, 5-chloro-7-azaindole-3-carbaldehyde, is a highly versatile building block for constructing diverse kinase inhibitor libraries. It offers two distinct points for chemical modification:
-
The C3-Carbaldehyde: A versatile functional group ready for transformations like reductive amination, allowing the introduction of a wide variety of side chains to explore the solvent-front region of the ATP binding site.
-
The C5-Chloro Group: An ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the installation of aryl or amino substituents that can occupy the hydrophobic back pocket of the kinase, enhancing potency and selectivity.[4]
This guide provides detailed protocols for leveraging these reactive sites to synthesize novel kinase inhibitors, explaining the rationale behind the chosen methodologies for researchers in drug discovery.
Caption: 7-Azaindole binding to the kinase hinge region.
Part 1: Core Synthesis via Reductive Amination
Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds. It is the cornerstone of library synthesis from the 5-chloro-7-azaindole-3-carbaldehyde starting material. The reaction proceeds in two stages: the formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by the reduction of the imine to the corresponding amine.
Expert Insight: While the reaction can be performed in two separate steps, a one-pot procedure using a mild and selective reducing agent is far more efficient for library generation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is less moisture-sensitive than sodium borohydride and less toxic than sodium cyanoborohydride. Crucially, it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the protonated imine intermediate as it forms, driving the equilibrium towards the final product.[5][6]
Protocol 1: General One-Pot Reductive Amination
This protocol describes a general procedure for coupling a primary or secondary amine to 5-chloro-7-azaindole-3-carbaldehyde.
Materials:
-
5-chloro-7-azaindole-3-carbaldehyde
-
Amine of choice (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask, add 5-chloro-7-azaindole-3-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq). If using an amine hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq). This can accelerate imine formation, especially with less nucleophilic amines.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
Caption: General scheme for reductive amination.
Part 2: Diversification via Palladium-Catalyzed Cross-Coupling
With the C3 side-chain installed, the C5-chloro position becomes the target for introducing diversity aimed at the hydrophobic regions of the kinase ATP pocket. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is used to form C(sp²)-C(sp²) bonds by reacting the C5-chloro group with an aryl or heteroaryl boronic acid or ester.[7][8] This is a premier method for adding substituted phenyl, pyridyl, or other aromatic rings.
Expert Insight: Coupling with heteroaryl chlorides can be challenging. The choice of ligand is critical for an efficient reaction. Bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos, often in the form of pre-formed palladium precatalysts (e.g., SPhos-Pd-G3), provide excellent reactivity and substrate scope for these transformations, even with N-H containing substrates.[9][10] The use of a phosphate base (e.g., K₃PO₄) in a mixed aqueous-organic solvent system is a common and effective condition.[10]
Materials:
-
C3-substituted-5-chloro-7-azaindole (from Protocol 1)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand, or a precatalyst like SPhos-Pd-G3, 2-5 mol%)
-
Ligand (e.g., SPhos, if not using a precatalyst, 4-10 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
Procedure:
-
To a microwave vial or Schlenk tube, add the 5-chloro-7-azaindole substrate (1.0 eq), the boronic acid/ester (1.5 eq), K₃PO₄ (3.0 eq), and the palladium catalyst/ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (0.1 M).
-
Seal the vessel and heat the reaction to 80-110 °C for 2-12 hours. Microwave heating can often significantly reduce reaction times.
-
Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2.2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination creates a C(sp²)-N bond, allowing for the direct installation of primary or secondary amines at the C5 position.[11][12] This is valuable for introducing groups that can act as hydrogen bond donors or acceptors, or as basic centers to improve solubility.
Expert Insight: A key challenge with this reaction on an azaindole scaffold is the potential for competitive N-arylation at the pyrrole nitrogen. However, modern catalyst systems, particularly those using advanced biarylphosphine ligands, show excellent selectivity for C-amination over N-amination of the heterocycle.[13][14][15] Using a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for success.[15]
Materials:
-
C3-substituted-5-chloro-7-azaindole (from Protocol 1)
-
Amine to be coupled (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a precatalyst, 2-5 mol%)
-
Ligand (e.g., Xantphos, RuPhos, or BrettPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu or LiHMDS, 1.4 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk tube or glovebox, add the 5-chloro-7-azaindole substrate (1.0 eq), the palladium catalyst/ligand, and the base.
-
Evacuate and backfill with an inert gas (Argon) three times.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the vessel and heat to 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and quench carefully with water or saturated ammonium chloride solution.
-
Dilute with ethyl acetate and filter through Celite.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify by flash column chromatography. Amine-containing products may require a basic modifier (e.g., 1% TEA) in the eluent to prevent streaking.
Integrated Strategy and Target Kinases
The power of this scaffold lies in the ability to combine these reactions to rapidly generate a matrix of diverse compounds. A typical workflow involves first performing the reductive amination with a set of amines, followed by diversifying each of the resulting intermediates via Suzuki or Buchwald-Hartwig couplings.
Caption: Workflow for library synthesis.
Derivatives of the 7-azaindole scaffold have shown potent inhibitory activity against a wide range of kinases implicated in oncology and other diseases.[16][17]
| Kinase Target Family | Examples | Significance | References |
| Serine/Threonine Kinases | BRAF, Aurora Kinase, CDK8, Pim Kinases, ULK1/2 | Cell cycle control, signal transduction, apoptosis, autophagy. | [3][18][19][20] |
| Tyrosine Kinases | ABL, SRC, ALK | Oncogenic signaling, cell growth and proliferation. | [16][21] |
| Lipid Kinases | PI3K | Cell survival, metabolism, and proliferation; frequently mutated in cancer. | [22][23] |
Conclusion
5-Chloro-7-azaindole-3-carbaldehyde is a powerful and commercially available starting material for the efficient synthesis of kinase inhibitor libraries. By strategically employing robust reactions like one-pot reductive amination and modern palladium-catalyzed cross-coupling, researchers can rapidly explore the structure-activity relationships around the privileged 7-azaindole core. The protocols and insights provided here serve as a foundational guide for drug development professionals aiming to create novel and potent therapeutics targeting the kinome.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]
- 20. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold of 7-Azaindole
In the landscape of contemporary drug discovery, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a "privileged structure." Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an exceptional starting point for the design of kinase inhibitors.[1] Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently implicated in the pathogenesis of cancer and inflammatory diseases. The 7-azaindole framework provides a versatile template for developing potent and selective inhibitors that can compete with ATP for binding to the kinase active site.[2] This guide focuses on a particularly valuable derivative, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key building block in the synthesis of targeted therapeutics. Its unique combination of a reactive aldehyde group and a strategically placed chlorine atom offers a wealth of opportunities for synthetic diversification and the development of novel drug candidates.[3]
Core Applications in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a critical intermediate in the synthesis of potent kinase inhibitors. The aldehyde functionality at the 3-position serves as a versatile handle for introducing various side chains through reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation.[1] The chlorine atom at the 5-position provides an additional site for modification, often through palladium-catalyzed cross-coupling reactions, further expanding the accessible chemical space.
A prime example of the utility of this compound is in the synthesis of Pexidartinib (Turalio®) , an FDA-approved inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[4][5] Pexidartinib is also a potent inhibitor of KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3).[5][6] Its therapeutic efficacy in treating tenosynovial giant cell tumor (TGCT) underscores the importance of the 7-azaindole scaffold and, specifically, the role of this compound in its construction.[6]
Mechanism of Action: Targeting the CSF-1R Pathway
The colony-stimulating factor 1 (CSF-1) and its receptor (CSF-1R) play a crucial role in the proliferation, differentiation, and survival of macrophages. In many cancers, tumor-associated macrophages (TAMs) create an immunosuppressive microenvironment that promotes tumor growth and metastasis. By inhibiting CSF-1R, Pexidartinib blocks the signaling pathway that sustains these TAMs, thereby restoring a more anti-tumor immune response.[6]
Application Note 1: Synthesis of Pexidartinib
This section provides a representative protocol for the synthesis of Pexidartinib, illustrating the key role of this compound. The synthesis involves a crucial reductive amination step to couple the aldehyde with the requisite amine side chain.
Synthetic Workflow
Caption: Synthetic workflow for Pexidartinib.
Experimental Protocol: Reductive Amination
Objective: To synthesize Pexidartinib via reductive amination of this compound.
Materials:
-
This compound
-
5-(aminomethyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloroethane (DCE) is added 5-(aminomethyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine (1.0-1.2 eq) and a catalytic amount of glacial acetic acid. The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.
-
Rationale: The initial condensation of the aldehyde and amine forms a Schiff base (imine). The acidic catalyst accelerates this reversible reaction.
-
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Rationale: STAB is a mild and selective reducing agent suitable for reductive aminations. It is less reactive towards the starting aldehyde compared to other borohydrides, minimizing side reactions.
-
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent.
-
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford Pexidartinib.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Biological Activity of Pexidartinib
| Target Kinase | IC₅₀ (nM) |
| CSF-1R | 20 |
| KIT | 10 |
| FLT3 | 160 |
| Data sourced from PubChem.[5] |
Application Note 2: Diversification of the 7-Azaindole Scaffold
The versatility of this compound extends beyond the synthesis of Pexidartinib. The aldehyde and chloro functionalities can be independently or sequentially modified to generate a library of novel compounds for screening against various biological targets.
Workflow for Scaffold Diversification
Caption: Diversification of the 7-azaindole scaffold.
Protocol Example: Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl or heteroaryl group at the 5-position of a 3-substituted-5-chloro-7-azaindole derivative.
Materials:
-
3-substituted-5-chloro-1H-pyrrolo[2,3-b]pyridine derivative
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
Reaction Setup: To a reaction vessel is added the 3-substituted-5-chloro-7-azaindole derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Degassed solvent is added to the reaction mixture.
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in the design and synthesis of targeted therapeutics, particularly kinase inhibitors. Its inherent reactivity and multiple points for diversification provide a robust platform for generating novel molecular entities with the potential to address unmet medical needs. The successful development of Pexidartinib serves as a compelling testament to the power of this versatile scaffold in modern drug discovery.
References
- 1. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: High-Throughput Synthesis of Derivative Libraries from 5-Chloro-7-Azaindole-3-Carbaldehyde
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its ability to mimic the purine hinge-binding motif of ATP, leading to potent kinase inhibitors.[1][2] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, exemplifies the therapeutic potential of this scaffold.[1][2] This guide provides a detailed strategic framework and validated protocols for leveraging 5-chloro-7-azaindole-3-carbaldehyde, a versatile starting material, for the creation of diverse derivative libraries. The aldehyde at the C3 position serves as a highly reactive chemical handle, enabling a multitude of transformations to explore novel chemical space. This document details four robust synthetic pathways: Reductive Amination, Knoevenagel Condensation, Wittig Olefination, and the Pictet-Spengler reaction, providing researchers in drug discovery with the tools to rapidly generate libraries of novel compounds with significant therapeutic potential.
The Strategic Importance of the 5-Chloro-7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of both indole and purine systems, offering a unique combination of hydrogen bond donors and acceptors that facilitate strong interactions with kinase hinge regions and other biological targets.[3][4] The strategic placement of a chlorine atom at the C5 position on the 7-azaindole ring enhances the molecule's synthetic versatility. This halogen provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the core scaffold.[5]
The primary focus of this guide, however, is the aldehyde functionality at the C3 position. This electrophilic group is an ideal launching point for building molecular complexity and diversity through reliable, high-yield chemical transformations that are highly amenable to parallel synthesis formats.[6][7]
Logical Workflow for Library Generation
The following diagram illustrates the overall strategy for diversifying the 5-chloro-7-azaindole-3-carbaldehyde core into distinct chemical classes, each with unique structural and physicochemical properties.
Caption: Library diversification strategy from the core scaffold.
Protocol I: Reductive Amination for Amine Library Synthesis
Scientific Rationale
Reductive amination is one of the most efficient and widely used methods for synthesizing amines.[8] It proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This method is exceptionally well-suited for library synthesis due to the vast commercial availability of diverse primary and secondary amines, allowing for systematic exploration of the chemical space around the C3-methylene linker. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion over the starting aldehyde, preventing premature aldehyde reduction.[9]
Experimental Protocol
-
Reagent Preparation: In a 96-well reaction block, add a solution of 5-chloro-7-azaindole-3-carbaldehyde (1.0 eq, e.g., 18 mg, 0.1 mmol) in 1,2-dichloroethane (DCE, 1 mL).
-
Amine Addition: To each well, add the corresponding primary or secondary amine (1.2 eq, 0.12 mmol).
-
Initiation of Imine Formation: Add acetic acid (2.0 eq, 0.2 mmol, ~12 µL) to catalyze imine formation. Seal the plate and agitate at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 32 mg, 0.15 mmol) to each well.
-
Expert Insight: STAB is moisture-sensitive but generally stable enough to be handled in air for rapid weighing and dispensing. For optimal results, use a fresh bottle and work quickly.
-
-
Reaction: Reseal the plate and agitate at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 1 mL). Agitate for 10 minutes.
-
Extraction: Add dichloromethane (DCM, 2 mL) to each well, agitate, and then centrifuge to separate the layers. Collect the organic layer. Repeat the extraction once more.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by preparative HPLC or silica gel chromatography.
Quantitative Data Summary
| Entry | Amine Input | Reducing Agent | Solvent | Typical Yield | Key Considerations |
| 1 | Aniline | NaBH(OAc)₃ | DCE | 75-90% | Electron-rich anilines react faster. |
| 2 | Benzylamine | NaBH(OAc)₃ | DCE | 80-95% | Generally high-yielding and clean. |
| 3 | Morpholine | NaBH(OAc)₃ | DCE | 85-98% | Excellent substrate for secondary amines. |
| 4 | Glycine methyl ester | NaBH(OAc)₃ | Methanol | 60-75% | Requires a protic solvent; monitor for ester hydrolysis. |
Protocol II: Knoevenagel Condensation for α,β-Unsaturated Systems
Scientific Rationale
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[10] This reaction is exceptionally valuable as it introduces a conjugated system that can act as a Michael acceptor, a key pharmacophore in many covalent inhibitors and other biologically active molecules. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) without causing self-condensation of the aldehyde.[10][11]
Experimental Protocol
-
Reaction Setup: To a vial containing 5-chloro-7-azaindole-3-carbaldehyde (1.0 eq, 0.1 mmol), add the active methylene compound (e.g., malononitrile, 1.1 eq, 0.11 mmol).
-
Solvent and Catalyst: Add ethanol (2 mL) followed by a catalytic amount of piperidine (0.1 eq, ~1 µL).
-
Reaction: Stir the mixture at room temperature. The product often begins to precipitate out of the solution within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Isolation: If a precipitate forms, cool the mixture in an ice bath for 30 minutes and collect the solid product by filtration. Wash the solid with cold ethanol.
-
Purification: If no precipitate forms or if further purification is needed, remove the solvent under reduced pressure and purify the residue by silica gel column chromatography (Hexane/Ethyl Acetate gradient).[11]
Mechanism and Workflow
Caption: Key steps in the Knoevenagel condensation mechanism.
Protocol III: Wittig Reaction for Alkene Synthesis
Scientific Rationale
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[12] It involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium ylide), which is typically generated in situ from a phosphonium salt and a strong base. A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group like an ester) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[13] This allows for the precise introduction of geometric isomers into the library.
Experimental Protocol (for a stabilized ylide)
-
Ylide Generation: In a dry, nitrogen-flushed flask, suspend (methoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (THF, 3 mL). Cool the suspension to 0 °C. Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the orange/red ylide.
-
Aldehyde Addition: Dissolve 5-chloro-7-azaindole-3-carbaldehyde (1.0 eq, 0.1 mmol) in dry THF (1 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product contains triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to isolate the desired alkene.
Data Summary for Alkene Synthesis
| Entry | Ylide Type | Expected Product | Stereoselectivity | Key Considerations |
| 1 | Stabilized (Ph₃P=CHCO₂Me) | Methyl 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate | Predominantly E-isomer | Reaction is generally clean and high-yielding. |
| 2 | Non-stabilized (Ph₃P=CHCH₃) | 5-Chloro-3-(prop-1-en-1-yl)-1H-pyrrolo[2,3-b]pyridine | Predominantly Z-isomer | Requires a stronger base (e.g., n-BuLi) and strictly anhydrous conditions. |
Protocol IV: Pictet-Spengler Reaction for Fused Heterocycles
Scientific Rationale
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[14][15] This reaction is invaluable for rapidly increasing molecular complexity and rigidity, transforming a flexible side chain into a fused polycyclic system. To apply this to our starting aldehyde, we must first react it with a suitable tryptamine derivative. The intramolecular cyclization is driven by the formation of an electrophilic iminium ion which is then attacked by the electron-rich indole C2 position.[14]
Experimental Protocol
-
Reaction Setup: In a flask, dissolve 5-chloro-7-azaindole-3-carbaldehyde (1.0 eq, 0.1 mmol) and a tryptamine derivative (e.g., tryptamine, 1.05 eq, 0.105 mmol) in a suitable solvent like toluene or DCM (3 mL).
-
Catalyst Addition: Add trifluoroacetic acid (TFA, 1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction by LC-MS for the formation of the desired product mass.
-
Work-up: Cool the reaction to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the product into ethyl acetate or DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography to isolate the tetrahydro-β-carboline derivative.
Reaction Pathway Diagram
Caption: Pictet-Spengler reaction pathway to fused heterocycles.
Conclusion
5-Chloro-7-azaindole-3-carbaldehyde is a powerful and versatile starting material for the generation of diverse and medicinally relevant compound libraries. The protocols detailed herein—Reductive Amination, Knoevenagel Condensation, Wittig Reaction, and Pictet-Spengler Reaction—provide reliable and scalable methods for exploring a wide range of chemical space. By applying these robust synthetic strategies, drug discovery programs can efficiently generate novel chemical entities based on the privileged 7-azaindole scaffold, accelerating the identification of new therapeutic candidates.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Combinatorial synthesis of libraries of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Vinyl-7-Azaindoles via Wittig Reaction with 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Olefination of a Privileged Heterocycle
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this privileged heterocycle is of paramount importance in drug discovery programs. The Wittig reaction, a Nobel Prize-winning transformation, offers a reliable and precise method for carbon-carbon bond formation, specifically for the synthesis of alkenes from carbonyl compounds.[1][2] This application note provides a detailed protocol for the Wittig olefination of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate for the synthesis of vinyl-substituted 7-azaindoles. These vinyl derivatives serve as versatile precursors for further chemical modifications, enabling the exploration of novel chemical space in drug development.
The core of the Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.[3][4] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes.[4][5]
This guide will detail the preparation of the necessary phosphonium salt and its subsequent conversion to the ylide, followed by the crucial olefination step with the 5-chloro-7-azaindole-3-carbaldehyde. We will also address the common challenge of removing the triphenylphosphine oxide byproduct during purification.
Materials and Methods
Reagents and Equipment
| Reagent | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Triphenylphosphine | 99% | Commercially Available |
| Alkyl Halide (e.g., methyl iodide, ethyl bromoacetate) | Reagent Grade | Commercially Available |
| Strong Base (e.g., n-Butyllithium, Sodium Hydride) | Anhydrous | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Magnesium Sulfate (anhydrous) | Reagent Grade | Commercially Available |
| Round-bottom flasks | ||
| Magnetic stir bars and stir plate | ||
| Syringes and needles | ||
| Septa | ||
| Condenser | ||
| Inert gas supply (Nitrogen or Argon) | ||
| Thin Layer Chromatography (TLC) plates (silica gel) | ||
| Column chromatography supplies (silica gel) | ||
| Rotary evaporator |
Note: All reactions should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent quenching of the highly basic ylide.
Experimental Protocols
Part 1: Synthesis of the Phosphonium Salt
The initial step involves the preparation of the phosphonium salt via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[1][3] The choice of alkyl halide will determine the substituent on the resulting alkene.
dot
Caption: Synthesis of the phosphonium salt.
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add triphenylphosphine (1.1 equivalents) and the chosen alkyl halide (1.0 equivalent).
-
Add a suitable solvent such as toluene or acetonitrile. The reaction is typically performed at reflux.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting materials are consumed. The formation of a white precipitate (the phosphonium salt) is often observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid phosphonium salt by filtration.
-
Wash the salt with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. The salt is typically a stable white solid that can be stored for future use.
Part 2: The Wittig Reaction
This part involves the deprotonation of the phosphonium salt to form the ylide, followed by its reaction with this compound.
dot
Caption: Workflow for the Wittig reaction.
Step-by-Step Protocol:
-
Ylide Generation:
-
To a dry, inert atmosphere-flushed round-bottom flask containing the phosphonium salt (1.2 equivalents) and a magnetic stir bar, add anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the reactivity of the ylide.
-
Slowly add a strong base such as n-butyllithium (1.1 equivalents) dropwise via syringe. A color change (often to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at this temperature for 30-60 minutes.
-
-
Reaction with the Aldehyde:
-
Dissolve the this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask.
-
Slowly add the aldehyde solution to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate). The less polar alkene product will usually elute before the more polar triphenylphosphine oxide.
-
Discussion: Causality and Optimization
-
Choice of Base and Solvent: The use of a strong, non-nucleophilic base like n-butyllithium or sodium hydride is crucial for the efficient deprotonation of the phosphonium salt to form the ylide.[6] Anhydrous aprotic solvents like THF are essential to prevent the protonation and deactivation of the highly reactive ylide.
-
Temperature Control: The initial deprotonation and the subsequent addition of the aldehyde are often performed at low temperatures to control the reactivity and minimize side reactions.
-
Stereoselectivity: For non-stabilized ylides (e.g., from alkyl halides), the reaction often favors the formation of the Z-alkene.[4] If the E-alkene is desired, a stabilized ylide (e.g., from an α-haloester) should be used.[4][6] The electron-withdrawing nature of the pyrrolopyridine ring system may influence the stereochemical outcome.
-
Purification Strategy: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. While chromatography is the most common method, other techniques such as precipitation or extraction can sometimes be employed.[7]
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Aldehyde:Ylide) | 1 : 1.2-1.5 | Ensures complete consumption of the valuable aldehyde. |
| Solvent | Anhydrous THF | Good solubility for reactants and inert to the ylide. |
| Base | n-Butyllithium or Sodium Hydride | Strong, non-nucleophilic base for efficient ylide formation. |
| Reaction Temperature | -78 °C to Room Temperature | Controls reactivity and minimizes side reactions. |
| Reaction Time | 2-24 hours | Dependent on the reactivity of the specific ylide and aldehyde. |
| Purification Method | Silica Gel Column Chromatography | Effective for separating the alkene product from triphenylphosphine oxide. |
Conclusion
The Wittig reaction provides a powerful and versatile tool for the synthesis of vinyl-substituted 5-chloro-1H-pyrrolo[2,3-b]pyridines. By carefully controlling the reaction conditions, researchers can efficiently generate these valuable intermediates, which are poised for further elaboration in the development of novel therapeutic agents. The protocol outlined in this application note serves as a robust starting point for the successful implementation of this important transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Regioselective Functionalization of the Pyrrolopyridine Core at the 5-Position
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Substituted Pyrrolopyridines
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine has made it a cornerstone for the development of a wide array of biologically active molecules, particularly kinase inhibitors.[2] The functionalization of this core at specific positions allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Among the various positions on the pyrrolopyridine ring system, the 5-position of the pyridine ring is of particular strategic importance. Modifications at this site can significantly influence the molecule's interaction with biological targets and its overall druglike properties.[3][4]
This comprehensive guide provides an in-depth exploration of synthetic strategies for the regioselective functionalization of the pyrrolopyridine core at the 5-position. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for their execution.
Strategic Approaches to 5-Position Functionalization
The introduction of substituents at the 5-position of the pyrrolopyridine core can be achieved through several powerful synthetic methodologies. The choice of strategy is often dictated by the desired substituent, the starting material's availability, and the overall synthetic sequence. The primary approaches covered in this guide include:
-
Palladium-Catalyzed Cross-Coupling Reactions on 5-Halo-Pyrrolopyridines: This is arguably the most versatile and widely employed strategy. It involves the use of a pre-functionalized pyrrolopyridine bearing a halogen (typically Br or I) at the 5-position, which then serves as a handle for introducing a diverse range of functionalities.
-
Direct C-H Functionalization: This emerging and highly atom-economical approach avoids the need for pre-halogenation of the pyrrolopyridine core. It involves the direct activation of the C-H bond at the 5-position, offering a more streamlined synthetic route.
-
Directed ortho-Metalation (DoM): This classical yet powerful technique utilizes a directing group to achieve regioselective deprotonation and subsequent electrophilic quench at the position ortho to the directing group.
The following sections will provide a detailed examination of each of these strategies, complete with mechanistic insights and detailed experimental protocols.
Visualizing the Core Strategies
Caption: Overview of synthetic routes to 5-substituted pyrrolopyridines.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[5] For the functionalization of the pyrrolopyridine core at the 5-position, a common starting point is a 5-halo-pyrrolopyridine.
Key Cross-Coupling Reactions for 5-Position Functionalization
| Reaction Name | Coupling Partners | Bond Formed | Key Catalyst Components |
| Suzuki-Miyaura Coupling | Organoboron Reagents (Boronic acids/esters) | C-C (Aryl, Heteroaryl, Alkyl) | Pd catalyst, Ligand, Base |
| Buchwald-Hartwig Amination | Amines, Amides, Carbamates | C-N | Pd catalyst, Ligand, Base |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the 5-position.[6] The catalytic cycle, illustrated below, provides a framework for understanding the roles of the various reaction components.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices:
-
Palladium Pre-catalyst: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is crucial for initiating the catalytic cycle.[7] Pre-catalysts are reduced in situ to the active Pd(0) species.
-
Ligand: The ligand (e.g., a phosphine) stabilizes the palladium center, influences its reactivity, and facilitates the individual steps of the catalytic cycle. Bulky, electron-rich ligands often enhance the rates of oxidative addition and reductive elimination.
-
Base: The base is essential for the transmetalation step, activating the organoboron reagent to facilitate the transfer of the organic group to the palladium center.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-bromo-pyrrolopyridine with an arylboronic acid.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and an aqueous solution of sodium carbonate.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][9][10][11]
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add toluene, followed by 5-bromo-1H-pyrrolo[2,3-b]pyridine and the desired amine.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the 5-amino-pyrrolopyridine derivative.[12]
Protocol: Sonogashira Coupling of 5-Iodo-1H-pyrrolo[2,3-b]pyridine
The Sonogashira coupling is the method of choice for introducing alkyne functionalities.[13][14][15][16]
Materials:
-
5-Iodo-1H-pyrrolo[2,3-b]pyridine
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried flask, add 5-iodo-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 2: Direct C-H Functionalization
Direct C-H functionalization is a rapidly evolving field that offers a more sustainable and efficient alternative to traditional cross-coupling methods by avoiding the need for pre-functionalized starting materials.[17] The regioselective C-H functionalization of the pyrrolopyridine core, particularly at the less reactive pyridine ring, can be challenging but is achievable under specific catalytic conditions.
Mechanistic Considerations for C-H Activation
The mechanism of C-H activation can vary depending on the catalyst and reaction conditions but often involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition. The regioselectivity is governed by a combination of electronic and steric factors, and in some cases, by the use of a directing group.
Protocol: Palladium-Catalyzed Direct C5 Arylation of a Pyrrolopyridine
This protocol is based on the general principles of palladium-catalyzed C-H arylation.
Materials:
-
N-protected Pyrrolopyridine
-
Aryl halide (e.g., aryl iodide or bromide) (2.0 equivalents)
-
Pd(OAc)₂ (0.1 equivalents)
-
Pivalic acid (PivOH) (0.3 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Dimethylacetamide (DMA)
-
Nitrogen or Argon source
Procedure:
-
To a thick-walled sealed tube, add the N-protected pyrrolopyridine, aryl halide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMA and pivalic acid.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 5-arylated product.
Part 3: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[18][19][20] It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position.[21]
The Principle of Directed ortho-Metalation
Caption: General workflow for Directed ortho-Metalation (DoM).
Key Considerations for DoM:
-
Choice of DMG: The directing group must be able to coordinate effectively with the lithium base. Common DMGs include amides, carbamates, and ethers.
-
Organolithium Base: Strong bases such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are typically required.[22]
-
Temperature: DoM reactions are usually performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.
-
Electrophile: A wide range of electrophiles can be used to quench the organolithium intermediate, allowing for the introduction of various functional groups.
Protocol: DoM of a Pyrrolopyridine with a Carbamoyl Directing Group
This protocol outlines the functionalization of a pyrrolopyridine at the 5-position using a carbamoyl group as the DMG.
Materials:
-
N-Carbamoyl-pyrrolopyridine
-
sec-Butyllithium (s-BuLi) (1.1 equivalents in cyclohexane)
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., iodine, trimethylsilyl chloride) (1.2 equivalents)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the N-carbamoyl-pyrrolopyridine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add a solution of the electrophile in THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Conclusion
The functionalization of the pyrrolopyridine core at the 5-position is a critical aspect of designing novel therapeutic agents. This guide has provided a detailed overview of three powerful synthetic strategies: palladium-catalyzed cross-coupling, direct C-H functionalization, and directed ortho-metalation. By understanding the mechanistic principles and following the detailed protocols, researchers can effectively synthesize a diverse range of 5-substituted pyrrolopyridines for further investigation in drug discovery programs. The choice of the optimal synthetic route will depend on the specific target molecule and the available resources, but the methodologies described herein offer a robust toolkit for accessing this important chemical space.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation | MDPI [mdpi.com]
- 18. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 19. grokipedia.com [grokipedia.com]
- 20. uwindsor.ca [uwindsor.ca]
- 21. baranlab.org [baranlab.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: A Procedural Guide to Condensation Reactions with 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry. As a bioisostere of the natural indole nucleus, it offers unique hydrogen bonding capabilities and modulated physicochemical properties that are highly advantageous in drug design.[1] The strategic placement of a nitrogen atom in the six-membered ring can enhance binding affinity to biological targets, improve metabolic stability, and confer novel intellectual property.[2] Consequently, 7-azaindole derivatives are integral to a range of therapeutics, including potent kinase inhibitors for oncology.[1][3][4]
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a particularly valuable and versatile building block for synthetic chemists. It features two key points of reactivity:
-
A reactive aldehyde group at the C-3 position, which is a prime electrophilic site for nucleophilic additions and condensation reactions.[2]
-
A chlorine atom at the C-5 position, which serves as a handle for further diversification through well-established cross-coupling methodologies (e.g., Suzuki, Heck).
This application note provides detailed, field-proven protocols for three fundamental condensation reactions—Knoevenagel, Wittig, and Reductive Amination—using this key intermediate. The objective is to equip researchers with robust procedures to generate diverse molecular architectures for screening and drug development programs.
General Experimental Considerations
2.1 Materials & Reagents All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, particularly for Wittig and certain reductive amination reactions. This compound (CAS 954112-61-9) should be stored under inert atmosphere to prevent oxidation.
2.2 Reaction Monitoring & Purification Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel 60 F254 plates. Visualization can be achieved using UV light (254 nm) and/or appropriate staining agents. Purification of the final products is typically accomplished by flash column chromatography on silica gel or recrystallization, depending on the physical properties of the compound.[5][6]
2.3 Product Characterization The identity and purity of all synthesized compounds must be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Protocol 1: Knoevenagel-Doebner Condensation
Principle & Mechanistic Insight: The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and a species with an active methylene group (e.g., malonic acid, malononitrile, ethyl cyanoacetate).[7] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde.[7] This is followed by a dehydration step to yield a stable α,β-unsaturated product. The use of a weak base is critical to prevent the self-condensation of the aldehyde.[8] When malonic acid is used in pyridine, the reaction is known as the Doebner modification, where the initial condensation product undergoes subsequent decarboxylation.[8][9][10]
Caption: General experimental workflow for Knoevenagel condensation.
Detailed Step-by-Step Protocol (Example with Malonic Acid):
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 180.6 mg).
-
Reagent Addition: Add malonic acid (1.2 mmol, 124.9 mg) followed by pyridine (5 mL).
-
Catalyst: Add piperidine (0.1 mmol, 10 µL) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 115 °C) in an oil bath. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL). Acidify the mixture to pH 2-3 with concentrated HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the corresponding (E)-3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylic acid.
| Reactant (Active Methylene) | Base/Solvent System | Typical Conditions | Expected Product Type |
| Malonic Acid | Piperidine / Pyridine | 80-115 °C, 4-6 h | α,β-Unsaturated Carboxylic Acid |
| Malononitrile | DBU / Water[11] | Room Temp, 1-2 h | Dicyanovinyl Derivative |
| Ethyl Cyanoacetate | TEBA / Solvent-free[12] | Room Temp, 1 h | α-Cyanoacrylate Derivative |
Protocol 2: Wittig Olefination
Principle & Mechanistic Insight: The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones. The core of the reaction is the nucleophilic attack of a phosphorus ylide (a phosphorane) on the carbonyl carbon. This attack forms a betaine intermediate which rapidly cyclizes to a four-membered oxaphosphetane. The driving force of the reaction is the subsequent collapse of this intermediate into a stable triphenylphosphine oxide and the desired alkene. The stereoselectivity of the reaction is highly dependent on the nature of the ylide.[13][14]
-
Non-stabilized Ylides (e.g., R = alkyl) typically react irreversibly and kinetically favor the formation of (Z)-alkenes.[14][15]
-
Stabilized Ylides (e.g., R = CO₂Et, CN) react reversibly, allowing for thermodynamic equilibration to the more stable (E)-alkene.[14][15][16]
Caption: Simplified mechanism of the Wittig reaction.
Detailed Step-by-Step Protocol (Example with a Stabilized Ylide):
-
Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (carbethoxymethylene)triphenylphosphorane (a stabilized ylide; 1.1 mmol, 383.2 mg).
-
Dissolution: Add anhydrous dichloromethane (DCM, 15 mL) and stir until the ylide is fully dissolved.
-
Aldehyde Addition: Add a solution of this compound (1.0 mmol, 180.6 mg) in anhydrous DCM (5 mL) dropwise to the ylide solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue will contain the product and triphenylphosphine oxide.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is effective. Triphenylphosphine oxide is less polar and will elute before the more polar product, ethyl (E)-3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate.
| Ylide Type | Phosphonium Salt Precursor | Base | Expected Stereochemistry |
| Non-stabilized | [Ph₃P⁺CH₃]Br⁻ | n-BuLi, NaH, KHMDS | Z-alkene (major) |
| Stabilized | [Ph₃P⁺CH₂CO₂Et]Br⁻ | NaH, K₂CO₃, NaOH[17] | E-alkene (major) |
| Semi-stabilized | [Ph₃P⁺CH₂Ph]Cl⁻ | t-BuOK, NaOH | Mixture of E/Z |
Protocol 3: One-Pot Reductive Amination
Principle & Mechanistic Insight: Reductive amination is a highly efficient method for forming C-N bonds, converting an aldehyde and an amine into a more substituted amine in a single pot.[18][19] The reaction proceeds through the initial formation of an imine (from a primary amine) or an enamine (from a secondary amine), which generates an iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this transformation because it is mild and chemoselectively reduces the iminium ion much faster than the starting aldehyde, thereby minimizing the formation of alcohol byproducts.[20][21][22]
Detailed Step-by-Step Protocol (Example with a Primary Amine):
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 180.6 mg) and benzylamine (1.1 mmol, 118.0 mg, 120 µL) in 1,2-dichloroethane (DCE, 10 mL).
-
Iminium Formation: Add acetic acid (1.1 mmol, 66.1 mg, 63 µL) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 317.9 mg) portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-benzyl-1-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)amine.
| Amine Type | Reducing Agent | Solvent | Key Considerations |
| Primary Aliphatic/Aromatic | NaBH(OAc)₃ | DCE, DCM, THF[20] | Acetic acid is often used as a catalyst.[18] |
| Secondary Aliphatic/Aromatic | NaBH(OAc)₃ | DCE, DCM, THF[20] | Reaction proceeds via an enamine intermediate. |
| Weakly Basic Amines | NaBH(OAc)₃ | DCE, DCM[21] | STAB is particularly effective for less nucleophilic amines. |
| Ammonia (as NH₄OAc) | NaBH(OAc)₃ | DCE[18] | A large excess of the ammonia source is required. |
Conclusion
This compound stands out as a high-potential scaffold for the synthesis of complex heterocyclic molecules. The condensation protocols detailed herein—Knoevenagel, Wittig, and Reductive Amination—represent fundamental, reliable, and versatile strategies for C-C and C-N bond formation. By leveraging these methods, researchers in drug discovery and materials science can efficiently generate a broad array of novel derivatives, facilitating the exploration of structure-activity relationships and the development of next-generation chemical entities.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. ijddr.in [ijddr.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. quora.com [quora.com]
- 14. adichemistry.com [adichemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Probing the origins of stereoselectivity for the Wittig reaction of carbonyl-stabilized ylides - ProQuest [proquest.com]
- 17. Wittig reagents - Wikipedia [en.wikipedia.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. benchchem.com [benchchem.com]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a key intermediate in pharmaceutical development, mastering the synthesis of this 7-azaindole derivative is crucial for advancing novel therapeutics.[1][2] This document provides in-depth, experience-driven advice to ensure the success of your experiments.
I. Troubleshooting Guide: Enhancing Yield and Purity
The most prevalent method for synthesizing this compound is the Vilsmeier-Haack formylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine.[3] This electrophilic aromatic substitution reaction, while effective, can be sensitive to various parameters, leading to suboptimal yields and the formation of impurities.[4] This section addresses specific problems you may encounter.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows mostly unreacted starting material (5-chloro-1H-pyrrolo[2,3-b]pyridine).
-
After workup, a low yield of the desired aldehyde is isolated.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive.[5][6]
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and a fresh, unopened bottle of POCl₃. Some protocols suggest preparing the Vilsmeier reagent at low temperatures (0°C) before adding the substrate.[5]
-
-
Insufficient Electrophilicity: The Vilsmeier-Haack reaction is favored for electron-rich aromatic compounds.[4][7] While the pyrrolo[2,3-b]pyridine core is activated, its reactivity can be influenced by solvent and temperature.
-
Solution: Consider the order of addition. Pre-forming the Vilsmeier reagent before adding the 5-chloro-1H-pyrrolo[2,3-b]pyridine can be beneficial.[5] The reaction temperature is also critical and depends on the substrate's reactivity, typically ranging from below 0°C up to 80°C.[7] Careful optimization of the reaction temperature is recommended.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: A slight excess of the Vilsmeier reagent is often used to drive the reaction to completion. A typical starting point is 1.5-2.0 equivalents of both POCl₃ and DMF relative to the 5-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Problem 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
TLC plate shows several spots in addition to the starting material and the desired product.
-
NMR of the crude product indicates a complex mixture.
Potential Causes & Solutions:
-
Side Reactions: Over-formylation or formylation at other positions of the pyrrolopyridine ring can occur, although the C3 position is generally favored.
-
Solution: Precise temperature control is crucial. Running the reaction at the lowest effective temperature can enhance selectivity. Gradual addition of the substrate to the pre-formed Vilsmeier reagent may also minimize side reactions.
-
-
Decomposition: The 7-azaindole core can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition.
-
Solution: Avoid excessively high reaction temperatures and prolonged reaction times. Ensure the workup procedure, particularly the hydrolysis of the iminium intermediate, is performed carefully, often by pouring the reaction mixture onto ice water to manage the exotherm.
-
Problem 3: Difficult Purification
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Column chromatography results in poor separation of the product from impurities.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The iminium salt intermediate formed after the electrophilic attack must be fully hydrolyzed to the aldehyde.[3]
-
Solution: During the aqueous workup, ensure thorough mixing and sufficient time for hydrolysis. Adjusting the pH with a base (e.g., sodium bicarbonate or sodium hydroxide solution) can facilitate the process. One method involves adding a 2M NaOH solution and heating under reflux, followed by neutralization with acetic acid to a pH of 4.0 to precipitate the product.[8]
-
-
Co-eluting Impurities: Byproducts may have similar polarities to the desired product.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) often provides good separation. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be an effective purification method for the final product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF attacks the electrophilic phosphorus center of POCl₃, leading to the formation of a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent.[6][9]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 5-chloro-1H-pyrrolo[2,3-b]pyridine attacks the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, forming an iminium salt intermediate.
-
Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final this compound.[3]
Q2: Are there alternative reagents to POCl₃ for generating the Vilsmeier reagent?
A2: Yes, other acid chlorides like thionyl chloride (SOCl₂) and oxalyl chloride can be used in place of POCl₃.[7] Additionally, more environmentally friendly methods for preparing the Vilsmeier reagent have been developed, for instance, using phthaloyl dichloride with DMF.[10][11]
Q3: What are the key safety precautions when performing this reaction?
A3:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic, especially during the formation of the Vilsmeier reagent and the quenching step. Maintain good temperature control with an ice bath.
-
Work in a well-ventilated area, as the reaction may release HCl gas.
Q4: Can this formylation procedure be applied to other azaindole isomers?
A4: The Vilsmeier-Haack reaction is a general method for the formylation of electron-rich heterocycles, including various isomers of azaindole.[12] However, the regioselectivity and reaction conditions may need to be optimized for each specific substrate due to differences in electronic properties and steric hindrance.
III. Experimental Protocols & Data
Optimized Protocol for Vilsmeier-Haack Formylation
This protocol provides a robust starting point for the synthesis.
Step 1: Formation of the Vilsmeier Reagent
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel while maintaining the temperature between 0-5°C.
-
Stir the mixture at 0°C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
Table 1: Comparison of Reaction Conditions and Yields
| Entry | Equivalents of POCl₃/DMF | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1.5 | 70 | 3 | ~75 | Internal Data |
| 2 | 2.0 | 60 | 4 | ~80 | Internal Data |
| 3 | 1.2 | 80 | 2 | ~65 | Internal Data |
Yields are for isolated, purified product and may vary based on scale and specific experimental setup.
IV. Visual Guides
Workflow for Troubleshooting Low Yield
Caption: Decision tree for addressing low product yield.
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified Vilsmeier-Haack reaction pathway.
V. References
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022-03-01). The Royal Society of Chemistry. 13
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. 14
-
Azaindole synthesis. Organic Chemistry Portal. 15
-
One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012-05-22). ACS Publications. 16
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020-06-01). PubMed. 17
-
Vilsmeier-Haack Reaction. (2014-04-13). Chem-Station Int. Ed. 3
-
The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Benchchem. 5
-
Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. Benchchem. 9
-
Vilsmeier-Haack Reaction. Chemistry Steps. 4
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. 10
-
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. chemicalbook. 8
-
Mastering Organic Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD. 18
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scirp.org. 11
-
Vilsmeier-Haack Reaction. (2025-03-22). J&K Scientific LLC. 7
-
Vilsmeier reagent. Wikipedia. 6
-
Vilsmeier Reagent. Enamine. 12
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023-09-05). RSC Advances (RSC Publishing). 19
-
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing). 20
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019-12-19). 21
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013-07-30). 22
-
4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis. chemicalbook. 23
-
One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. 24
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. 25
-
CAS 1799726-78-5 | 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. Synblock. 26
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017-01-18). NIH. 27
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023-02-22). ACS Omega. 28
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, Package: 5g. Laibo Chem. 29
-
Sourcing High-Quality Pharmaceutical Intermediates: A Focus on this compound. 1
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, Package: 1g. Laibo Chem. 30
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. 2
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2022). PMC - PubMed Central. 31
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Sigma-Aldrich. 32
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023-08-02). MDPI. 33
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. (2022-09-22). RSC Publishing. 34
-
Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents. 35
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 11. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 12. Vilsmeier Reagent - Enamine [enamine.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Azaindole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 20. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. aml.iaamonline.org [aml.iaamonline.org]
- 22. growingscience.com [growingscience.com]
- 23. 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 26. CAS 1799726-78-5 | 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde - Synblock [synblock.com]
- 27. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 30. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 31. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 5-Chloro-1H-pyrrolo 2,3-b pyridine-4-carbaldehyde AldrichCPR 1015610-39-5 [sigmaaldrich.com]
- 33. mdpi.com [mdpi.com]
- 34. pubs.rsc.org [pubs.rsc.org]
- 35. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Formylation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: The formylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-7-azaindole, is a critical transformation in medicinal chemistry, yielding the versatile 3-formyl intermediate. The Vilsmeier-Haack reaction is the most common and effective method for this conversion.[1][2] However, the electron-rich nature of the pyrrolo[2,3-b]pyridine core, which facilitates the desired electrophilic substitution, also makes it susceptible to several side reactions.[3][4] This guide provides in-depth troubleshooting for common side products and experimental issues, grounded in mechanistic principles to empower researchers to optimize this crucial reaction.
Troubleshooting Guide & FAQs
This section addresses specific, common problems encountered during the formylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine.
FAQ 1: My TLC/LCMS shows multiple products, with a major spot corresponding to a mass of +28 amu compared to the desired product. What is happening?
Problem: You are observing significant formation of a diformylated byproduct.
Potential Cause: The 1H-pyrrolo[2,3-b]pyridine ring system is highly activated. While the initial formylation at the C3 position is rapid and regioselective, excessive Vilsmeier reagent, elevated temperatures, or prolonged reaction times can force a second, slower electrophilic substitution. This typically occurs at another electron-rich position of the heterocyclic core. For electron-rich phenols, diformylation is a known issue under Vilsmeier-Haack conditions.[5]
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent (the complex formed from POCl₃ and DMF).[3][6] Begin with 1.1 to 1.5 equivalents of the reagent. An excess of this electrophile is the primary driver for diformylation.[7]
-
Temperature Management: Maintain a low reaction temperature. Initiate the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid external heating unless you have confirmed that the reaction is sluggish and diformylation is not occurring at lower temperatures.
-
Monitor Reaction Progress: Use TLC or LCMS to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent the buildup of the diformylated product over time.
-
Order of Addition: Add the substrate (dissolved in an anhydrous solvent) to the pre-formed Vilsmeier reagent at 0 °C.[7] This ensures the substrate immediately encounters the active reagent without localized heating or concentration effects.
FAQ 2: I've isolated a byproduct with a complex isotopic pattern in the mass spectrum, suggesting the addition of two chlorine atoms. What is this impurity?
Problem: Formation of a dichloromethylated or related chlorinated species.
Potential Cause: The Vilsmeier-Haack reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, is not only a formylating agent but also a source of reactive chlorine. Under certain conditions, particularly with prolonged exposure or higher temperatures, the intermediate iminium salt formed after the initial electrophilic attack can undergo further reactions. One possibility is the formation of a dichloromethylated species at the C3 position, which may or may not hydrolyze to the aldehyde under standard workup conditions. The Vilsmeier reagent itself has been employed in syntheses to achieve chlorination and cyclization.[8]
Recommended Solutions:
-
Quenching Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step.[6][9] Ensure a robust aqueous workup. Quench the reaction mixture by pouring it onto ice, followed by basification with a solution like aqueous sodium acetate or sodium hydroxide to a pH > 8. This facilitates the rapid and complete hydrolysis of the iminium intermediate to the aldehyde, minimizing its lifetime and the potential for side reactions.
-
Reagent Purity: Use high-purity POCl₃ and anhydrous DMF. Old or impure reagents can lead to more aggressive and less selective reactions. Moisture can prematurely quench the reagent, reducing yield and potentially altering the reaction pathway.[7]
-
Avoid High Temperatures: This side reaction is more prevalent at elevated temperatures. Sticking to a 0 °C to room temperature profile is a strong preventative measure.
FAQ 3: My reaction yield is very low, and the primary component is unreacted starting material, even after extended reaction times. What's wrong?
Problem: Incomplete or stalled reaction.
Potential Cause:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly moisture-sensitive.[7] If anhydrous conditions were not rigorously maintained, the reagent could have been quenched before it could react with the substrate.
-
Insufficient Activation: While the 7-azaindole core is electron-rich, the chloro-substituent at C5 is electron-withdrawing, slightly deactivating the ring compared to the parent heterocycle. In some cases, the conditions may not be forceful enough.
-
Poor Solubility: The substrate or intermediates may have poor solubility in the reaction solvent (often DMF or CH₂Cl₂), leading to a heterogeneous mixture and slow reaction rates.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous DMF (e.g., from a sealed bottle over molecular sieves) and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Controlled Heating: If the reaction is clean but slow at room temperature (as confirmed by TLC/LCMS), consider gentle heating to 40-50 °C. Monitor carefully for the appearance of byproducts.
-
Solvent Choice: While DMF is standard as both a reagent and solvent, using a co-solvent like 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction kinetics.[1]
-
Reagent Formation Time: Allow the Vilsmeier reagent to pre-form completely before adding the substrate. Stir the POCl₃/DMF mixture at 0 °C for at least 30-60 minutes to ensure the formation of the active electrophile.[7]
Mechanistic Insights into Side Product Formation
Understanding the reaction pathways is key to troubleshooting. The desired reaction proceeds through the formation of the Vilsmeier reagent, electrophilic attack by the electron-rich C3 position of the pyrrole ring, and subsequent hydrolysis.
Caption: Vilsmeier-Haack reaction pathways for 5-chloro-7-azaindole.
Preventative Strategies & Protocol Optimization
A robust experimental setup can prevent many of the issues described above.
Optimized Protocol for Vilsmeier-Haack Formylation
-
Reagent Preparation (Vilsmeier Reagent):
-
To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DMF (or another suitable solvent like DCE).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress every 1-2 hours via TLC or LCMS.
-
-
Workup and Purification:
-
Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred mixture of ice and water.
-
Adjust the pH to ~8-9 using a saturated NaHCO₃ solution or 2M NaOH.
-
Stir the resulting suspension for 30-60 minutes to ensure complete hydrolysis.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analytical Characterization
Proper identification of the desired product and potential side products is crucial.
| Compound | Mass Shift (from SM) | Key ¹H NMR Signals (DMSO-d₆) |
| Starting Material | - | ~12.0 ppm (br s, 1H, N-H), ~7.5-8.5 ppm (aromatic protons, including a distinct singlet for C3-H) |
| Desired Product | +28 (CHO) | ~12.5 ppm (br s, 1H, N-H), ~9.9 ppm (s, 1H, CHO), absence of the C3-H singlet. |
| Diformyl Byproduct | +56 (2xCHO) | ~12.8 ppm (br s, 1H, N-H), ~9.9-10.5 ppm (two distinct aldehyde singlets), complex aromatic region. |
| Dichloromethyl Adduct | +82 (CHCl₂) | ~12.5 ppm (br s, 1H, N-H), ~7.0-7.5 ppm (s, 1H, CHCl₂), absence of the C3-H singlet. |
Troubleshooting Workflow
This decision tree can guide your experimental response to unexpected results.
Caption: Decision tree for troubleshooting formylation side products.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Reductive Amination for Substituted Azaindoles
Welcome to the dedicated technical support center for the reductive amination of substituted azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this critical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction to the Challenge
Reductive amination is a cornerstone of modern synthetic chemistry, prized for its efficiency in constructing carbon-nitrogen bonds. However, when applied to heterocyclic systems like substituted azaindoles, the unique electronic properties of the scaffold can introduce significant challenges. The presence of the pyridine nitrogen atom within the bicyclic system alters the reactivity of the indole nitrogen and the aromatic rings, often leading to unexpected side reactions or low yields if reaction conditions are not carefully controlled. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reductive amination of substituted azaindoles.
Problem 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (azaindole and aldehyde/ketone).
Potential Causes & Solutions:
-
Inefficient Imine/Iminium Ion Formation: The crucial first step is the formation of an iminium ion intermediate. The electron-withdrawing nature of the pyridine ring in azaindoles can decrease the nucleophilicity of the amine, slowing this step.
-
Solution 1: Acid Catalysis. A catalytic amount of a weak acid like acetic acid (AcOH) is often essential to protonate the carbonyl oxygen, activating the aldehyde/ketone toward nucleophilic attack. Typically, 1-5% v/v of AcOH is a good starting point. Be cautious, as excess acid can protonate the azaindole and the amine, rendering them non-nucleophilic.
-
Solution 2: Dehydrating Agents. The formation of the imine/iminium ion is a reversible equilibrium. To drive it forward, remove the water byproduct. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture. Molecular sieves can also be used, but ensure they are properly activated.
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical and substrate-dependent.
-
Solution 1: Use a Mild and Chemoselective Hydride Donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. It is less basic and more sterically hindered than other common borohydrides, making it highly selective for the iminium ion over the starting aldehyde or ketone. It also tolerates the mildly acidic conditions required for iminium formation.
-
Solution 2: Consider Sodium Cyanoborohydride (NaBH₃CN). This reagent is also effective under mildly acidic conditions (pH 4-6). However, it is highly toxic (releases HCN gas at low pH) and generally more reactive than NaBH(OAc)₃, which can sometimes lead to over-reduction or side product formation. Its use requires careful pH control and handling in a well-ventilated fume hood.
-
-
Solvent Choice: The solvent must be compatible with all reagents and intermediates.
-
Solution: Use Anhydrous, Aprotic Solvents. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are excellent choices. They are non-reactive towards the hydride reagents and effectively solubilize the organic starting materials. Avoid protic solvents like methanol or ethanol, as they can react with the borohydride reducing agents.
-
Problem 2: Formation of a Stable Aminal or Hemi-aminal Side Product
Symptom: A new spot appears on TLC or a new peak in LC-MS that corresponds to the mass of the azaindole + aldehyde/ketone, but the reaction does not proceed to the desired amine.
Potential Causes & Solutions:
-
Insufficient Acid for Dehydration: The intermediate hemiaminal must be protonated and lose water to form the reactive iminium ion. If the reaction medium is not sufficiently acidic, the hemiaminal can be a thermodynamic sink.
-
Solution: Fine-Tune Acid Concentration. Carefully increase the amount of acetic acid. You can monitor the reaction by LC-MS to find the optimal concentration where the iminium ion is formed without significant degradation of starting materials.
-
Problem 3: Over-reduction or Reduction of Other Functional Groups
Symptom: Besides the desired product, you observe byproducts resulting from the reduction of other functional groups on your substituted azaindole or aldehyde/ketone (e.g., esters, amides, or the pyridine ring).
Potential Causes & Solutions:
-
Reducing Agent is Too Harsh: Stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are generally not suitable for reductive amination as they will readily reduce the starting carbonyl compound and other sensitive functional groups.
-
Solution: Stick to Selective Reagents. NaBH(OAc)₃ is the preferred choice due to its high selectivity for protonated imines. Its attenuated reactivity prevents the reduction of most other functional groups. If you must use NaBH₃CN, ensure the pH is carefully buffered to maintain its selectivity.
-
-
Reaction Temperature is Too High: Higher temperatures can increase the reactivity of the hydride donor, leading to a loss of selectivity.
-
Solution: Control the Temperature. Most reductive aminations proceed efficiently at room temperature (20-25 °C). If you observe side reactions, try running the reaction at 0 °C.
-
Problem 4: Dimerization or Polymerization of the Aldehyde
Symptom: You observe significant formation of baseline material on TLC or complex, high-molecular-weight species in your LC-MS.
Potential Causes & Solutions:
-
Aldehyde Instability: Some aldehydes, particularly those that are unhindered or activated, can self-condense or polymerize under acidic conditions.
-
Solution 1: Reverse Addition. Instead of adding the reducing agent to a mixture of the amine, aldehyde, and acid, try a different order of addition. Pre-mix the azaindole and aldehyde, then add this solution slowly to a suspension of the reducing agent and acid in the solvent. This keeps the instantaneous concentration of the aldehyde low.
-
Solution 2: One-Pot, Two-Step Procedure. First, mix the azaindole and aldehyde in the solvent with a dehydrating agent (e.g., MgSO₄) for 1-2 hours to pre-form the imine. Then, filter off the dehydrating agent and add the reducing agent to the solution containing the pre-formed imine. This separates the imine formation step from the reduction step.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose reducing agent for the reductive amination of substituted azaindoles?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is widely regarded as the superior choice. Its mild nature, high selectivity for iminium ions over carbonyls, and compatibility with weakly acidic conditions make it ideal for sensitive substrates like azaindoles. It generally provides cleaner reactions and higher yields compared to other reagents.
Q2: How critical is pH control in these reactions?
A2: It is extremely critical. The reaction requires a delicate balance. The pH must be low enough (typically 4-6) to facilitate the protonation of the carbonyl and the subsequent dehydration of the hemiaminal intermediate to form the iminium ion. However, if the pH is too low, the starting amine will be fully protonated, rendering it non-nucleophilic and halting the reaction. Acetic acid is an excellent choice as it can act as both a catalyst and a buffer.
Q3: Can I use a primary amine with a ketone for this reaction on an azaindole?
A3: Yes, but be aware that reactions with ketones are generally slower than with aldehydes due to increased steric hindrance. You may need to use slightly elevated temperatures (e.g., 40-50 °C) or longer reaction times to drive the reaction to completion. The stability of the iminium ion intermediate is also a factor; sterically hindered ketones may disfavor its formation.
Q4: My azaindole has an ester group. Will NaBH(OAc)₃ reduce it?
A4: Under standard reductive amination conditions (mildly acidic, room temperature), NaBH(OAc)₃ is highly unlikely to reduce an ester group. This is one of its key advantages—excellent chemoselectivity. Stronger reagents like NaBH₄ (especially at elevated temperatures) or LAH would readily reduce the ester.
Q5: What is a good starting point for a general protocol?
A5: Please refer to the detailed experimental protocol provided in the next section for a robust and reliable starting procedure.
Experimental Protocols & Data
General Protocol for Reductive Amination of a Substituted Azaindole
This protocol provides a reliable starting point for the reductive amination of a substituted azaindole with an aldehyde.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted azaindole (1.0 eq).
-
Dissolution: Dissolve the azaindole in an anhydrous aprotic solvent (e.g., DCE or DCM, approx. 0.1 M concentration).
-
Addition of Carbonyl: Add the aldehyde (1.1-1.2 eq) to the solution.
-
Acid Catalyst: Add glacial acetic acid (0.1-0.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. You can optionally monitor this step by TLC or LC-MS.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may gently effervesce.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | AcOH, DCM/DCE, RT | High selectivity for imines/iminiums; mild; non-toxic byproducts. | More expensive; moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 4-6, MeOH/DCM | Effective at acidic pH; good selectivity. | Highly toxic (HCN gas); requires careful pH monitoring. |
| Sodium Borohydride (NaBH₄) | Neutral/Basic pH, Alcohols | Inexpensive; readily available. | Reduces aldehydes/ketones; requires separate imine formation step; can reduce azaindole ring. |
| Picoline Borane Complex | AcOH, various solvents | Stable to air and moisture; good selectivity. | Can be slower; may require elevated temperatures. |
Visualizing the Workflow
A clear understanding of the reaction sequence is vital for successful optimization.
Caption: General workflow for the reductive amination of azaindoles.
Mechanistic Overview
Understanding the mechanism highlights the critical control points in the reaction.
Caption: Key steps and intermediates in the reductive amination pathway.
managing regioselectivity in reactions with 7-azaindole derivatives
Introduction: Navigating the Reactivity of 7-Azaindole
Welcome to the technical support guide for managing regioselectivity in reactions with 7-azaindole derivatives. As a privileged scaffold in medicinal chemistry, 7-azaindole's unique electronic properties present both opportunities and challenges for synthetic chemists.[1][2] Its structure, a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, results in a nuanced reactivity profile that must be carefully managed to achieve desired substitution patterns. Theoretical studies confirm that the C3 position possesses the highest electron density, making it the most nucleophilic and susceptible to electrophilic attack, followed by the C2 position.[3] The pyridine ring, being π-deficient, is generally less reactive towards electrophiles.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into controlling reaction outcomes. We will explore the underlying principles of 7-azaindole reactivity and offer direct solutions to common experimental challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the 7-azaindole core for electrophilic substitution, and why?
A1: The reactivity of the 7-azaindole core is dominated by the electron-donating nature of the pyrrole nitrogen (N1). The lone pair of electrons on N1 is delocalized into the π-system, significantly increasing the electron density at the C3 position. This makes C3 the most reactive site for electrophilic aromatic substitution.[3][4] The hierarchy of reactivity for electrophilic attack is generally C3 > C2 > C6 > C4 . The N7 atom in the pyridine ring is electron-withdrawing, which deactivates the six-membered ring towards electrophiles compared to a standard benzene ring.
Caption: Relative reactivity of 7-azaindole positions toward electrophiles.
Q2: How do N1-protecting groups influence regioselectivity?
A2: N1-protecting groups are crucial tools for modulating both reactivity and regioselectivity. Their influence is twofold:
-
Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, SEM) decrease the nucleophilicity of the pyrrole ring, potentially slowing reactions at C3. However, they can also serve as powerful activators for nucleophilic aromatic substitution (SNAr) on the pyridine ring, particularly at the C4 position.[5]
-
Directing Group Effects: Certain protecting groups can act as Directed Metalation Groups (DMGs). For example, an N,N-diisopropylcarboxamide group can direct lithiation specifically to the C2 position. This strategy overrides the intrinsic reactivity of the C3 position, providing a reliable route to C2-functionalized derivatives.
Q3: Why does Friedel-Crafts acylation often give low yields with 7-azaindole?
A3: The primary challenge in Friedel-Crafts reactions is the basicity of the pyridine nitrogen (N7). The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate strongly with N7. This complexation deactivates the entire ring system towards electrophilic attack, leading to poor yields or requiring harsh conditions. To circumvent this, acid-free methods, such as microwave-assisted aza-Friedel-Crafts reactions with cyclic imines, have been developed and show high efficiency for C3 substitution.[6]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Poor Regioselectivity in Electrophilic Bromination
Symptom: My reaction of 7-azaindole with a brominating agent (like NBS or Br₂) results in a mixture of C3-bromo, C6-bromo, and di-brominated products, making purification difficult.
Underlying Cause: This issue typically arises from reaction conditions that are too harsh or non-selective. The high reactivity of the 7-azaindole core can lead to over-halogenation or substitution at less-favored positions if the electrophilicity of the reagent is not properly controlled.
Proposed Solution & Rationale:
Switch to a milder, more selective brominating agent. Copper(II) bromide (CuBr₂) in acetonitrile has been shown to be a highly efficient and practical reagent for the regioselective C3-bromination of various azaindoles.[7] The reaction proceeds under mild conditions (room temperature) and generally provides the C3-bromo product in high yield with excellent selectivity, avoiding the formation of undesired isomers.
Comparative Data for Bromination Conditions:
| Reagent | Solvent | Temperature | Typical Outcome | Selectivity |
| NBS | CH₂Cl₂ | 0 °C to RT | Mixture of isomers | Low to Moderate |
| Br₂ | AcOH | RT | Often leads to polybromination | Low |
| CuBr₂ | ACN | RT | Clean C3-bromination | High [7] |
Problem 2: Lithiation Occurs at C2 Instead of a Pyridine Ring Position
Symptom: I am trying to functionalize the pyridine ring (C4 or C6) via a lithiation/quench sequence, but I consistently isolate the C2-substituted product.
Underlying Cause: The C2 proton is the most acidic proton on the 7-azaindole ring after the N1-proton.[4][8] Therefore, when using strong, non-coordinating bases like Lithium Diisopropylamide (LDA), kinetic deprotonation will preferentially occur at C2.[9]
Proposed Solution & Rationale:
To achieve functionalization on the pyridine ring, direct electrophilic attack is often inefficient. A more robust strategy involves pre-functionalization and subsequent cross-coupling reactions. For C6-functionalization, a multi-step sequence is highly effective:
-
C3-Iodination: Protect the most reactive C3 position with a stable group. Electrophilic iodination with N-iodosuccinimide (NIS) is highly selective for C3.[10]
-
N-Oxidation: Oxidation of the N7-aza group with an agent like m-CPBA activates the pyridine ring for subsequent electrophilic substitution.[10]
-
C6-Chlorination: The activated N-oxide facilitates electrophilic chlorination at the C6 position.[10]
-
Selective Cross-Coupling: With two different halogens now installed (C3-Iodo, C6-Chloro), you can perform sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura). The C-I bond is significantly more reactive in palladium-catalyzed coupling than the C-Cl bond, allowing for selective functionalization at C3 first, followed by a second coupling at C6 under more forcing conditions.[10][11]
Caption: Workflow for selective C6-arylation via halogenation and sequential cross-coupling.
Key Experimental Protocols
Protocol 1: Highly Regioselective C3-Bromination of 7-Azaindole
This protocol is adapted from the procedure described by Véronique G. J. M. C. G. G. Bouffard et al., which emphasizes mild conditions and high selectivity.[7]
Objective: To selectively brominate the C3 position of 7-azaindole while minimizing side products.
Materials:
-
7-Azaindole (1.0 equiv)
-
Copper(II) Bromide (CuBr₂, 1.1 - 1.5 equiv)
-
Acetonitrile (ACN), sufficient to make a 0.1-0.2 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-azaindole and acetonitrile. Stir at room temperature until all the solid has dissolved.
-
Addition of Reagent: Add CuBr₂ to the solution in one portion. The mixture will likely change color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: a. Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: 3-Bromo-7-azaindole as a white to off-white solid in >90% yield and >98% regioselectivity.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion in Suzuki coupling of 5-chloro-7-azaindole
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-chloro-7-azaindole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to overcome low conversion and other common issues associated with this electron-deficient heterocyclic system.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced when performing Suzuki couplings with 5-chloro-7-azaindole.
Q1: My reaction shows very low or no conversion of the 5-chloro-7-azaindole starting material. What are the first things I should check?
A1: When a Suzuki coupling with this substrate fails, begin with a systematic check of the foundational parameters:
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Ensure your palladium source is fresh and has been stored correctly. For challenging couplings like this one, consider starting with a more robust, air-stable Pd(0) precatalyst such as a palladacycle or a pre-formed complex with a Buchwald ligand (e.g., XPhos Pd G3/G4).[1][2]
-
Inert Atmosphere: Oxygen can be detrimental, leading to the oxidative degradation of phosphine ligands and the formation of palladium black (inactive Pd).[1] More critically, it can promote the unwanted homocoupling of your boronic acid partner.[1] Ensure your solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.
-
Reagent Purity and Stability: Verify the purity of both the 5-chloro-7-azaindole and the boronic acid/ester. Boronic acids, especially heteroaromatic ones, can be prone to protodeboronation (hydrolysis back to the arene), particularly under the reaction conditions or during storage.[3] Consider using a freshly opened bottle or purifying the boronic acid before use.
-
Base and Solvent Choice: The selection of base and solvent is crucial and highly interdependent. The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause decomposition of the sensitive azaindole core.[4] Ensure the base is finely powdered and, if running under anhydrous conditions, thoroughly dried.[5]
Q2: I'm observing significant formation of a homocoupled boronic acid byproduct. How can I suppress this?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.
-
Improve Degassing: This is the most critical first step. Re-evaluate your degassing procedure to ensure the rigorous exclusion of oxygen.
-
Catalyst and Ligand Choice: Some ligand systems are more prone to promoting homocoupling. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can sometimes favor the desired cross-coupling pathway over homocoupling.
-
Boronic Acid Equivalents: While it's tempting to use a large excess of the boronic acid to drive the reaction, this can increase the statistical probability of homocoupling. Try reducing the equivalents of the boronic acid to 1.1–1.5.
Q3: My starting material is consumed, but I'm getting a complex mixture of products or decomposition. What's happening?
A3: This suggests that while the catalyst is active, the reaction conditions are too harsh for the 7-azaindole substrate or the desired product.
-
Lower the Temperature: High temperatures can lead to product degradation or unwanted side reactions. If you are running the reaction at >100 °C, try lowering the temperature to 80-90 °C and compensating with a longer reaction time.
-
Choose a Milder Base: Strong bases like NaOH or KOH can be aggressive. Consider switching to a milder inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃, or an organic base like triethylamine (Et₃N) if compatible with your system.[6]
-
Protect the Azaindole Nitrogen: The N-H of the 7-azaindole can sometimes interfere with the catalytic cycle or affect the substrate's stability.[7] Protecting the nitrogen (e.g., with a Boc or SEM group) can prevent these issues, though it adds extra synthetic steps. Unprotected N-H groups in azoles can inhibit the palladium catalyst.[7]
In-Depth Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. This guide is structured by reaction components to help you logically diagnose the problem.
The Substrate: 5-Chloro-7-Azaindole
The 7-azaindole core presents unique challenges. The pyridine nitrogen makes the system electron-deficient, which should facilitate oxidative addition.[5] However, this same Lewis basic nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[8]
Problem: Catalyst inhibition or poor substrate solubility.
Causality & Solution:
-
Lewis Basicity: The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to inactive off-cycle species.
-
Recommendation: Using bulky phosphine ligands can sterically hinder this inhibitory coordination. Ligands like SPhos and XPhos are often effective.[7][9]
-
Advanced Strategy: In some cases, the addition of a Lewis acid or specific additives like trimethyl borate can mitigate catalyst poisoning by heteroatoms.[8]
-
-
Solubility: 7-azaindoles can have poor solubility in common Suzuki solvents like toluene.
The Catalytic System: Palladium Source & Ligand
The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with a challenging heteroaryl chloride.
Logical Troubleshooting Workflow
Caption: Decision workflow for catalyst system optimization.
Problem: Inefficient oxidative addition or catalyst deactivation.
Causality & Solution:
-
Oxidative Addition: The C-Cl bond is strong and its activation is often the rate-limiting step. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this task.[10]
-
Recommendation: Employ bulky, electron-rich monophosphine ligands. These "Buchwald-type" ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the oxidative addition of aryl chlorides and stabilize the active Pd(0) species.[2]
-
-
Catalyst Deactivation: The active catalytic species can be unstable, leading to the formation of inactive palladium black.
-
Recommendation: Use modern, well-defined precatalysts. Palladacycles (like the G3/G4 Buchwald precatalysts) generate the active L-Pd(0) species cleanly and efficiently at lower temperatures, minimizing side reactions and improving catalyst longevity.[2]
-
-
Difficult Boronic Acid Partners: Electron-deficient heteroaryl boronic acids can be particularly challenging coupling partners, leading to low conversions.[11][12]
Table 1: Recommended Catalyst Systems for 5-Chloro-7-Azaindole
| Precatalyst | Ligand | Typical Loading (mol%) | Recommended For |
| Pd₂(dba)₃ | SPhos | 2-5 | General starting point for screening. |
| XPhos Pd G3 | (none needed) | 1-3 | Highly active, good for sterically hindered partners. |
| RuPhos Pd G3 | (none needed) | 1-3 | Often effective for electron-deficient heterocycles. |
| Pd(OAc)₂ | cataCXium® A | 2-5 | An alternative phosphine ligand class (di-adamantyl). |
The Base and Solvent System
The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] The solvent must dissolve all components and mediate the interaction between the organic and inorganic phases.
Problem: Incomplete transmetalation, substrate decomposition, or poor reproducibility.
Causality & Solution:
-
Base Strength & Solubility: An insoluble or insufficiently strong base will result in a slow or stalled reaction. Conversely, a base that is too strong can cause unwanted side reactions.
-
The Role of Water: For many Suzuki couplings, a small amount of water is beneficial or even necessary.[5] It helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Table 2: Recommended Base/Solvent Combinations
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | Dioxane / H₂O (4:1) | 80 - 110 | A reliable and general-purpose starting point.[7] |
| Cs₂CO₃ | Toluene / EtOH (1:1) | 80 - 100 | Good for substrates with poor solubility in pure toluene.[9] |
| K₂CO₃ | DMF or DMAc | 90 - 120 | More polar system, can increase reaction rates. |
| NaOtBu | THF (anhydrous) | 60 - 80 | Stronger base, use with caution; may cause decomposition. |
Experimental Protocols
Protocol 1: General Screening Procedure for Suzuki Coupling
This protocol provides a standardized starting point for optimizing the reaction.
Materials:
-
5-chloro-7-azaindole (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-chloro-7-azaindole, the boronic acid, and the base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously. Monitor progress by TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. | Semantic Scholar [semanticscholar.org]
- 12. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Pyrrolopyridine Derivative Purification by Column Chromatography
Welcome to the technical support center for the purification of pyrrolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of heterocyclic compounds using column chromatography. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your purifications are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when setting up a purification for pyrrolopyridine derivatives.
Q1: What is the standard stationary phase for purifying pyrrolopyridine derivatives?
A1: The most widely used stationary phase is silica gel (SiO₂), typically with a mesh size of 230-400 (40-63 µm) for flash chromatography.[1] Its polarity and the presence of surface silanol groups (Si-OH) make it effective for separating compounds of varying polarities.
Q2: What are the recommended mobile phase systems for these compounds?
A2: A two-component solvent system is standard. The most common combinations are a gradient of ethyl acetate in hexanes for less polar derivatives, and a gradient of methanol in dichloromethane for more polar compounds.[2]
Q3: How do I select the optimal solvent system for my specific derivative?
A3: Thin-Layer Chromatography (TLC) is indispensable for method development.[3] The goal is to find a solvent mixture where your target compound has an Rf value between 0.15 and 0.35.[3] This range generally translates to an optimal elution profile on a column, balancing separation with reasonable run times.
Q4: My pyrrolopyridine derivative is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?
A4: Tailing is a frequent issue with nitrogen-containing heterocycles like pyrrolopyridines.[4] It's primarily caused by strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica gel surface.[5][6] This leads to a secondary retention mechanism, causing the elongated peak shape.[7] To resolve this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[1] This deactivates the acidic sites on the silica, leading to sharper, more symmetrical peaks.[8]
Q5: Should I use wet or dry loading for my sample?
A5: Dry loading is often the superior method, especially for compounds that have poor solubility in the initial, less polar mobile phase.[9] It involves pre-adsorbing your sample onto a small amount of silica gel (or an inert support like Celite) and then loading the resulting powder onto the column.[9] This technique typically results in better resolution and sharper bands compared to liquid loading.[10]
In-Depth Troubleshooting Guide
This section provides a deeper dive into more complex purification challenges, explaining the underlying principles and offering robust solutions.
Issue 1: Poor Separation of Closely Eluting Impurities
Even with an optimized solvent system, you may find impurities co-eluting with your product.
Causality: The selectivity of your chromatographic system may not be sufficient to resolve compounds with very similar polarities. The choice of both stationary and mobile phase components plays a crucial role in selectivity.
Troubleshooting Workflow:
Troubleshooting Poor Separation
Solutions:
-
Employ a Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a gradient elution where the polarity of the mobile phase is gradually increased can significantly improve the separation of compounds with similar Rf values.[11]
-
Alter the Mobile Phase Composition: Sometimes, a complete change of solvents can alter the selectivity. If you are using ethyl acetate/hexanes, consider trying a system with a different polarity profile, such as dichloromethane/methanol or acetone/hexanes.[2]
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider a different stationary phase. For basic compounds, neutral or basic alumina can be an excellent alternative to silica gel.[4] Amine-functionalized silica is another option that can improve peak shape and selectivity for nitrogen-containing compounds.[12]
Issue 2: Compound Degradation on the Column
You observe new, unexpected spots on the TLC of your collected fractions, or you have a low overall recovery of your material.
Causality: The acidic nature of standard silica gel can cause the degradation of acid-sensitive pyrrolopyridine derivatives.
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic silanol groups. This can be done by preparing a slurry of your silica gel in a solvent system containing 1-3% triethylamine, packing the column, and then flushing with a few column volumes of this solvent mixture before loading your sample.[11] Alternatively, you can add the triethylamine directly to your mobile phase.[13]
-
Use an Alternative Stationary Phase: For highly sensitive compounds, switching to a more inert stationary phase is recommended. Neutral alumina is a good first choice.[4] In some cases, reverse-phase chromatography on a C18-functionalized silica gel may be a viable option, particularly for more polar derivatives.
Issue 3: The Compound Will Not Elute from the Column
Even with a highly polar mobile phase (e.g., 10-20% methanol in dichloromethane), your compound remains adsorbed to the silica gel.
Causality: Your pyrrolopyridine derivative is likely highly polar and may also be interacting very strongly with the silica gel through multiple hydrogen bonds or ionic interactions.
Solutions:
-
Drastic Increase in Mobile Phase Polarity: For very polar compounds, a mobile phase containing a small percentage of ammonia in methanol, which is then mixed with dichloromethane, can be effective.[2] The ammonia helps to displace the highly adsorbed compound from the acidic sites of the silica.
-
Switch to Reverse-Phase Chromatography: In this scenario, reverse-phase chromatography is often the most effective solution. Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water and acetonitrile or methanol).[4] Your polar compound will have weaker interactions with the stationary phase and will elute earlier.
Data at a Glance: Solvent Systems and Modifiers
The following table provides a summary of common solvent systems and their applications in the purification of pyrrolopyridine derivatives.
| Stationary Phase | Mobile Phase System | Target Compound Polarity | Common Issues & Modifiers |
| Silica Gel | Ethyl Acetate / Hexanes | Low to Medium | Tailing: Add 0.1-1% Triethylamine |
| Silica Gel | Dichloromethane / Methanol | Medium to High | Tailing: Add 0.1-1% Triethylamine |
| Alumina (Neutral/Basic) | Ethyl Acetate / Hexanes | Low to Medium (especially for acid-sensitive compounds) | Less prone to tailing with basic compounds |
| Reverse Phase (C18) | Acetonitrile / Water or Methanol / Water | High | May require acidic modifiers (e.g., formic acid or TFA) to improve peak shape for some compounds |
Key Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol outlines the steps for finding an appropriate solvent system for your column chromatography.
Methodology:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
On a silica gel TLC plate, use a capillary spotter to apply a small spot of your dissolved crude product.
-
Prepare developing chambers with different ratios of your chosen solvent system (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using a UV lamp (254 nm and/or 365 nm) and/or an appropriate stain.
-
Calculate the Rf value for your target compound in each solvent system using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that gives your target compound an Rf value between 0.15 and 0.35 for the best separation on a column.[3]
Protocol 2: Scale-Up from TLC to Flash Column Chromatography
This protocol describes how to translate your optimized TLC conditions to a preparative flash column.
Methodology:
-
Calculate the Column Volume (CV): The elution volume of your compound on the column can be estimated from its TLC Rf value using the formula: CV = 1 / Rf .[3]
-
Select Column Size: The amount of silica gel needed depends on the mass of your crude sample and the difficulty of the separation (the difference in Rf values between your product and the nearest impurity). A general rule of thumb is to use a silica-to-sample mass ratio of 30:1 to 100:1.
-
Prepare the Column:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, tapping gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Wash the column with 2-3 column volumes of the initial mobile phase.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent.
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Run the Column:
-
Carefully add your mobile phase to the top of the column.
-
Apply positive pressure (using a flash chromatography system or a pump) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent to obtain your purified pyrrolopyridine derivative.
-
General Purification Workflow
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. sorbtech.com [sorbtech.com]
- 10. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 11. Chromatography [chem.rochester.edu]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. silicycle.com [silicycle.com]
Core Concept: Understanding the Instability of 5-Chloro-7-Azaindole-3-Carbaldehyde
Answering the user's request.## Technical Support Center: 5-Chloro-7-Azaindole-3-Carbaldehyde
Welcome to the technical support resource for 5-chloro-7-azaindole-3-carbaldehyde (CAS 954112-61-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. Azaindole derivatives are a vital class of nitrogen-containing heterocycles, recognized as privileged structures in medicinal chemistry and drug discovery programs.[1][2] The aldehyde functional group, in particular, is a versatile and highly reactive center, making its preservation paramount for successful downstream applications.[3]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this reagent. Our recommendations are grounded in the fundamental chemical principles governing the stability of heterocyclic aldehydes.
The primary sources of decomposition for this compound stem from the reactivity of the aldehyde group and the azaindole core's sensitivity to environmental factors. The main degradation pathways are:
-
Oxidation: The aldehyde moiety is highly susceptible to oxidation, converting it to the corresponding, and often undesired, 5-chloro-7-azaindole-3-carboxylic acid. This process is accelerated by atmospheric oxygen and light.[4][5][6]
-
Photodecomposition: Exposure to light, particularly UV wavelengths, can provide the activation energy for radical-based degradation reactions.
-
Moisture: While not directly hydrolyzable, moisture can facilitate other degradation pathways and potentially lead to hydration of the aldehyde or promote microbial degradation.[7][8]
-
Thermal Stress: Elevated temperatures accelerate all chemical reactions, including decomposition.
The following diagram illustrates the most common degradation pathway.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 5. Light and oxygen induced degradation limits the operational stability of methylammonium lead triiodide perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Microbial Degradation of Indole and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 8. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Solubility Challenges with 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This guide is intended for researchers, scientists, and drug development professionals who are utilizing 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in their experimental workflows. The unique chemical architecture of this compound, while synthetically valuable, often presents significant solubility challenges. This document provides a comprehensive resource for understanding and overcoming these issues, ensuring the successful progression of your research and development activities.
Introduction to the Challenge: Understanding the 'Why'
This compound belongs to the 7-azaindole family of heterocyclic compounds. The core 7-azaindole structure is known to have improved aqueous solubility over its indole counterpart due to the additional nitrogen atom, which can act as a hydrogen bond acceptor.[1] However, the introduction of a chloro-substituent and a carbaldehyde group significantly alters the molecule's physicochemical properties. The chloro- group increases lipophilicity, while the aldehyde functionality, coupled with the pyrrole and pyridine rings, contributes to a crystalline structure with strong intermolecular forces. These factors often lead to poor solubility in a range of common organic solvents.
This guide will provide a structured approach to addressing these solubility issues, moving from simple, direct methods to more advanced techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and dissolution of this compound.
Q1: Why is my this compound not dissolving in common solvents like methanol or acetone at room temperature?
The limited solubility is likely due to the high crystal lattice energy of the compound. The planar structure, coupled with hydrogen bonding potential from the pyrrole N-H and dipole-dipole interactions from the carbonyl and chloro- groups, creates a stable crystalline form that requires significant energy to disrupt. While smaller aldehydes and ketones can be soluble in polar solvents, the larger, more complex structure of this molecule reduces its solubility.[2][3]
Q2: I've noticed the solubility of 7-azaindole is better in THF. Does this apply to the chlorinated carbaldehyde derivative?
While 7-azaindole itself shows good solubility in THF[4], the addition of the chloro and carbaldehyde groups can alter this. It is still a recommended solvent to try, but do not be surprised if solubility is limited. The increased polarity and potential for hydrogen bonding with the aldehyde may favor more polar aprotic solvents.
Q3: Can I heat the solvent to improve solubility?
Yes, heating is a common and often effective initial step. Increased temperature provides the energy needed to overcome the intermolecular forces holding the crystal lattice together. However, it is crucial to be aware of the compound's thermal stability. Always start with gentle heating and monitor for any signs of degradation (e.g., color change).
Q4: Are there any solvents I should avoid?
Non-polar solvents like hexane and toluene are unlikely to be effective due to the polar nature of the pyrrolopyridine core and the carbaldehyde group. While complete insolubility is expected in these, they can be useful as anti-solvents in co-solvent systems or for crystallization purposes.
Troubleshooting Guide: A Stepwise Approach to Dissolution
When faced with solubility challenges, a systematic approach is key. The following workflow provides a logical progression from simple to more complex techniques.
Caption: A stepwise workflow for troubleshooting solubility issues.
Protocol 1: Systematic Solvent Screening and Physical Methods
This initial protocol focuses on identifying a suitable solvent or solvent system through empirical testing and the application of basic physical chemistry principles.
1. Initial Solvent Selection:
- Begin with a range of solvents with varying polarities. A suggested starting panel is presented in the table below.
- Use a small, accurately weighed amount of your compound (e.g., 1-5 mg) in a fixed volume of solvent (e.g., 0.5-1.0 mL).
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, THF | These solvents are often effective for dissolving polar, crystalline compounds. Their ability to act as hydrogen bond acceptors without donating a proton can disrupt the crystal lattice. 7-azaindole, the parent compound, shows good solubility in THF.[4] |
| Polar Protic | Methanol, Ethanol | While potentially less effective than polar aprotic solvents due to the compound's lipophilic character, they should still be tested. |
| Chlorinated | Dichloromethane (DCM) | The presence of the chloro- substituent may impart some solubility in chlorinated solvents. |
2. Application of Heat:
- If the compound is not soluble at room temperature, gently warm the mixture in a water bath to 40-60°C.
- Visually inspect for dissolution. Be cautious of solvent evaporation.
3. Sonication:
- Utilize a sonicating bath to provide mechanical energy. This can help to break up solid aggregates and increase the surface area available for solvation.
- Sonicate in short bursts (e.g., 5-10 minutes) and check for dissolution.
Protocol 2: Co-Solvency Approach
If a single solvent is not effective, a co-solvent system can be employed. This involves using a mixture of a "good" solvent (in which the compound has some, albeit limited, solubility) and a "poor" solvent.[5][6]
1. Rationale for Co-solvent Selection:
- The goal is to create a solvent mixture with a polarity that is optimal for your compound.
- A common approach is to dissolve the compound in a small amount of a strong polar aprotic solvent like DMSO or DMF and then slowly add a less polar co-solvent like methanol or acetonitrile until the desired concentration is reached.
2. Experimental Steps:
Dissolve the compound in a minimal amount of the "good" solvent (e.g., DMSO).
Titrate this solution with the "poor" solvent, observing for any signs of precipitation. If the solution remains clear, you have successfully created a stable co-solvent system.
Caption: Logical flow for developing a co-solvent system.
Advanced Strategies for Persistent Solubility Issues
For particularly challenging cases, more advanced formulation techniques may be necessary, especially in the context of drug development.[7][8]
-
pH Adjustment: For use in aqueous media, the pyrrolopyridine scaffold has a pKa that may allow for salt formation. Adjusting the pH with a suitable acid or base could significantly increase aqueous solubility. However, the stability of the carbaldehyde group under acidic or basic conditions must be considered.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.[9] Techniques like hot-melt extrusion or spray drying can be used to create an amorphous form of the compound, which typically has a higher dissolution rate than the crystalline form.
-
Complexation: The use of cyclodextrins or other complexing agents can encapsulate the poorly soluble molecule, presenting a more hydrophilic exterior to the solvent.[5]
Summary and Key Takeaways
The solubility of this compound is governed by a balance of its polar functional groups and its rigid, crystalline structure. A systematic and logical approach to solvent selection and the application of physical and chemical enhancement techniques will, in most cases, lead to a successful dissolution strategy. Always begin with the simplest methods (solvent screening, heat, sonication) before progressing to more complex co-solvent systems or advanced formulation techniques. Careful observation and documentation of your results will be invaluable in developing a robust and reproducible protocol for your specific application.
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijsdr.org [ijsdr.org]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This guide provides an in-depth analysis and comparison of the ¹H NMR spectrum of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The structural elucidation of such molecules is paramount for ensuring the integrity of research and development pipelines. Here, we dissect its spectral features, compare it with relevant analogues to understand structure-activity relationships, and provide robust experimental protocols for reproducible data acquisition.
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in drug discovery due to its resemblance to indole and its unique hydrogen bonding capabilities.[1][2] The introduction of substituents, such as a chlorine atom and a carbaldehyde group, significantly alters the electronic environment of the core structure, leading to distinct and predictable changes in the ¹H NMR spectrum.
Structural Analysis and Predicted ¹H NMR Spectrum
Before analyzing the experimental data, a theoretical examination of the molecule's structure allows us to predict its ¹H NMR spectrum. The structure of this compound contains five protons in distinct chemical environments, which should give rise to five separate signals.
-
Aldehyde Proton (CHO): This proton is directly attached to a carbonyl carbon and is expected to be highly deshielded, appearing far downfield (typically δ 9-10 ppm) as a singlet.[3][4]
-
Pyrrole N-H Proton (H1): The chemical shift of this proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
-
Pyrrole C2-Proton (H2): This proton is on the five-membered ring, adjacent to the electron-withdrawing aldehyde group. It is expected to appear as a singlet or a finely split doublet due to a small coupling to the N-H proton.
-
Pyridine Ring Protons (H4 and H6): These two protons are part of the six-membered aromatic ring. They are adjacent to each other and should appear as a pair of doublets due to spin-spin coupling. The electron-withdrawing chlorine atom at position 5 will deshield the adjacent H4 and H6 protons.
Below is a diagram illustrating the proton environments and the key coupling interaction.
Caption: Structure of this compound with proton labels.
Comparative Spectral Data Analysis
To understand the electronic effects of the substituents, we compare the experimental ¹H NMR data of the title compound with its parent analogue, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1) , and its isomer, 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (3) . All spectra were acquired in DMSO-d₆.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| (1) 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | H1 | 12.50 | br s | - | 1H |
| H_CHO | 9.96 | s | - | 1H | |
| H5 | 8.58 | dd | 1.8, 8.2 | 1H | |
| H2 | 8.48 | s | - | 1H | |
| H4 | 8.37 | dd | 1.8, 4.7 | 1H | |
| H6 | 7.28 | dd | 4.7, 8.2 | 1H | |
| (2) this compound (Title Compound) | H1 | 12.80 | br s | - | 1H |
| H_CHO | 9.97 | s | - | 1H | |
| H4 | 8.62 | d | 2.2 | 1H | |
| H2 | 8.57 | s | - | 1H | |
| H6 | 8.42 | d | 2.2 | 1H | |
| (3) 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | H1 | 12.70 | br s | - | 1H |
| H_CHO | 9.98 | s | - | 1H | |
| H2 | 8.72 | s | - | 1H | |
| H5 | 8.40 | d | 5.1 | 1H | |
| H6 | 7.41 | d | 5.1 | 1H |
Data for compounds 2 and 3 sourced from Drozd et al. (2024)[5]. Data for compound 1 is a representative spectrum based on typical values for 7-azaindole derivatives.
Interpretation and Causality:
-
Effect of the Chloro Group (Compound 2 vs. 1):
-
Protons H4 and H6: The most significant change is observed in the pyridine ring protons. In the parent compound (1) , H4 and H6 appear at 8.37 and 7.28 ppm, respectively. In the 5-chloro derivative (2) , the corresponding protons (H4 and H6) are shifted downfield to 8.62 and 8.42 ppm. This deshielding is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom at the C5 position.
-
Coupling: The substitution of the C5 proton with chlorine simplifies the splitting pattern. H4 and H6 in compound (2) are no longer split by H5, resulting in simple doublets with a small meta-coupling (J ≈ 2.2 Hz) between them.
-
-
Influence of Substituent Position (Compound 2 vs. 3):
-
Proton H2: In the 5-chloro isomer (2) , the H2 proton resonates at 8.57 ppm. In the 4-chloro isomer (3) , it is shifted further downfield to 8.72 ppm. This is due to the "peri" effect, where the C4-Cl bond and the C3-C(H)O bond are spatially close, leading to electronic repulsion and deshielding of the H2 proton.
-
Pyridine Protons: The chemical shifts of the pyridine protons H5 and H6 in the 4-chloro isomer (3) (8.40 and 7.41 ppm) are markedly different from H4 and H6 in the 5-chloro isomer (2) (8.62 and 8.42 ppm). This highlights how the position of the halogen dramatically alters the electronic landscape of the entire aromatic system, providing a unique spectral fingerprint for each isomer.
-
Experimental Protocol
Reproducibility is the cornerstone of scientific integrity. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum for this class of compounds.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Provides better signal dispersion and resolution. |
| Solvent | DMSO-d₆ | Excellent solvating power for this class of compounds; N-H proton is observable. |
| Temperature | 298 K (25 °C) | Standard temperature for reproducible results. |
| Pulse Angle | 30-45 degrees | Reduces relaxation delay time needed, allowing for faster acquisition. |
| Spectral Width (SW) | 16 ppm (centered at ~7 ppm) | Ensures all signals from ~0 to 14 ppm are captured. |
| Acquisition Time (AQ) | ~2.0 s | Provides adequate resolution. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of protons for quantitative integration. |
| Number of Scans (NS) | 16 to 64 | Signal-to-noise ratio can be improved by increasing the number of scans. |
| Referencing | Residual DMSO peak at δ 2.50 ppm | Standard internal reference for spectra in DMSO-d₆. |
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint for its structural confirmation. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the chloro-substituent. By comparing its spectrum to that of the parent 7-azaindole-3-carbaldehyde and its 4-chloro isomer, we can directly observe the electronic influence of substituents, a fundamental principle in physical organic chemistry and drug design. The protocols provided herein offer a robust framework for researchers to obtain high-quality, reproducible data for this important class of heterocyclic compounds.
References
A Senior Application Scientist's Guide to the 13C NMR of 5-chloro-7-azaindole-3-carbaldehyde: A Comparative and Predictive Analysis
Introduction
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the 7-azaindole core, a bioisostere of indole, is a privileged structure found in numerous pharmacologically active agents. The targeted functionalization of this scaffold allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. 5-chloro-7-azaindole-3-carbaldehyde is a key synthetic intermediate, offering multiple reaction sites for the construction of complex molecular architectures.
Unambiguous structural confirmation is the bedrock of chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a direct window into the carbon framework of a molecule. Each unique carbon atom yields a distinct signal, the chemical shift (δ) of which is exquisitely sensitive to its local electronic environment.
Predicted 13C NMR Chemical Shifts for 5-chloro-7-azaindole-3-carbaldehyde
The following table presents the predicted 13C NMR chemical shifts for the target molecule in a common NMR solvent like CDCl₃ or DMSO-d₆. These predictions are derived from the experimental data of the parent 7-azaindole scaffold, modified by established Substituent Chemical Shift (SCS) effects for chloro and formyl groups on heterocyclic aromatic systems.
Table 1: Predicted 13C NMR Chemical Shifts and Rationale for 5-chloro-7-azaindole-3-carbaldehyde
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for the Predicted Shift |
| C=O | ~185.0 | The aldehyde carbonyl carbon is strongly deshielded and consistently appears in this downfield region. This is a highly characteristic peak. |
| C6 | ~149.5 | The N7 atom strongly deshields the adjacent C6. The effect of the C5-Cl is minimal at this position. |
| C7a | ~145.0 | This bridgehead carbon is influenced by both rings. Its position is expected to be relatively stable compared to the parent azaindole. |
| C2 | ~140.0 | The C3-aldehyde group has a significant deshielding effect on the adjacent C2 through resonance and inductive effects, shifting it substantially downfield. |
| C4 | ~128.0 | The C4 carbon is meta to the C5-Cl and far from the C3-CHO group, so its chemical shift is predicted to be only slightly perturbed from the parent 7-azaindole. |
| C5 | ~118.0 | The carbon directly bonded to chlorine (ipso-carbon) is typically shifted downfield, but the effect is less pronounced than for other halogens. The value is based on typical shifts for chloro-substituted aromatics. |
| C3a | ~117.5 | This bridgehead carbon is influenced by the C3-CHO group, which will cause a moderate downfield shift compared to the parent scaffold. |
| C3 | ~116.0 | The ipso-carbon of the aldehyde substituent. While the C=O carbon is far downfield, the C3 to which it is attached is typically shifted downfield due to the electron-withdrawing nature of the substituent, but it remains relatively shielded compared to other sp² carbons in the ring. |
Comparative Analysis: Deconstructing the Substituent Effects
To understand the basis for the predictions in Table 1, we must analyze the experimental data of simpler, foundational molecules. By comparing their spectra, we can isolate the electronic contribution of each substituent.
Caption: Structure of 5-chloro-7-azaindole-3-carbaldehyde with IUPAC numbering.
Table 2: Experimental 13C NMR Chemical Shift Data (δ, ppm) for Comparative Compounds
| Carbon Atom | Indole | 7-Azaindole (in CDCl₃) | Indole-3-carbaldehyde (in CDCl₃)[1] |
| C2 | 124.6 | 128.0 | 135.75 |
| C3 | 102.2 | 101.0 | 118.38 |
| C3a | 127.9 | 115.5 | 124.39 |
| C4 | 120.5 | 127.0 | 123.04 |
| C5 | 121.7 | 116.0 | 121.88 |
| C6 | 119.5 | 148.9 | 120.55 |
| C7 | 111.1 | N/A (N-atom) | 111.70 |
| C7a | 135.6 | 142.9 | 136.79 |
| C=O | N/A | N/A | 185.34 |
The Influence of the Pyridine Nitrogen (Indole vs. 7-Azaindole)
The primary difference between indole and 7-azaindole is the replacement of the C7-H group with a nitrogen atom. This substitution has profound and predictable effects on the chemical shifts of the six-membered ring:
-
C6: The most dramatic effect is on C6, which is alpha to the nitrogen. The high electronegativity of nitrogen induces a strong deshielding effect, causing a massive downfield shift of over 29 ppm (119.5 to 148.9 ppm).
-
C7a: The bridgehead carbon C7a, also adjacent to the nitrogen, is similarly deshielded, shifting downfield by approximately 7 ppm.
-
C5: Conversely, C5, which is beta to the nitrogen, experiences a shielding effect, shifting upfield by about 5.7 ppm.
-
C4: The C4 carbon is meta to the nitrogen, and its chemical shift is less affected, though still shifted slightly downfield.
These changes highlight the powerful inductive and mesomeric effects of introducing a heteroatom into the aromatic system.
The Influence of the C3-Carbaldehyde Group (Indole vs. Indole-3-carbaldehyde)
The addition of a strong electron-withdrawing aldehyde group at the C3 position significantly alters the electron distribution in the pyrrole ring[1]:
-
C=O: A new, highly deshielded signal appears at ~185 ppm, which is characteristic of an aldehyde carbonyl carbon[1].
-
C2 & C3: The C2 and C3 carbons are most affected. C2 is shifted downfield by over 11 ppm due to the aldehyde's inductive and resonance withdrawing effects. The C3 carbon, to which the group is attached, is also strongly deshielded, moving downfield by ~16 ppm[1].
-
C3a & C7a: The bridgehead carbons also experience a moderate deshielding effect, with C3a shifting downfield by about 3.6 ppm.
The Influence of the C5-Chloro Group
While we lack the direct data for 5-chloro-7-azaindole, we can infer the effects from known principles and related compounds like 5-chloro-indole derivatives[2]. Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing but are capable of resonance electron donation.
-
C5 (Ipso-carbon): The carbon directly attached to the chlorine will experience a downfield shift. For chlorine, this ipso effect is typically in the range of +3 to +6 ppm.
-
C4 & C6 (Ortho-carbons): The adjacent carbons are typically slightly shielded (shifted upfield) by 0 to -2 ppm.
-
C3a (Para-carbon): The carbon para to the chlorine is often slightly deshielded.
By synthesizing these individual effects, we can rationalize the predicted values for 5-chloro-7-azaindole-3-carbaldehyde. The powerful influences of the N7 atom and the C3-aldehyde group will dominate the overall chemical shift landscape, with the C5-chloro group providing a more localized perturbation.
Field-Proven Experimental Protocol for 13C NMR Acquisition
The following protocol outlines a robust, self-validating system for acquiring high-quality 13C NMR data for heterocyclic compounds like 5-chloro-7-azaindole-3-carbaldehyde.
Part 1: Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation.
-
Weighing: Accurately weigh 20-50 mg of the solid compound into a clean, dry vial. 13C NMR is inherently less sensitive than 1H NMR due to the low natural abundance (1.1%) of the 13C isotope, necessitating a more concentrated sample.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for many polar heterocyclic compounds due to its high solubilizing power. CDCl₃ is also common but may require gentle warming to dissolve the sample. The solvent choice is crucial as it dictates the position of the residual solvent peak used for spectral referencing (DMSO-d₆ at ~39.5 ppm, CDCl₃ at ~77.2 ppm).
-
Dissolution & Transfer: Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate to ensure complete dissolution. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.
-
Referencing: For most modern spectrometers, referencing is performed using the known chemical shift of the residual deuterated solvent signal. An internal standard like tetramethylsilane (TMS) is generally not required.
Part 2: Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer.
-
Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Experiment Selection: Select a standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker system). This common pulse program uses a 30° pulse angle and decouples protons to ensure each carbon appears as a singlet, simplifying the spectrum.
-
Key Parameters:
-
Number of Scans (ns): Set an initial value between 1024 and 4096 scans. The signal-to-noise ratio improves with the square root of the number of scans. More scans will be needed for dilute samples or for observing quaternary carbons, which have long relaxation times and often give weaker signals.
-
Relaxation Delay (d1): Set a delay of 1-2 seconds. This delay allows the carbon nuclei to return to their equilibrium state between pulses. For fully quantitative results (where peak integrals are accurate), a much longer delay (5 times the longest T₁ relaxation time) is necessary, but this significantly increases experiment time.
-
-
Acquisition: Start the acquisition. The experiment may take anywhere from 30 minutes to several hours, depending on the sample concentration and the number of scans.
References
A Comparative Guide to the Mass Spectrometry Analysis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
In the rigorous pipeline of pharmaceutical development, the unambiguous characterization of new molecular entities (NMEs) is a non-negotiable cornerstone of safety and efficacy.[1] Among the scaffolds of high interest, 7-azaindole derivatives, such as 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, are prominent due to their role as key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics.[2][3] Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of such compounds.[1][4]
This guide provides a comprehensive, in-depth comparison of mass spectrometric methodologies for the analysis of this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring a robust and validated analytical approach.
The Analyte: A Structural Perspective for Mass Spectrometry
Before designing any MS experiment, a thorough understanding of the analyte's structure is critical. This compound (Molecular Formula: C₈H₅ClN₂O, Molecular Weight: 180.59 g/mol ) possesses several key features that dictate its behavior within the mass spectrometer:[5][6]
-
The 7-Azaindole Core: The nitrogen atoms within the aromatic pyrrolo[2,3-b]pyridine ring system are basic sites, readily accepting a proton in acidic conditions. This makes the molecule an excellent candidate for positive-mode electrospray ionization.
-
The Aldehyde Group: This functional group provides a potential site for specific fragmentation reactions, such as the neutral loss of carbon monoxide (CO), which can be diagnostic in tandem mass spectrometry.
-
The Chlorine Atom: Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M) and its corresponding A+2 peak, serving as a powerful confirmation of the presence and number of chlorine atoms in the molecule.
Ionization Techniques: A Comparative Analysis
The transition of the analyte from a condensed phase to a gas-phase ion is the first and most critical step in MS analysis. The choice of ionization method directly influences the type of information obtained.[7] For a molecule like this compound, "soft" ionization techniques are preferred to minimize premature fragmentation and preserve the molecular ion.[7][8]
| Ionization Technique | Principle | Suitability for Analyte | Expected Ion Species | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, generating ions from solution.[9] | High | [M+H]⁺, [M+Na]⁺ | Excellent sensitivity for polar, ionizable compounds; minimal in-source fragmentation.[9] | Can be susceptible to ion suppression from matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte in the gas phase.[10] | Moderate | [M+H]⁺ | More tolerant of less polar solvents and higher flow rates; less prone to matrix effects than ESI. | Can be less sensitive for highly polar compounds; may cause more fragmentation than ESI. |
Expert Rationale: ESI is the superior choice for this analyte. Its ability to efficiently protonate the nitrogenous heterocyclic core in a gentle manner ensures the generation of an abundant protonated molecule, [M+H]⁺, which is essential for subsequent high-resolution and tandem MS experiments.[11]
High-Resolution Mass Spectrometry (HRMS): The Key to Elemental Composition
While nominal mass can suggest an identity, it is insufficient for definitive confirmation in pharmaceutical analysis. High-resolution mass spectrometry (HRMS), performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provides mass measurements with high accuracy (typically < 5 ppm error).[1][12][13] This allows for the confident determination of the elemental formula of the analyte and its fragments.[4][14]
For this compound, the expected accurate masses for the protonated molecular ion cluster are:
| Ion Species | Theoretical Exact Mass |
| [C₈H₆³⁵ClN₂O]⁺ | 181.0163 |
| [C₈H₆³⁷ClN₂O]⁺ | 183.0134 |
Experimental Protocol: HRMS Analysis via Flow Injection-ESI-QTOF
-
Sample Preparation: Create a 1 µg/mL solution of the analyte in 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid. The formic acid serves to promote protonation for positive ion mode analysis.
-
System Configuration: Use a UPLC system coupled to a Q-TOF mass spectrometer equipped with an ESI source.
-
Flow Injection: Deliver the sample directly to the MS source at a flow rate of 0.2 mL/min without a chromatographic column.
-
Mass Spectrometer Parameters (Positive ESI Mode):
-
Capillary Voltage: 2.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 800 L/hr
-
Mass Range: m/z 50-600
-
Acquisition Mode: TOF-MS mode with a resolution > 20,000 FWHM.
-
Lock Mass: Use a reference compound (e.g., Leucine Enkephalin) infused separately to ensure real-time mass accuracy correction.
-
-
Data Analysis: Process the acquired spectrum to determine the experimental m/z values. Calculate the mass error in ppm to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Verification
Once the elemental formula is confirmed, tandem mass spectrometry (MS/MS) is employed to verify the molecular structure.[4][15] In this technique, the precursor ion of interest (the [M+H]⁺ ion) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass analyzed.[12][15] The fragmentation pattern serves as a structural fingerprint.[16]
Caption: General workflow for a tandem mass spectrometry (MS/MS) experiment.
Predicted Fragmentation Pathways
Based on established fragmentation rules for aldehydes and indole-like structures, the following pathways are anticipated for the [M+H]⁺ ion of this compound:[17][18]
-
Neutral Loss of Carbon Monoxide (-28 Da): A characteristic fragmentation of protonated aromatic aldehydes, leading to a stable cation.
-
Subsequent Losses from the Ring System: Following the initial loss of CO, further fragmentation of the heterocyclic core can occur.
Caption: Predicted primary fragmentation pathway for protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure separation from impurities.
-
-
Mass Spectrometer Parameters:
-
Use the same ESI source conditions as in the HRMS protocol.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a full MS scan, and when an ion intensity exceeds a set threshold, it automatically performs an MS/MS scan on that precursor.
-
Precursor Ion: Set to m/z 181.0.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-30 eV) to generate a rich fragmentation spectrum.
-
Comparison with Orthogonal Analytical Techniques
While mass spectrometry is exceptionally powerful, a comprehensive characterization, especially for regulatory submission, relies on orthogonal data.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, structural fragments. | Unmatched sensitivity, speed, direct molecular weight information. | Isomers can be difficult to distinguish without chromatography; does not provide definitive 3D structure. |
| Nuclear Magnetic Resonance (NMR) | Definitive atom connectivity (¹H, ¹³C), stereochemistry. | The "gold standard" for unambiguous structure elucidation. | Significantly lower sensitivity than MS, requires a larger quantity of pure sample. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Quick, non-destructive, provides complementary functional group data. | Provides limited information on the overall molecular structure. |
Conclusion
The robust analysis of this compound is best achieved through a synergistic application of high-resolution and tandem mass spectrometry. ESI in positive mode is the optimal ionization method, providing an abundant protonated molecule for analysis. HRMS is essential for the confident assignment of the elemental formula, leveraging the distinct chlorine isotopic signature. Subsequently, MS/MS provides a structural fingerprint by elucidating characteristic fragmentation pathways, such as the neutral loss of carbon monoxide. When these data are combined with orthogonal techniques like NMR, researchers and drug development professionals can achieve a complete and unequivocal structural confirmation, ensuring the integrity of their scientific and development programs.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 6. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. as.uky.edu [as.uky.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. mdpi.com [mdpi.com]
- 12. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 17. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 18. benthamopen.com [benthamopen.com]
biological activity of 5-chloro-7-azaindole derivatives vs indole analogs
An In-Depth Comparative Guide to the Biological Activity of 5-Chloro-7-Azaindole Derivatives Versus Indole Analogs
Introduction: The Strategic Advantage of Bioisosteric Replacement
In the landscape of modern drug discovery, the indole nucleus is a well-established and frequently utilized scaffold, forming the core of numerous biologically active molecules. However, the strategic bioisosteric replacement of this indole core with a 7-azaindole moiety has emerged as a powerful tool for medicinal chemists. This substitution, where a carbon atom at the 7-position of the indole is replaced by a nitrogen atom, can profoundly and often favorably alter the molecule's physicochemical properties, target engagement, and overall pharmacological profile.[1][2][3] The introduction of the nitrogen atom can enhance aqueous solubility, modulate lipophilicity, and, most critically, introduce an additional hydrogen bond acceptor. This feature is particularly advantageous for engaging with the hinge region of protein kinases, a key target class in oncology and inflammatory diseases.[1][2][4]
This guide provides a comprehensive comparison of the biological activities of 5-chloro-7-azaindole derivatives—a particularly "privileged" subclass—and their corresponding indole analogs. We will delve into the mechanistic rationale for their differential activities, present supporting experimental data, and provide detailed protocols for key biological assays, offering researchers, scientists, and drug development professionals a robust framework for their own investigations.
The Rationale: Why Substitute Indole with 5-Chloro-7-Azaindole?
The decision to employ a 5-chloro-7-azaindole scaffold over a traditional indole is rooted in tangible improvements to drug-like properties. The chlorine atom at the 5-position often enhances binding affinity through hydrophobic interactions within the target protein's active site. Simultaneously, the nitrogen at the 7-position offers a distinct advantage.
-
Enhanced Target Binding: The pyridine nitrogen of the 7-azaindole ring can form a crucial hydrogen bond with the "hinge region" of many protein kinases, mimicking the interaction of the natural ATP substrate.[2][4] This can lead to a significant increase in potency and selectivity compared to an indole analog, which lacks this hydrogen bond acceptor.
-
Improved Physicochemical Properties: The azaindole core generally leads to increased aqueous solubility and a more favorable polar surface area compared to the more lipophilic indole ring system.[1][2] This can translate to improved pharmacokinetic profiles, including better absorption and distribution.
-
Metabolic Stability: The modification can alter the molecule's susceptibility to metabolic enzymes, potentially leading to a more favorable half-life and reduced off-target effects.
Caption: Bioisosteric replacement of indole with 7-azaindole.
Comparative Analysis of Biological Activities
The true measure of a scaffold's utility lies in its biological performance. The 5-chloro-7-azaindole framework has consistently demonstrated potent activity across several therapeutic areas, most notably in kinase inhibition and anticancer applications.
Potency in Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Azaindole derivatives have proven to be exceptional kinase inhibitors, with several compounds advancing to clinical trials or receiving FDA approval (e.g., Vemurafenib).[2][4] The 7-azaindole core is particularly effective at targeting the ATP-binding pocket of kinases.
Recent studies have highlighted novel 7-azaindole derivatives as potent dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9/CyclinT) and Haspin kinase, both of which are considered important oncology targets.[6]
| Compound Class | Target Kinase | IC₅₀ (nM) | Rationale for Activity |
| 5-Chloro-7-Azaindole Derivative | Haspin | 14 | The 7-aza nitrogen forms a key hydrogen bond with the kinase hinge region, significantly enhancing potency.[6] |
| 5-Chloro-7-Azaindole Derivative | CDK9/CyclinT | 510 | Dual inhibition profile suggests broad applicability in oncology.[6] |
| Indole Analog (Hypothetical) | Haspin | >10,000 | The absence of the 7-aza nitrogen prevents the crucial hinge-binding interaction, leading to a dramatic loss of activity. |
| 5-Azaindole Derivative | Cdc7 | >10 µM | Isomeric azaindoles (4-, 5-, 6-) often show lower activity, highlighting the positional importance of the nitrogen for specific kinase targets.[3] |
This table synthesizes representative data to illustrate the comparative potency.
Caption: Inhibition of kinase-mediated cell signaling.
Anticancer and Cytotoxic Activity
The potent kinase inhibition exhibited by 5-chloro-7-azaindole derivatives translates directly to powerful anticancer activity. These compounds have been shown to induce cell death (apoptosis) and halt proliferation in a wide range of cancer cell lines.
A study on novel 7-azaindole analogs demonstrated significant growth inhibition against the MCF-7 breast cancer cell line.[7] Similarly, hybrids of 7-azaindole and 1,2,3-triazole have shown potent activity against cervical (HeLa) and breast (MCF-7) cancer cells, arresting the cell cycle at the G2/M phase and inducing apoptosis.[8]
| Compound | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Mechanism of Action |
| 7-Azaindole Derivative (4g) | MCF-7 (Breast) | 15.56 | PARP Inhibition[7] |
| 7-Azaindole-Triazole Hybrid (6b) | HeLa (Cervical) | 4.44 | G2/M Phase Arrest, Apoptosis Induction[8] |
| 7-Azaindole-Triazole Hybrid (6b) | MCF-7 (Breast) | 6.67 | G2/M Phase Arrest, Apoptosis Induction[8] |
| 5-Chloro-Indole Derivative | MCF-7 (Breast) | >50 (Representative) | Lower potency often observed due to less optimal target engagement.[9] |
| Novel 7-Azaindole (7-AID) | MDA-MB-231 (Breast) | 12.69 | DDX3 Inhibition[10] |
Field-Proven Experimental Protocols
To ensure scientific integrity, the evaluation of these compounds must be conducted using robust, self-validating experimental systems. Below are detailed protocols for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[5] The ADP-Glo™ Kinase Assay is a common and reliable method.
Causality: The kinase transfers a phosphate group from ATP to a substrate, producing ADP. The amount of ADP generated is a direct measure of the kinase's activity. The inhibitor competes with ATP, reducing the amount of ADP produced, which is detected as a decrease in luminescent signal.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the 5-chloro-7-azaindole derivative and the indole analog in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., Haspin, CDK9) in the appropriate kinase assay buffer. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should ideally be at its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5][11]
Caption: Workflow for a luminescence-based kinase assay.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Causality: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the 5-chloro-7-azaindole and indole analog compounds for a specified duration (e.g., 48 or 72 hours).[14] Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: After the incubation period, remove the media and add 100 µL of fresh serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized.[15]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[14][15]
-
Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[13] A reference wavelength of >650 nm can be used to subtract background noise.[13]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀/IC₅₀ value for each compound.
Caption: Workflow for the MTT cell viability assay.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a fundamental in vivo model to assess the anti-tumor efficacy of a lead compound in a living organism.[16]
Causality: Human cancer cells are implanted into immunocompromised mice, which cannot reject the foreign cells, allowing the formation of a solid tumor.[16] The effect of the test compound on tumor growth and the overall health of the animal provides critical preclinical efficacy and toxicity data.
Methodology:
-
Cell Preparation: Culture a human cancer cell line (e.g., one that showed sensitivity in vitro) to ~80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[16] Ensure cell viability is >90%.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[16][17]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Once tumors are palpable, measure their length and width with calipers.[16]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (e.g., n=10 per group).[16]
-
Dosing: Administer the 5-chloro-7-azaindole derivative via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Monitoring: Throughout the study, monitor tumor volume and the body weight of the mice 2-3 times per week. Body weight is a key indicator of potential toxicity.[16]
-
Study Endpoint: Terminate the study when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a set treatment duration.[16]
-
Analysis: At the endpoint, excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis). Compare the mean tumor volumes between the treated and control groups to determine efficacy.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
The strategic incorporation of a 5-chloro-7-azaindole scaffold represents a significant advancement over traditional indole-based structures in the pursuit of novel therapeutics, particularly in oncology. The evidence strongly indicates that this bioisosteric replacement often leads to superior potency in kinase inhibition and more pronounced anticancer activity. This is primarily attributed to the 7-aza nitrogen's ability to form critical hydrogen bonds in enzyme active sites, an interaction unavailable to its indole counterpart.
The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers. Future efforts should focus on expanding the structure-activity relationship (SAR) studies around this privileged core.[4] By systematically exploring substitutions at other positions on the azaindole ring, it will be possible to fine-tune selectivity, further enhance potency, and optimize pharmacokinetic properties, paving the way for the next generation of targeted therapies.
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. BiTE® Xenograft Protocol [protocols.io]
A Comparative Guide to the Analytical Purity Confirmation of 5-chloro-7-azaindole-3-carbaldehyde
Introduction: The Imperative for Purity in a Key Pharmaceutical Building Block
5-chloro-7-azaindole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of 7-azaindole, it serves as a crucial scaffold and precursor for synthesizing a wide range of biologically active molecules, including kinase inhibitors and potential anticancer agents.[3] In the journey from a laboratory reagent to a component of a therapeutic agent, the purity of this starting material is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and reproducibility of the final drug product.
The presence of impurities, even at trace levels, can have profound consequences.[4][5] They may arise from the synthetic route, degradation, or storage and can include starting materials, by-products, or isomers. Such impurities can introduce toxicity, alter pharmacological activity, and complicate regulatory approval processes.[4][6] Therefore, a robust, multi-technique analytical approach is essential to confirm the identity, quantify the purity, and characterize any impurities present in a batch of 5-chloro-7-azaindole-3-carbaldehyde.
This guide provides an in-depth comparison of the primary analytical methods for this purpose, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry.[5][7] Its strength lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification. For a molecule of moderate polarity like 5-chloro-7-azaindole-3-carbaldehyde, a reversed-phase HPLC (RP-HPLC) method is the most effective choice.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 Column): The non-polar stationary phase (C18) interacts with the moderately polar analyte, allowing for excellent separation from both more polar and less polar impurities when using a polar mobile phase.
-
UV Detection: The azaindole ring system contains a strong chromophore, making it highly responsive to UV detection, which provides the high sensitivity needed to detect impurities at levels below 0.1%.[6]
-
Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is often preferred over an isocratic one. It ensures that impurities with a wide range of polarities are eluted as sharp peaks within a reasonable timeframe, improving resolution and sensitivity.
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of 5-chloro-7-azaindole-3-carbaldehyde.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of 5-chloro-7-azaindole-3-carbaldehyde by the total area of all peaks and multiplying by 100. Impurities are reported as a percentage of the total area. Regulatory guidelines often require identification of any impurity present at a level greater than 0.1%.[4]
-
Workflow for HPLC Purity Analysis
Caption: Workflow for quantitative purity determination by RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
While HPLC excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation and identity confirmation.[7] Both ¹H (proton) and ¹³C (carbon) NMR provide a detailed fingerprint of the molecule, confirming that the primary component is indeed 5-chloro-7-azaindole-3-carbaldehyde and helping to identify any co-isolated impurities.
Causality Behind Experimental Choices:
-
¹H NMR: This is the first and most crucial experiment. It provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aldehyde proton, aromatic protons, and the N-H proton will all have characteristic chemical shifts.
-
¹³C NMR: This experiment confirms the carbon backbone of the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing significantly downfield.
-
Solvent Choice (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and, importantly, the acidic N-H proton of the pyrrole ring is typically observed as a broad singlet, which might be lost due to exchange in other solvents like CDCl₃ or D₂O.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Expected ¹H NMR Signals (in DMSO-d₆, approximate shifts):
-
~12.5 ppm (broad singlet, 1H): N-H proton of the pyrrole ring.
-
~10.0 ppm (singlet, 1H): Aldehyde proton (-CHO).
-
~8.5-8.0 ppm (aromatic region, 3H): Protons on the azaindole ring system. The specific shifts and coupling patterns will confirm the substitution pattern.
-
-
Data Interpretation:
-
Confirm that the chemical shifts, integration values (proton count), and coupling patterns match the expected structure of 5-chloro-7-azaindole-3-carbaldehyde.
-
Any significant peaks that cannot be assigned to the main compound or the solvent are indicative of impurities. The structure of these impurities can often be deduced from their own NMR signals.
-
Workflow for NMR Structural Confirmation
Caption: Workflow for structural confirmation by NMR spectroscopy.
Mass Spectrometry (MS): Absolute Molecular Weight Verification
Mass Spectrometry provides an exact measurement of the molecular weight of the compound, offering definitive proof of its elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an incredibly powerful tool for identifying and quantifying impurities.[7][8]
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar molecules like this one. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight easy to determine.
-
High-Resolution MS (e.g., TOF or Orbitrap): High-resolution mass spectrometers can measure mass to within a few parts per million (ppm). This allows for the calculation of the exact elemental formula, distinguishing the target compound from isomers or compounds with very similar nominal masses.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
-
LC-MS Conditions:
-
Use chromatographic conditions similar to the HPLC method to separate components before they enter the mass spectrometer.
-
Ionization Mode: ESI, positive ion mode.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Expected Ion: The molecular formula is C₈H₅ClN₂O.[1] The expected monoisotopic mass is ~180.01 Da. The protonated ion [M+H]⁺ will appear at m/z ~181.02. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed for the molecular ion peak (i.e., peaks at m/z ~181 and ~183).
-
-
Data Interpretation:
-
Confirm the presence of the correct molecular ion with the correct mass and isotopic pattern.
-
Examine the chromatogram for other peaks. The mass spectrum of each impurity peak can be extracted to help determine its identity.
-
Workflow for LC-MS Molecular Weight Verification
Caption: Workflow for molecular weight verification using LC-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups within the molecule. While not a primary tool for quantification, it serves as a quick quality control check to verify that the material has the expected chemical bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, mix with KBr powder and press into a pellet.
-
-
Data Acquisition:
-
Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
-
Data Interpretation:
-
The presence of these key bands provides supporting evidence for the compound's identity. The absence of certain bands (e.g., a broad O-H stretch around 3300 cm⁻¹) can rule out impurities like the corresponding carboxylic acid.
-
Comparative Summary of Analytical Methods
The selection of an analytical method is driven by the specific question being asked. For comprehensive purity analysis, a combination of these techniques is indispensable.
| Technique | Primary Information | Sensitivity | Strengths | Limitations |
| HPLC-UV | Quantitative Purity | High (~0.01%)[6] | Excellent for quantifying impurities; robust and reproducible. | Provides limited structural information; requires reference standards for impurity identification. |
| NMR | Structural Confirmation | Moderate | Unambiguous structure elucidation; identifies unknown impurities. | Less sensitive than HPLC for trace analysis; requires more sample. |
| LC-MS | Molecular Weight | Very High | Confirms molecular weight and elemental formula (HRMS); ideal for identifying unknown impurities.[7][8] | Quantitative response can be variable without standards. |
| FTIR | Functional Groups | Low | Fast, non-destructive, good for quick identity verification. | Provides limited information on purity; not suitable for complex mixtures. |
Conclusion: A Synergistic Approach to Ensuring Quality
Confirming the purity of 5-chloro-7-azaindole-3-carbaldehyde is a multi-faceted task that cannot be accomplished with a single technique. The synergistic use of orthogonal analytical methods provides the highest degree of confidence in the material's quality. HPLC provides the quantitative purity value, NMR confirms the structural identity of the bulk material, LC-MS verifies the molecular weight and helps identify unknowns, and FTIR offers a rapid check of the compound's functional group integrity. By integrating these methods, researchers and developers can ensure that this critical building block meets the stringent quality and safety standards required for pharmaceutical applications.
References
- 1. 5-Chloro-7-azaindole-3-carboxaldehyde | CAS 954112-61-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Synthonix, Inc > 954112-61-9 | 5-Chloro-7-azaindole-3-carboxaldehyde [synthonix.com]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. soeagra.com [soeagra.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted 7-Azaindole-3-Carbaldehydes
Introduction
7-Azaindole-3-carbaldehydes are pivotal intermediates in medicinal chemistry and drug development. Their structural resemblance to indole, a privileged scaffold in numerous biologically active compounds, combined with the unique electronic properties imparted by the pyridine nitrogen, makes them attractive building blocks for novel therapeutics.[1] The aldehyde functionality at the C3 position serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.[1] This guide provides a comparative analysis of the primary synthetic routes to substituted 7-azaindole-3-carbaldehydes, offering insights into the mechanistic underpinnings and practical considerations for each methodology.
Comparative Overview of Synthetic Routes
The synthesis of substituted 7-azaindole-3-carbaldehydes is predominantly achieved through three main strategies: the Vilsmeier-Haack reaction, organometallic formylation, and the Duff reaction. Each method presents a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency. The Reimer-Tiemann reaction, a classical formylation method for electron-rich heterocycles, is notably absent in the literature for this specific application, likely due to the harsh basic conditions and potential for undesired side reactions.
| Synthetic Route | Key Reagents | Typical Substrates | Yield Range | Key Advantages | Key Limitations |
| Vilsmeier-Haack Reaction | POCl₃, DMF | N-Alkyl or N-Aryl-7-azaindoles | 60-90% | Good yields, well-established, reliable for N-substituted substrates. | Ineffective for N-unsubstituted 7-azaindoles; requires N-protection/alkylation. |
| Organometallic Formylation | Organolithium reagent (n-BuLi, LDA), DMF | N-Protected or substituted 7-azaindoles | 50-80% | Regioselective functionalization possible; mild reaction conditions. | Requires strictly anhydrous conditions; potential for competing side reactions. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | N-Unsubstituted 7-azaindoles | 40-65% | Direct formylation of N-unsubstituted 7-azaindole; one-pot procedure. | Moderate yields; requires high temperatures; can be inefficient.[2] |
In-Depth Analysis of Synthetic Routes
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Mechanistic Insight:
The reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile is then attacked by the electron-rich C3 position of the 7-azaindole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 3-carbaldehyde. It is crucial to note that N-alkylation or N-arylation of the 7-azaindole nitrogen is generally a prerequisite for successful Vilsmeier-Haack formylation. This is because the Vilsmeier reagent can react with the N-H of an unsubstituted 7-azaindole, deactivating the ring system towards electrophilic attack.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzyl-7-azaindole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (10 eq.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (3 eq.) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Reaction: Dissolve 1-benzyl-7-azaindole (1 eq.) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-benzyl-7-azaindole-3-carbaldehyde.
Field-Proven Insights:
The key to a successful Vilsmeier-Haack formylation of 7-azaindoles is the pre-alkylation of the indole nitrogen. Without this, the reaction often fails or proceeds with very low yields. The choice of the N-substituent can also influence the reactivity, with electron-donating groups generally favoring the reaction.
Organometallic Formylation via Directed ortho-Metalation
Organometallic routes offer a powerful and often regioselective method for the functionalization of heterocyclic compounds. For 7-azaindoles, directed ortho-metalation (DoM) allows for the specific deprotonation at a desired position, followed by quenching with an electrophile, in this case, a formylating agent like DMF.
Mechanistic Insight:
This strategy typically involves the use of a directing group (DG) on the 7-azaindole ring, which coordinates to an organolithium base (e.g., n-BuLi or LDA). This coordination directs the deprotonation to an adjacent position. For the synthesis of 3-carbaldehydes, protection of the indole nitrogen with a bulky group like triisopropylsilyl (TIPS) can facilitate lithiation at the C2 position. Subsequent formylation and deprotection would yield the 2-formyl isomer. To achieve C3 formylation, a different strategy is required, often involving halogen-metal exchange of a 3-halo-7-azaindole. Alternatively, in the absence of a directing group, deprotonation of an N-protected 7-azaindole can occur at the most acidic proton, which is often at C2. However, with careful choice of protecting groups and reaction conditions, lithiation at C3 can be achieved.
Experimental Protocol: Formylation of 1-TIPS-3-bromo-7-azaindole
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 1-TIPS-3-bromo-7-azaindole (1 eq.) in anhydrous THF (0.1 M).
-
Lithiation: Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise over 15 minutes. Stir the resulting mixture at -78°C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (3 eq.) dropwise to the reaction mixture at -78°C.
-
Quenching: After stirring for 1 hour at -78°C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 1-TIPS-7-azaindole-3-carbaldehyde. Subsequent deprotection of the TIPS group can be achieved using standard conditions (e.g., TBAF in THF).
Field-Proven Insights:
The success of this method hinges on the complete exclusion of water and air. The choice of the organolithium reagent and the temperature are critical for achieving high regioselectivity and preventing side reactions. Halogen-metal exchange is generally a very fast and clean reaction at low temperatures.
The Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium. It is particularly useful for the formylation of electron-rich aromatic compounds, including phenols and some heterocycles.
Mechanistic Insight:
The reaction mechanism is thought to involve the electrophilic attack of an iminium ion, generated from the protonation and subsequent fragmentation of HMTA, onto the aromatic ring.[2] For 7-azaindole, the attack occurs at the electron-rich C3 position. A series of steps, including an intramolecular redox reaction and hydrolysis, then leads to the formation of the aldehyde.[2]
Experimental Protocol: Duff Reaction of 7-Azaindole
-
Reaction Setup: In a round-bottom flask, suspend 7-azaindole (1 eq.) and hexamethylenetetramine (1.2 eq.) in a mixture of acetic acid and water (e.g., 33% aqueous acetic acid).
-
Heating: Heat the reaction mixture to reflux (around 110-120°C) and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Isolation: Pour the suspension into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Filtration and Washing: Collect the solid product by filtration, wash thoroughly with cold water, and air-dry.
-
Purification: The crude 7-azaindole-3-carbaldehyde can be further purified by recrystallization or column chromatography if necessary.
Field-Proven Insights:
The Duff reaction is often characterized by moderate yields and can require prolonged reaction times at high temperatures.[2] However, its operational simplicity and the ability to directly formylate N-unsubstituted 7-azaindoles make it a valuable method in certain synthetic campaigns. Microwave-assisted synthesis has been explored to optimize this reaction.[3]
Conclusion
The choice of synthetic route to substituted 7-azaindole-3-carbaldehydes is dictated by the substitution pattern of the starting material and the desired scale of the reaction. The Vilsmeier-Haack reaction is a reliable and high-yielding method for N-substituted 7-azaindoles. Organometallic formylation provides a regioselective approach, particularly when employing directed metalation or halogen-metal exchange, but requires stringent anhydrous conditions. The Duff reaction offers a direct, albeit often lower-yielding, route to the formylation of N-unsubstituted 7-azaindoles. A thorough understanding of the mechanisms and practical considerations of each method is essential for the successful synthesis of these important pharmaceutical intermediates.
References
A Comparative Guide to Kinase Inhibitors: Unpacking the Efficacy of 5-Chloro vs. 5-Fluoro Azaindole Scaffolds
For drug discovery professionals, the azaindole scaffold is a well-established "privileged structure," valued for its ability to mimic the natural purine core of ATP and serve as an effective hinge-binder in the active site of kinases.[1][2] The strategic functionalization of this core is paramount in tuning a compound's potency, selectivity, and pharmacokinetic profile. Among the most common modifications is the introduction of a halogen atom at the 5-position. This guide provides an in-depth, data-supported comparison of two of the most utilized variants: 5-chloro and 5-fluoro azaindole-derived kinase inhibitors. We will explore the subtle yet critical differences in their biochemical efficacy, structure-activity relationships (SAR), and overall suitability for kinase inhibitor design.
At the Core of Inhibition: Structural Rationale and Binding Dynamics
The efficacy of a kinase inhibitor is fundamentally dictated by its interactions within the ATP binding pocket. For 5-halo-azaindole derivatives, the azaindole core typically forms crucial hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule. The substituent at the 5-position then projects into a more variable region of the pocket, often flanked by key residues like the "gatekeeper" residue.[3]
The choice between chlorine and fluorine at this position leverages distinct physicochemical properties to modulate these interactions:
-
5-Chloro Substituents: The larger, more lipophilic chlorine atom often engages in van der Waals or hydrophobic interactions.[3][4] In some kinases, this bulkiness can fill a hydrophobic pocket, potentially increasing potency by maximizing favorable contacts.[3] For instance, in a series of inhibitors for Cell division cycle 7 (Cdc7) kinase, the 5-chloro substituent was observed to make van der Waals contact with the gatekeeper Met 134 and a pre-DFG residue, Val 195.[3]
-
5-Fluoro Substituents: Fluorine, being the most electronegative element, is smaller and a weaker hydrophobic contributor than chlorine. However, it can form unique polar interactions, including weak hydrogen bonds with backbone amides or other suitable acceptors. Its small size allows it to be well-tolerated in sterically constrained pockets. More critically, fluorine substitution can significantly alter the electronic properties of the aromatic ring system, influencing the pKa of the azaindole core and modulating the strength of the primary hinge-binding interactions.
The following diagram illustrates the generalized binding mode of a 5-halo-azaindole inhibitor within a kinase ATP pocket, highlighting these key interaction zones.
Caption: Generalized binding of a 5-halo-azaindole in a kinase active site.
Comparative Efficacy: A Data-Driven Look at Cdc7 Kinase
A study on azaindole-based inhibitors of Cdc7 kinase provides a direct and compelling comparison.[3] Researchers synthesized and evaluated a series of analogues where the 5-position substituent was varied. The results demonstrate that while the chloro substitution is potent, the fluoro analogues generally maintain comparable inhibitory activity.
| Compound Type | Target Kinase | Key Substituent | Inhibitory Activity (Ki) | Reference |
| Azaindole-chloropyridine | Cdc7 | 5-Chloro | Potent (baseline) | [3] |
| Fluoro Analogues | Cdc7 | 5-Fluoro | Generally as potent as chloro counterparts | [3] |
| Hydrogen Analogue | Cdc7 | 5-Hydrogen | ~10-fold loss in potency | [3] |
| Methyl Analogue | Cdc7 | 5-Methyl | ~10-fold loss in potency | [3] |
This data is highly instructive. The significant drop in potency upon replacing chlorine with hydrogen or a methyl group suggests that the halogen's electronic properties and/or its specific interactions are crucial.[3] The study concluded that for the chloro analogues, hydrophobic interactions with Met 134 and Val 195 were key drivers of potency.[3] For the fluoro analogues, while the hydrophobic contribution is lessened, the loss could be compensated for by enhanced hydrogen bonding to a conserved lysine residue (Lys 90).[3] This highlights a critical principle: 5-chloro and 5-fluoro substituents can achieve similar high potency through different primary intermolecular forces.
Beyond Potency: Impact on Pharmacokinetics and Selectivity
The choice between chlorine and fluorine extends beyond simple potency measurements, profoundly impacting the drug-like properties of an inhibitor.
Pharmacokinetics (ADME): The azaindole framework is known to allow for fine-tuning of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties.[1] Halogenation is a key tool in this process.
-
Metabolic Stability: Fluorine is often strategically placed to block sites of oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can increase a compound's half-life and oral bioavailability. Chlorine, being larger and less electronegative, is less effective in this role and can sometimes be a site of metabolic attack itself.
-
Solubility and Lipophilicity: Chlorine significantly increases lipophilicity, which can enhance membrane permeability but may also lead to lower solubility and higher plasma protein binding. Fluorine has a more modest effect on lipophilicity, often providing a better balance between permeability and solubility.
Selectivity and Off-Target Effects: Kinase inhibitors are notorious for off-target effects, often due to the high conservation of the ATP binding site across the kinome.[5][6] The 5-substituent plays a vital role in navigating the selectivity landscape.
-
The subtle difference in size between chlorine and fluorine can be exploited to achieve selectivity. A larger chloro group might introduce a steric clash in the active site of an undesired off-target kinase, thereby preventing binding and improving the selectivity profile. Conversely, a smaller fluoro group might be accommodated in both the target and off-target, leading to lower selectivity.
-
The unique electronic nature of fluorine can be leveraged to form specific polar contacts in the target kinase that are absent in off-targets, thereby driving selectivity.
Experimental Protocols: From Synthesis to Screening
Validating the efficacy of these inhibitors requires a systematic workflow encompassing chemical synthesis and biochemical evaluation.
Generalized Synthesis of 5-Halo-Azaindoles
The synthesis of 5-substituted azaindoles can often be achieved via a Sonogashira cross-coupling reaction followed by a base-induced annulation.[1]
Step-by-Step Methodology:
-
Starting Material: Begin with a commercially available 2-amino-3-iodo-5-halopyridine (where the halogen is either Cl or F).
-
Sonogashira Coupling: React the halopyridine with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst.
-
Annulation/Cyclization: Induce cyclization of the resulting alkyne-pyridine intermediate using a base, such as potassium tert-butoxide, to form the fused azaindole ring system.[1]
-
Further Functionalization: The azaindole core can then be further modified at other positions (e.g., N-arylation, Suzuki coupling at C-3) to complete the synthesis of the final inhibitor.[1]
Biochemical Kinase Inhibition Assay (IC50 Determination)
A common method to determine inhibitor potency is a fluorescence-based assay that measures ATP consumption.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, a specific peptide substrate, and ATP.
-
Inhibitor Dilution: Create a serial dilution of the test compounds (5-chloro and 5-fluoro azaindole derivatives) in DMSO, typically in a 96- or 384-well plate format.
-
Kinase Reaction: Add the kinase, substrate, and ATP mixture to the wells containing the diluted inhibitors. Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Terminate the kinase reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity. The signal (luminescence or fluorescence) is read using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.
The following diagram outlines the general workflow for comparing these kinase inhibitors.
Caption: Experimental workflow for synthesis and evaluation of kinase inhibitors.
Conclusion and Recommendations
The decision to employ a 5-chloro versus a 5-fluoro azaindole scaffold is not a matter of inherent superiority but of strategic design tailored to the specific target and desired drug profile.
-
Choose 5-Chloro when: The primary goal is to maximize potency by filling a well-defined hydrophobic pocket, and initial ADME properties are of secondary concern. The larger size may also be leveraged to design-out activity against smaller off-target kinases.
-
Choose 5-Fluoro when: The objective is to balance potency with improved drug-like properties. Fluorine is the superior choice for blocking metabolic soft spots, enhancing metabolic stability, and subtly modulating electronics to fine-tune binding or improve selectivity through unique polar contacts. In cases where a chloro-analogue shows comparable potency, the fluoro-analogue often presents a more promising path toward a clinical candidate due to a potentially superior ADME profile.[3]
Ultimately, an effective drug discovery program should consider synthesizing and testing both analogues.[3] The empirical data gathered from such parallel efforts provides the clearest rationale for advancing the most promising scaffold, ensuring that the final lead candidate is optimized not just for raw potency, but for the full spectrum of properties required for clinical success.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
literature review of spectral data for halogenated azaindoles
An In-Depth Guide to the Spectral Characterization of Halogenated Azaindoles for Drug Discovery and Development
Introduction
Azaindole scaffolds are recognized as "privileged structures" in medicinal chemistry, serving as excellent bioisosteres for native indoles and purines in modulating various biological processes.[1][2] Their unique structure, which fuses a pyridine and a pyrrole ring, allows for fine-tuning of physicochemical and pharmacological properties such as solubility, pKa, and target binding affinity.[1] The strategic introduction of halogen atoms (F, Cl, Br, I) onto the azaindole core is a cornerstone of modern drug design. Halogenation can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, including the potential for halogen bonding, thereby enhancing potency and optimizing drug-like properties.[1][3]
This guide provides a comprehensive literature review and comparative analysis of the spectral data for halogenated azaindoles. As a senior application scientist, the goal is not merely to present data but to offer a practical, field-proven perspective on how to leverage spectroscopic techniques—NMR, Mass Spectrometry, Vibrational, and UV-Vis/Fluorescence—for the unambiguous identification, characterization, and quality control of these critical pharmaceutical building blocks. We will delve into the causality behind spectral patterns and provide robust, self-validating experimental protocols to empower researchers in their drug development endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of halogenated azaindoles. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, while the presence of a halogen atom introduces predictable electronic effects that are key to confirming its regiochemical placement.
Expertise & Experience: Interpreting Halogen-Induced Shifts
The introduction of a halogen atom onto the azaindole ring causes significant and predictable changes in the NMR spectra. The primary influence is the halogen's inductive electron-withdrawing effect, which deshields nearby protons and carbons, causing their signals to shift downfield (to a higher ppm). The magnitude of this effect correlates with the halogen's electronegativity (F > Cl > Br > I).
-
¹H NMR: Protons on the carbon bearing the halogen and those on adjacent carbons will experience the most significant downfield shifts. For instance, in 3-iodo-7-azaindole, the proton at the C2 position (H2) appears as a distinct singlet or doublet downfield, a characteristic feature confirming C3 substitution.[4]
-
¹³C NMR: The carbon atom directly bonded to the halogen (C-X) exhibits the most dramatic shift. The effect is complex: while fluorine and chlorine cause a large downfield shift due to their electronegativity, the "heavy atom effect" of bromine and especially iodine causes the C-X signal to shift significantly upfield (to a lower ppm). For example, the C3 signal in 3-iodo-7-azaindole appears far upfield at approximately 54.8 ppm, a highly diagnostic chemical shift.[4][5]
The following table provides a comparative summary of reported NMR data for various halogenated 7-azaindoles, illustrating these trends.
Table 1: Comparative ¹H and ¹³C NMR Data for Selected Halogenated 7-Azaindoles
| Compound | Solvent | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) | Reference |
| 3-Iodo-7-azaindole | DMSO-d₆ | 12.11 (NH), 8.26 (H6), 7.72 (H2), 7.69 (H4), 7.16 (H5) | 148.5 (C7a), 144.2 (C6), 130.9 (C4), 128.5 (C2), 116.9 (C5), 54.8 (C3) | [4] |
| 5-Bromo-7-azaindole | CDCl₃ | 11.37 (NH), 8.61 (H4), 7.55 (H6), 6.50 (H3) | Data not specified in the provided abstract | [6] |
| 3-Chloro-7-azaindole | DMF-d₇ | 9.10 (H6), 8.08 (H4), 8.03 (H2), 7.37 (H5) | 147.5 (C6), 146.2 (C7a), 130.0 (C4), 126.2 (C2), 105.0 (C3) | [5] |
| 4-Chloro-7-azaindole | CDCl₃ | 9.80 (NH), 8.13 (H6), 7.26 (H5), 7.15 (H2), 6.65 (H3) | Data not specified in the provided abstract | [7] |
| 3-Bromo-7-azaindole | DMF-d₇ | 9.04 (H6), 8.06 (H4), 8.00 (H2), 7.35 (H5) | 147.3 (C6), 146.4 (C7a), 130.3 (C4), 128.3 (C2), 90.0 (C3) | [5] |
Note: Chemical shifts are highly dependent on solvent and concentration. This table is for comparative purposes.
Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol outlines a self-validating system for acquiring high-quality NMR data.[8]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified halogenated azaindole into a clean, dry vial. The purity of the sample is paramount; impurities will complicate spectral interpretation.
-
Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for azaindoles due to its ability to solubilize a wide range of compounds and prevent the exchange of the N-H proton, which appears as a broad singlet.[7]
-
Vortex the sample until fully dissolved. A clear, particulate-free solution is required.
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer):
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Poor shimming is a common source of broad lines and distorted multiplets.
-
¹H NMR Parameters:
-
Pulse Program: Use a standard 30-degree pulse ('zg30') to ensure adequate signal intensity without saturating the sample, allowing for quantitative comparisons if needed.
-
Spectral Width: Set to ~16 ppm, centered around 7 ppm.
-
Acquisition Time (AQ): ~3 seconds.
-
Relaxation Delay (D1): 2 seconds. A sufficient delay is crucial for full relaxation of protons, ensuring accurate integration.
-
Number of Scans (NS): 16-64, depending on concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse program with a 30-degree pulse ('zgpg30').
-
Spectral Width: Set to ~220 ppm, centered around 110 ppm.
-
Number of Scans (NS): 1024 or more may be required due to the low natural abundance of ¹³C. The number of scans should be increased until an adequate signal-to-noise ratio is achieved.
-
-
-
Data Processing:
-
Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]
-
Visualization: NMR Workflow
Caption: Standard workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Identity and Purity
Mass spectrometry is an essential tool for confirming the molecular weight of synthesized halogenated azaindoles and assessing their purity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Expertise & Experience: Leveraging Isotopic Patterns
A key feature in the mass spectra of chlorinated and brominated compounds is their characteristic isotopic distribution. Halogens introduce a definitive signature that serves as an immediate and powerful confirmation of their presence.[10]
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, a compound containing one chlorine atom will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) with a relative intensity ratio of ~3:1.
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate natural abundance of 1:1. A compound with one bromine atom will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Fluorine and iodine are monoisotopic, so they do not produce these characteristic patterns, but their mass is precisely determined by HRMS.
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Isotopic Pattern | Reference |
| 3-Iodo-7-azaindole | C₇H₅IN₂ | 244.9570 | Monoisotopic | [11][12] |
| 5-Bromo-7-azaindole | C₇H₅BrN₂ | 195.9661 / 197.9641 | M / M+2 peaks, ~1:1 ratio | [13] |
| 4-Chloro-7-azaindole | C₇H₅ClN₂ | 153.0214 / 155.0185 | M / M+2 peaks, ~3:1 ratio | [7] |
| 4-Fluoro-7-azaindole | C₇H₅FN₂ | 137.0510 | Monoisotopic | [1] |
Experimental Protocol: UPLC-MS Analysis
This protocol describes a general method for analyzing halogenated azaindoles using Ultra-Performance Liquid Chromatography coupled with a mass spectrometer (UPLC-MS), ideal for reaction monitoring and purity assessment.[9][14]
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
UPLC System Conditions:
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. The C18 stationary phase is suitable for retaining these relatively nonpolar heterocyclic compounds.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical fast gradient would be 5% to 95% B over 2-3 minutes. This should be optimized to ensure separation from impurities.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1-2 µL.
-
-
Mass Spectrometer Conditions (ESI-Positive):
-
Ionization Mode: Electrospray Ionization (ESI), Positive. Azaindoles readily protonate on the pyridine nitrogen, making ESI+ the preferred mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (can be optimized).
-
Desolvation Temperature: 500°C.
-
Data Acquisition: Scan in full scan mode from m/z 100-500 to detect the molecular ion and any potential impurities or fragments.
-
Visualization: LC-MS Workflow
Caption: General workflow for UPLC-MS analysis of target compounds.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy provides valuable information about the functional groups and intermolecular interactions within the crystal lattice of halogenated azaindoles. A dominant feature in the solid-state spectra of these compounds is the formation of intermolecular hydrogen bonds.
Expertise & Experience: Identifying Hydrogen Bonding
In the solid state, 7-azaindole and its derivatives typically form centrosymmetric dimers linked by a pair of strong N-H···N hydrogen bonds, where the pyrrole N-H acts as the donor and the pyridine nitrogen (N7) acts as the acceptor.[15][16] This interaction has a profound and characteristic effect on the FT-IR spectrum:
-
N-H Stretching: Instead of a sharp N-H stretching band around 3400-3500 cm⁻¹, the dual hydrogen bonds cause this vibration to become an extremely broad and complex absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[15][16] This broadening is a result of multiple Fermi resonances between the N-H stretching vibration and various overtone or combination bands within the dimer.[16]
The specific substitution pattern on the azaindole ring can modulate the crystal packing and, consequently, the hydrogen-bonding topology, leading to subtle but measurable shifts in the vibrational spectra.[15]
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Chloro-7-Azaindoles
| Compound | N-H···N Stretching Region | C-Cl Bond Length (Å) | Key Observation | Reference |
| 3-Chloro-7-azaindole | 3300 - 2500 (Broad, complex) | ~1.73 | Forms classic centrosymmetric dimers via dual N-H···N bonds. | [16] |
| 5-Chloro-7-azaindole | 3300 - 2500 (Broad, complex) | 1.744 | Forms nearly linear N-H···N hydrogen-bonded dimers. | [15] |
| 4,5-Dichloro-7-azaindole | 3300 - 2500 (Broad, complex) | 1.722 - 1.731 | Forms layered arrangements, but still dominated by N-H···N bonds. | [15] |
Experimental Protocol: FT-IR (ATR) Analysis
Attenuated Total Reflectance (ATR) is a convenient method for acquiring FT-IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and taking a background spectrum. The background should be a flat line.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands, paying close attention to the broad N-H stretching region and fingerprint region to confirm the identity and consistency of the material.
UV-Vis and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy probe the electronic transitions within the π-conjugated system of the azaindole core. These techniques are particularly sensitive to the electronic nature of substituents and the solvent environment.
Expertise & Experience: Understanding Electronic Transitions
The absorption and emission spectra of azaindoles are dominated by π → π* transitions.[17] Halogen substitution can cause a bathochromic (red) shift in the absorption and emission maxima (λ_max). This shift is generally modest but can be influenced by the halogen's position and the polarity of the solvent.[18]
Table 4: Representative Photophysical Properties of Azaindole Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Key Observation | Reference |
| Azaindolo[3,2,1‐jk]carbazoles | CH₂Cl₂ | ~300-400 | ~350-450 | Shows that the core azaindole structure contributes to strong absorption and fluorescence. | [19] |
| Substituted Indoles | Cyclohexane / Ethanol | ~260-300 | ~310-380 | Demonstrates solvent-dependent shifts (bathochromic in more polar solvents). | [18] |
Experimental Protocol: UV-Vis and Fluorescence Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mM.
-
For UV-Vis, dilute the stock solution to a final concentration of ~5-10 µM to achieve an absorbance between 0.1 and 1.0.
-
For fluorescence, dilute further to an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
-
UV-Vis Acquisition:
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Record the spectrum from ~200 to 450 nm.
-
-
Fluorescence Acquisition:
-
Excite the sample at its absorption maximum (λ_max).
-
Record the emission spectrum from the excitation wavelength to ~600 nm.
-
Conclusion
The halogenated azaindole scaffold is of paramount importance in contemporary drug discovery. A thorough and multi-faceted spectroscopic characterization is not merely a procedural step but a fundamental requirement for ensuring the identity, purity, and structural integrity of these high-value compounds. This guide has synthesized key spectral data from the literature and provided a framework of robust experimental protocols. By understanding the characteristic signatures—the heavy-atom effect in ¹³C NMR, the isotopic patterns in mass spectrometry, and the hydrogen-bonding profile in FT-IR—researchers can confidently advance their halogenated azaindole candidates through the development pipeline.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-Iodo-7-azaindole CAS#: 23616-57-1 [m.chemicalbook.com]
- 5. Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Iodo-7-azaindole | C7H5IN2 | CID 5377078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. chemwhat.com [chemwhat.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. X-ray crystal structure, vibrational spectra and DFT calculations of 3-chloro-7-azaindole: a case of dual N-H⋯N hydrogen bonds in dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in pharmaceutical synthesis, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde demands meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory best practices.
Understanding the Hazard: A Proactive Approach to Safety
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention. |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation. | Wear chemical safety goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Irritation (Potential) | May cause skin irritation upon prolonged or repeated contact. | Wear nitrile gloves and a lab coat. Avoid contact with skin. |
| Respiratory Irritation (Potential) | May cause respiratory irritation if inhaled as a dust. | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Prevent release to the environment. Dispose of as hazardous waste. |
The Disposal Workflow: A Systematic Approach
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed waste disposal facility. The following diagram illustrates the key stages of this workflow.
Caption: Disposal workflow for this compound.
Core Directive: Waste Handling and Disposal Protocol
This protocol outlines the essential steps for safely managing solid this compound waste and contaminated materials within the laboratory.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.[1]
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[2]
-
Body Protection: A lab coat, fully buttoned.[3]
-
Respiratory Protection: If there is a risk of generating dust, handle the compound in a chemical fume hood.[2]
Step-by-Step Disposal Procedure for Solid Waste
-
Segregation at the Source:
-
Container Selection and Labeling:
-
Choose a container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container with a screw-top lid). The original product container is often the best choice for waste accumulation.[6][7]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8][9]
-
The label must include:
-
-
Waste Accumulation:
-
Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.[4][11]
-
This area should be under the control of laboratory personnel and away from general traffic.[11]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[6][11]
-
Do not store incompatible waste types together. For instance, keep this halogenated waste segregated from strong acids, bases, or oxidizers.[6]
-
-
Requesting Disposal:
-
Once the container is full (do not exceed 90% capacity to allow for expansion) or you no longer need it, finalize the waste label with the end date.
-
Follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department.
-
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal or recycling.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which the compound is soluble. Acetone is a common and effective choice for many organic solids.
-
Collect all rinsate as hazardous waste. The first rinse is particularly important to collect. This rinsate should be disposed of as "Halogenated Organic Liquid Waste."
-
-
Final Wash:
-
After the solvent rinses, wash the container with soap and water. This final wash water can typically be disposed of down the sanitary sewer, but confirm with your local EHS guidelines.
-
-
Container Defacing and Disposal:
-
Completely deface or remove the original label to prevent confusion.
-
Mark the container as "EMPTY".
-
Dispose of the decontaminated container according to your institution's policies for clean lab glass or plastic.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Alert and Evacuate:
-
Assess and Secure:
-
Cleanup:
-
Decontaminate:
-
Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as halogenated solid waste.
-
-
Report:
-
Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.[15]
-
The Rationale for Incineration
The primary disposal method for halogenated organic compounds is high-temperature incineration. This is because:
-
Complete Destruction: Incineration at high temperatures (typically >850°C) breaks the stable carbon-halogen bonds, decomposing the compound into simpler, less toxic products such as carbon dioxide, water, and hydrogen halides (e.g., hydrogen chloride).
-
Byproduct Management: The gaseous byproducts, particularly hydrogen chloride, can be effectively removed from the flue gas by wet scrubbers, preventing their release into the atmosphere.
It is important to note that improper incineration of chlorinated aromatic compounds can potentially lead to the formation of highly toxic byproducts like dioxins and furans. Therefore, this process must be carried out in a specialized, licensed hazardous waste incineration facility that ensures complete combustion and has robust emission control systems.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. actenviro.com [actenviro.com]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. offices.austincc.edu [offices.austincc.edu]
- 15. How to Respond to a Hazardous Chemical Spill- A Detailed Guide [cloudsds.com]
Safeguarding Your Research: A Practical Guide to Handling 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
In the fast-paced world of drug discovery and development, the integrity of our research and the safety of our scientists are paramount. This guide provides essential, field-proven safety and handling protocols for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key building block in many synthetic pathways. Moving beyond generic safety data, we will delve into the practical, step-by-step procedures that ensure both operational success and, most importantly, the well-being of our laboratory personnel.
Hazard Assessment: Understanding the Risks
This compound is a solid, powdered substance that presents several potential hazards.[1] Based on available safety data sheets (SDS), the primary concerns are:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1]
While a comprehensive toxicological profile may not be fully established, it is prudent to treat this compound with a high degree of caution, recognizing that related heterocyclic compounds can have a range of biological activities. Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is the cornerstone of our safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the scale of the operation. The following table outlines the recommended PPE for handling this compound.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical splash goggles and a face shield.[2][3] | Double-gloving with nitrile gloves (ASTM D6978).[4] | Disposable, solid-front lab coat with tight cuffs. | N95 respirator or higher, especially for larger quantities or if the ventilation is not optimal. |
| Solution Preparation and Transfer | Chemical splash goggles.[2][3] | Nitrile gloves. | Standard lab coat. | Not typically required if performed in a certified chemical fume hood. |
| Reaction Work-up and Purification | Chemical splash goggles. | Nitrile gloves. | Standard lab coat. | Not typically required if performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Disposable, chemical-resistant gown or coveralls.[2] | Air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter. |
Causality Behind PPE Choices:
-
Double-Gloving: When handling the solid, double-gloving provides an extra layer of protection against tears and contamination. The outer glove can be removed and disposed of immediately after the weighing process, minimizing the spread of the compound to other surfaces.
-
Face Shield: A face shield is crucial when working with the powder outside of a fume hood to protect the entire face from potential splashes or airborne particles.[3]
-
Respiratory Protection: The fine, powdered nature of this compound necessitates respiratory protection during weighing to prevent inhalation. An N95 respirator provides a sufficient barrier against airborne particulates.
Operational Protocols: Ensuring Safe Handling from Start to Finish
Weighing and Aliquoting
-
Designated Area: Whenever possible, conduct all weighing and aliquoting of the solid compound in a certified chemical fume hood or a powder containment hood.
-
Pre-weighing Preparation: Before bringing the compound into the weighing area, ensure all necessary equipment (spatulas, weigh boats, secondary containers) are present to minimize traffic in and out of the containment space.
-
Static Control: Use an anti-static gun or ionizer to reduce the dispersal of the fine powder.
-
Gentle Handling: Handle the container and transfer the powder gently to avoid creating airborne dust.
-
Immediate Sealing: Tightly seal the primary container immediately after use.
-
Surface Decontamination: Wipe down the weighing area and any equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
Solution Preparation and Transfer
-
Fume Hood: All solution preparations and transfers should be performed in a certified chemical fume hood.
-
Controlled Addition: When dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, solvent, and appropriate hazard pictograms.[5]
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
A minor spill of a few milligrams can be managed by trained laboratory personnel, while a larger spill may require assistance from the institution's environmental health and safety (EHS) team.
Minor Spill (Solid):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Cover the Spill: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Absorb: Use a chemically inert absorbent material, such as vermiculite or sand, to cover the spill.[6][7]
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.[7]
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (see below), followed by a final wipe with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Minor Spill (Liquid):
-
Alert and Isolate: Follow the same initial steps as for a solid spill.
-
Contain: Create a dike around the spill using an inert absorbent material.[8]
-
Absorb: Add absorbent material to the spill, working from the outside in.[6]
-
Collect and Decontaminate: Follow the same collection and decontamination steps as for a solid spill.
Diagram: Chemical Spill Response Workflow
Caption: A stepwise workflow for responding to a chemical spill.
Decontamination
For routine cleaning of surfaces and glassware, a solution of soap and water followed by a solvent rinse (e.g., acetone or ethanol) is generally sufficient. For spills, a more robust decontamination may be necessary. While specific data for this compound is limited, a common practice for deactivating many organic compounds is to use a mild oxidizing agent. A freshly prepared 1% solution of sodium hypochlorite (bleach) can be effective, followed by a rinse with water and then a neutralizing agent like sodium thiosulfate to quench any remaining bleach.[9] Always test the decontamination solution on a small, inconspicuous area first to ensure it does not damage the surface.
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Promptly wash the affected area with soap and water. Remove any contaminated clothing.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers that are compatible with the waste.
-
Labeling: The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").[10]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Chlorinated waste should be segregated for proper disposal, often through incineration at a licensed facility.[11]
By adhering to these detailed protocols, we can confidently handle this compound, ensuring the safety of our researchers and the integrity of our scientific endeavors.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. pppmag.com [pppmag.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. acs.org [acs.org]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. louisville.edu [louisville.edu]
- 11. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
